molecular formula C5H8O2 B3022993 2-Methylcyclopropanecarboxylic acid CAS No. 29555-02-0

2-Methylcyclopropanecarboxylic acid

Cat. No.: B3022993
CAS No.: 29555-02-0
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-UHFFFAOYSA-N
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Description

2-Methylcyclopropanecarboxylic acid (CAS: 29555-02-0) is an organic compound with the molecular formula C5H8O2 and an average mass of 100.12 g/mol . This compound is of significant interest in scientific research due to its cyclopropane pharmacophore, a structure found in several biologically active molecules . It exists as two distinct geometric isomers, cis and trans, which can interconvert under high-temperature gas-phase conditions . The separation and identification of these isomers are crucial for studying their specific biological functions, and advanced techniques like Electron-Vibration-Vibration Two-Dimensional Infrared (EVV 2DIR) spectroscopy have been successfully applied to distinguish and quantify them in mixtures . This compound serves as a valuable synthetic building block. Notably, the cis-isomer, (-)-cis-2-methylcyclopropanecarboxylic acid, is a known component of curacin A, a natural product with potent biological activity . Its synthesis has been achieved through asymmetric methods, such as double-asymmetric Simmons-Smith cyclopropanation, with excellent diastereofacial selectivity . Researchers utilize this carboxylic acid in various applications, including the study of reaction mechanisms like reversible geometric isomerization, and as a precursor in the development of more complex molecular structures for pharmaceutical and agrochemical research . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50871363
Record name 2-Methylcyclopropane-1-carboxylic acid
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Molecular Weight

100.12 g/mol
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CAS No.

29555-02-0, 6142-57-0, 6202-94-4
Record name 2-Methylcyclopropanecarboxylic acid
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Record name cis-2-Methylcyclopropanecarboxylic acid
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Record name trans-2-Methylcyclopropanecarboxylic acid
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Record name 2-Methylcyclopropane-1-carboxylic acid
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Record name 2-methylcyclopropanecarboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylcyclopropanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropane ring, the smallest carbocycle, imparts unique structural and electronic properties to molecules. Its incorporation can enhance metabolic stability, improve binding affinity by fixing conformation, and alter pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of the discovery, modern synthetic methodologies, and rigorous isolation and characterization of this compound, tailored for researchers and professionals in drug development.

The strained three-membered ring of cyclopropane derivatives presents distinct synthetic challenges but also offers versatile reactivity for further functionalization.[2][3] Understanding the nuances of its synthesis and purification is paramount for its effective application. This document delves into the causal relationships behind various experimental choices, offering field-proven insights to ensure reproducibility and high purity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 29555-02-0[4][5]
Molecular Formula C₅H₈O₂[4][5]
Molecular Weight 100.12 g/mol [4]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 190-191 °C (at 745 mmHg)
Density 1.027 g/mL (at 25 °C)
Refractive Index n20/D 1.439
Safety Causes severe skin burns and eye damage (GHS Hazard)[4]

Part 1: Historical Context and Evolution of Synthesis

The journey to synthesizing substituted cyclopropanes began with August Freund's first preparation of the parent cyclopropane molecule in 1881 via an intramolecular Wurtz coupling of 1,3-dibromopropane.[6] Early methods for producing cyclopropanecarboxylic acids often involved the hydrolysis of cyclopropyl cyanides or the cyclization of γ-halobutyrate derivatives.[7]

The development of modern cyclopropanation techniques has been a significant focus in organic chemistry. Key breakthroughs include the Simmons-Smith reaction in the 1950s, which utilizes an organozinc carbenoid (iodomethylzinc iodide) for the stereospecific conversion of alkenes to cyclopropanes.[6][8][9] This was followed by the discovery of metal-catalyzed cyclopropanations using diazo compounds, with copper and rhodium catalysts becoming central to achieving high efficiency and stereoselectivity.[2] More recently, photoredox catalysis has emerged as a powerful tool for cyclopropane synthesis under mild conditions, even allowing for the use of carboxylic acids as radical precursors in fragment-coupling strategies.[10]

Part 2: Core Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method is dictated by factors such as the desired stereochemistry (cis/trans, R/S), scale, and availability of starting materials.

Methodology 1: Catalytic Cyclopropanation of Crotonic Acid Derivatives

This is one of the most versatile and stereocontrollable methods. It involves the reaction of a diazo compound, typically ethyl diazoacetate (EDA), with an ester of crotonic acid (e.g., ethyl crotonate), followed by hydrolysis. The key to this process is the catalyst, which forms a metal-carbene intermediate that transfers the carbene to the alkene.

Causality: The choice of catalyst is critical for controlling stereoselectivity. Chiral dirhodium or copper complexes are employed to induce asymmetry, leading to specific enantiomers of the cyclopropane product. The geometry of the starting alkene (E- or Z-crotonate) directly dictates the relative stereochemistry (trans or cis) of the final product due to the concerted nature of the carbene transfer.

G cluster_process Process cluster_products Products Ethyl_Crotonate Ethyl Crotonate (Alkene) Cycloaddition [2+1] Cycloaddition (Carbene Transfer) Ethyl_Crotonate->Cycloaddition EDA Ethyl Diazoacetate (Carbene Precursor) Carbene_Formation Catalyst activates EDA to form Metal-Carbene EDA->Carbene_Formation Catalyst Rh₂(OAc)₄ or Chiral Cu(I) Complex Catalyst->Carbene_Formation Carbene_Formation->Cycloaddition Ester_Product Ethyl 2-Methylcyclopropane- 1-carboxylate Cycloaddition->Ester_Product Hydrolysis Saponification Final_Product 2-Methylcyclopropane- carboxylic Acid Hydrolysis->Final_Product Ester_Product->Hydrolysis

Caption: Workflow for Catalytic Cyclopropanation.

Methodology 2: The Simmons-Smith Reaction

The Simmons-Smith reaction provides a reliable route for converting allylic alcohols into cyclopropanes with high diastereoselectivity. For synthesizing this compound, a suitable precursor like (E)-but-2-ene-1,4-diol could be used, followed by oxidation.

Causality: The reaction proceeds via a zinc carbenoid (IZnCH₂I) that coordinates to the hydroxyl group of the allylic alcohol.[8] This coordination directs the methylene transfer to the syn-face of the double bond relative to the alcohol, providing a powerful method for controlling stereochemistry. This is known as a directed cyclopropanation.

Methodology 3: Intramolecular Nucleophilic Substitution

This classical approach involves creating a carbanion at a position gamma to a leaving group, which then displaces the leaving group in an intramolecular SN2 reaction to form the three-membered ring.[2][6]

Causality: This method relies on fundamental principles of reactivity. An electron-withdrawing group (like a nitrile or ester) is required to acidify the alpha-proton, allowing for deprotonation by a strong base (e.g., sodium hydride). The resulting carbanion must be positioned correctly to attack the carbon bearing the leaving group (e.g., a halide) to facilitate the 3-exo-tet cyclization.

Table 2: Comparison of Major Synthetic Routes
MethodStarting MaterialsKey ReagentsStereocontrolAdvantagesDisadvantages
Catalytic Cyclopropanation Crotonic acid ester, DiazoacetateRhodium/Copper catalystsExcellent (tunable with chiral catalysts)High efficiency, broad scope, excellent stereocontrol.[2]Diazo compounds can be hazardous; catalyst cost.
Simmons-Smith Reaction Allylic alcohol derivativeDiiodomethane, Zn-Cu coupleExcellent (hydroxyl-directed)High stereospecificity, functional group tolerance.[9]Stoichiometric zinc waste; requires precursor synthesis.
Intramolecular Cyclization γ-halo ester/nitrileStrong base (e.g., NaH, LDA)Good (substrate-controlled)Utilizes simple starting materials.[2]Can be lower yielding; requires specific precursors.

Part 3: Isolation and Purification Protocols

Achieving high purity is critical for subsequent applications, especially in drug development. A multi-step purification strategy is typically employed following the synthesis.

Protocol 1: Work-up via Acid-Base Extraction

This protocol is a self-validating system for separating the acidic product from neutral or basic impurities.

  • Quenching & Solvent Addition: After the reaction is complete, cool the reaction mixture to room temperature. Quench carefully with water and add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, to dissolve the organic components.

  • Basification & Extraction: Transfer the mixture to a separatory funnel. Add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake vigorously and allow the layers to separate. The deprotonated 2-methylcyclopropanecarboxylate salt will dissolve in the aqueous layer, while neutral organic impurities (e.g., unreacted starting ester) remain in the organic layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete recovery of the acid.

  • Acidification & Re-extraction: Combine the aqueous layers in a clean flask and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is less than 2 (confirm with pH paper). The carboxylate will be protonated, making the carboxylic acid less water-soluble.

  • Final Extraction: Extract the acidified aqueous solution multiple times with fresh portions of diethyl ether or ethyl acetate. The purified carboxylic acid will now be in the organic layer.

  • Drying and Evaporation: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude purified acid.

Protocol 2: Purification by Vacuum Distillation

For volatile liquid products like this compound, vacuum distillation is the definitive method for achieving high purity.[7]

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Transfer the crude acid from the extraction into the distillation flask. Heat the flask gently using an oil bath.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure (lit. bp: 190-191 °C at 745 mmHg, adjust for vacuum). Discard the initial and final fractions (foreruns and tails), which may contain lower and higher boiling impurities, respectively.

G Start Crude Reaction Mixture Extraction Acid-Base Extraction (Separates Acid from Neutrals/Bases) Start->Extraction CrudeAcid Crude this compound Extraction->CrudeAcid Distillation Fractional Vacuum Distillation (Separates by Boiling Point) CrudeAcid->Distillation PureProduct High-Purity Product (>98%) Distillation->PureProduct Characterization Analytical Characterization (NMR, IR, GC-MS) PureProduct->Characterization Final Verified Product Characterization->Final

Caption: General Isolation and Purification Workflow.

Part 4: Analytical Characterization

Rigorous analytical testing validates the identity, structure, and purity of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect complex multiplets in the upfield region (typically 0.5-1.5 ppm) for the cyclopropyl protons and a doublet around 1.1-1.2 ppm for the methyl group. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

    • ¹³C NMR: Confirms the carbon skeleton. The cyclopropyl carbons appear at high field (typically 15-25 ppm), with the carboxyl carbon appearing around 175-180 ppm.

  • Infrared (IR) Spectroscopy: Identifies functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[11]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. Electron ionization (EI) will show the molecular ion peak (M⁺) at m/z = 100, confirming the molecular formula.[4][5]

  • Chiral Chromatography (for enantiopure synthesis): For stereoselective syntheses, chiral HPLC or GC is essential to determine the enantiomeric excess (% ee).[12] This often requires derivatization of the carboxylic acid to an amide or ester or the use of specialized chiral stationary phases.[13][14]

Conclusion

The synthesis and isolation of this compound require a careful selection of methodologies based on the desired outcome, particularly concerning stereochemistry. Modern catalytic methods offer unparalleled control and efficiency, while classical techniques remain valuable. A robust, multi-step purification protocol combining chemical extraction and physical separation is essential to achieve the high purity demanded by the pharmaceutical and fine chemical industries. The analytical techniques outlined herein provide a self-validating system to confirm the successful synthesis and isolation of this important chemical building block.

References

  • Ma, S., Wang, Z., & Zhang, J. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. Available at: [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available at: [Link]

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(17), 11651–11679. Available at: [Link]

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  • Marek, I. (2009). Synthesis of activated polysubstituted cyclopropanes and potential applications. Technion Research and Development Foundation Ltd. Available at: [Link]

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Sources

A-Z Guide to Theoretical Analysis of 2-Methylcyclopropanecarboxylic Acid Isomers: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-methylcyclopropanecarboxylic acid isomers. Cyclopropane rings are privileged scaffolds in medicinal chemistry, and understanding the nuanced properties of their substituted derivatives is critical for rational drug design. This document outlines the core principles and practical workflows for employing quantum chemical calculations to elucidate the structural, thermodynamic, spectroscopic, and electronic properties of the cis and trans isomers of this compound. We will delve into the rationale behind selecting computational methods, provide step-by-step protocols for analysis, and discuss the interpretation of results for professionals in chemical research and pharmaceutical development.

Part 1: Foundational Concepts: Stereoisomerism in this compound

This compound (C₅H₈O₂) is a small, chiral molecule that exists as four distinct stereoisomers. The constrained three-membered ring forces the methyl (-CH₃) and carboxylic acid (-COOH) groups into specific spatial arrangements relative to the plane of the ring.

  • Diastereomers: The primary isomeric relationship is between the cis and trans forms.

    • cis-isomers: The methyl and carboxyl groups are on the same side of the cyclopropane ring. This configuration includes the (1R,2S) and (1S,2R) enantiomers.

    • trans-isomers: The methyl and carboxyl groups are on opposite sides of the ring. This configuration includes the (1R,2R) and (1S,2S) enantiomers.[1]

  • Enantiomers: Each diastereomer (cis and trans) is a pair of non-superimposable mirror images called enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density), they can exhibit profoundly different biological activities.

The subtle differences in the three-dimensional arrangement of these isomers dictate their physical properties, stability, and, crucially, how they interact with biological targets like enzymes and receptors. Theoretical studies provide a powerful, cost-effective means to predict and understand these differences before embarking on complex and resource-intensive synthetic routes.

Part 2: The Computational Chemist's Toolkit: Selecting the Right Tools

The accuracy of any theoretical prediction is wholly dependent on the chosen computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[2][3][4]

2.1 The Core Engine: Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[4] This approach significantly reduces computational time while maintaining high accuracy for a wide range of chemical systems.

  • The Functional (The 'Flavor' of DFT): The heart of a DFT calculation is the exchange-correlation functional. For organic molecules, hybrid functionals are often the most reliable.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in computational chemistry.[5] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic behavior. For routine analysis of small organic molecules, B3LYP is a robust and well-validated starting point.[5][6][7]

2.2 The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons.

  • Pople Style Basis Sets (e.g., 6-31G):* These are computationally efficient and widely used.

    • 6-31G: A split-valence basis set, meaning it uses two sizes of functions for valence electrons, providing more flexibility where chemistry happens.

    • (d) or '*': This indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These are higher angular momentum functions that allow orbitals to change shape, which is critical for describing strained rings and polar bonds accurately. The combination B3LYP/6-31G(d) is a workhorse for geometry optimizations of organic molecules.[5][6]

2.3 Simulating Reality: Implicit Solvent Models

Reactions and biological processes occur in solution, not in a vacuum. Implicit solvent models simulate the bulk effect of a solvent by treating it as a continuous medium with a specific dielectric constant, which polarizes in response to the solute.[8][9][10]

  • Polarizable Continuum Model (PCM): This is a popular and effective method that creates a molecule-shaped cavity within the dielectric continuum.[8][11][12] Using a PCM is essential for obtaining realistic energy differences and properties for a polar molecule like a carboxylic acid.

Below is a decision-making workflow for selecting an appropriate computational model.

G cluster_0 Model Selection Workflow Start Start: Define Research Question Accuracy Required Accuracy? Start->Accuracy Cost Computational Budget? Accuracy->Cost High Accuracy->Cost Standard Method Select Level of Theory Cost->Method High Budget -> Use larger basis sets (e.g., cc-pVTZ) Cost->Method Standard Budget -> Use Pople sets (e.g., 6-31G(d)) Basis Select Basis Set Method->Basis Solvent Include Solvent Effects? Basis->Solvent FinalModel Final Model: e.g., B3LYP/6-31G(d) + PCM Solvent->FinalModel Yes (Recommended) Solvent->FinalModel No (Gas Phase) End Proceed to Calculation FinalModel->End G cluster_1 Computational Analysis Workflow A 1. Build 3D Structures (cis/trans isomers) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d), PCM) A->B C 3. Frequency Calculation B->C D Validation: Any Imaginary Frequencies? C->D E 4. Property Calculation (NMR, HOMO/LUMO, ESP) D->E No G Re-optimize from perturbed geometry D->G Yes F 5. Data Analysis & Interpretation E->F G->B

Caption: Step-by-step computational workflow for isomer analysis.
Part 4: Data Interpretation and Application in Drug Development

The raw output of these calculations provides a wealth of quantitative data. The key is to synthesize this information into actionable insights for the medicinal chemist or researcher.

4.1 Thermodynamic Stability

The primary question is often: which isomer is more stable? The frequency calculation provides the Gibbs Free Energy (G), which is the most relevant value for comparing stability under standard conditions.

Data Presentation:

Isomer ConfigurationElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Free Energy (kcal/mol)
(1R,2R)-transCalculated ValueCalculated Value0.00 (Reference)
(1S,2S)-transCalculated ValueCalculated Value0.00
(1R,2S)-cisCalculated ValueCalculated ValueCalculated ΔG
(1S,2R)-cisCalculated ValueCalculated ValueCalculated ΔG
Note: Enantiomers ((1R,2R) and (1S,2S); (1R,2S) and (1S,2R)) will have identical energies in an achiral solvent.

Interpretation: A lower relative free energy indicates greater thermodynamic stability. A chemist can infer that the equilibrium mixture will favor the more stable diastereomer, potentially guiding purification strategies or predicting the outcome of reactions under thermodynamic control.

4.2 Spectroscopic Fingerprinting

Predicted NMR spectra can be a powerful tool for confirming the identity of synthesized isomers.

Data Presentation:

IsomerKey Predicted ¹³C Chemical Shifts (ppm)Key Predicted ¹H Chemical Shifts (ppm)
trans-COOH: Value, -CH₃: Value, Ring CH: Value 1, Value 2-COOH: Value, -CH₃: Value, Ring CH: Value 1, Value 2
cis-COOH: Value, -CH₃: Value, Ring CH: Value 1, Value 2-COOH: Value, -CH₃: Value, Ring CH: Value 1, Value 2

Interpretation: Significant differences in the predicted chemical shifts between cis and trans isomers, arising from different steric and electronic environments, can create a unique "fingerprint". This allows researchers to match experimental spectra to the correct calculated isomer, confirming the stereochemical outcome of a synthesis. [13][14]

4.3 Reactivity and Intermolecular Interactions

The electronic properties provide insights into how each isomer might behave in a reaction or interact with a biological target.

  • HOMO-LUMO Gap: A smaller gap generally implies higher reactivity. Comparing the gaps of the isomers can suggest which might be more susceptible to certain chemical transformations.

  • Electrostatic Potential (ESP) Map: This is a color-coded map of the charge distribution on the molecule's surface. Visualizing the ESP map using software like Jmol [15][16][17][18]can reveal the most electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For a drug developer, this is invaluable for predicting sites of potential hydrogen bonding or electrostatic interactions with a protein's active site. The more negative potential around the carboxylic acid's oxygen atoms in one isomer versus another could indicate a stronger potential for forming a key salt bridge.

Part 5: Conclusion

The theoretical study of this compound isomers is not merely an academic exercise. It is a practical, predictive tool that provides deep insights into the structure, stability, and reactivity that govern molecular behavior. By following a robust computational workflow—from structure generation and DFT optimization to frequency validation and property calculation—researchers can generate reliable, actionable data. These theoretical results can guide synthetic efforts, accelerate the identification of active stereoisomers, and ultimately contribute to the rational design of more effective and specific therapeutic agents. This guide provides the foundational framework for applying these powerful computational methods with scientific integrity and a clear focus on practical application.

References
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spectroscopic data of cis-2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of cis-2-Methylcyclopropanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for cis-2-Methylcyclopropanecarboxylic acid (CAS No: 6142-57-0), a valuable chiral building block in synthetic and medicinal chemistry. A multi-technique approach employing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is detailed. This document is intended to serve as a definitive reference for the structural characterization and quality assessment of this compound, emphasizing the causal relationships between its unique stereochemistry and its spectral features.

Introduction: The Significance of Structural Verification

cis-2-Methylcyclopropanecarboxylic acid is a conformationally constrained small molecule incorporating a cyclopropane ring, a stereocenter, and a carboxylic acid functional group. This unique combination of features makes it an attractive synthon for introducing specific spatial arrangements in the development of novel therapeutic agents and complex organic molecules. The cis relationship between the methyl and carboxyl groups imposes distinct steric and electronic environments, which can be precisely interrogated using modern spectroscopic techniques.

Unambiguous characterization is paramount to ensure the stereochemical integrity of the material, as the biological activity of its downstream products is often highly dependent on stereoisomerism. This guide provides an expert-level interpretation of the key spectroscopic data, grounded in established principles, to facilitate confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of cis-2-Methylcyclopropanecarboxylic acid. The analysis hinges on understanding the chemical environment and through-bond scalar coupling of each nucleus.

¹H NMR Spectroscopy: Defining Stereochemistry

The proton NMR spectrum provides a wealth of information. The cis configuration renders the two protons on the C3 methylene group diastereotopic, meaning they are chemically non-equivalent and will resonate at different frequencies and exhibit distinct coupling patterns. This is a hallmark feature distinguishing it from the trans isomer.

Expert Insight: The non-equivalence of the C3 protons arises because one proton is cis to the adjacent methyl and carboxyl groups, placing it in a more sterically crowded environment, while the other is trans to these groups. This difference in spatial relationship leads to different magnetic shielding and thus different chemical shifts.[1]

Table 1: ¹H NMR Spectroscopic Data for cis-2-Methylcyclopropanecarboxylic acid

AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-COOH~12.0broad singlet-
H-1~1.6-1.7multiplet-
H-2~1.4-1.5multiplet-
-CH₃~1.1-1.2doublet~6.0
H-3a (cis to Me)~0.9-1.0multiplet-
H-3b (trans to Me)~0.6-0.7multiplet-
Note: Data is typically acquired in CDCl₃.[2] Chemical shifts are approximate and can vary based on solvent and concentration. The complex multiplets of the ring protons arise from geminal and vicinal couplings.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of cis-2-Methylcyclopropanecarboxylic acid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 1 second.

    • Number of Scans: 16-32, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Diagram 1: Key ¹H-¹H Spin-Spin Couplings

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Interpretation SamplePrep Sample Preparation NMR_Acq NMR Spectrometer Acquisition SamplePrep->NMR_Acq FID Raw FID NMR_Acq->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Calibration (TMS) Phasing->Calibration Integration Integration Calibration->Integration PeakPicking Peak Picking (δ, J) Calibration->PeakPicking Assignment Structural Assignment Integration->Assignment PeakPicking->Assignment

Caption: Standard workflow for NMR data acquisition to structural assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is ideal for rapidly confirming the presence of key functional groups. For cis-2-Methylcyclopropanecarboxylic acid, the carboxylic acid moiety provides two highly characteristic absorption bands.

Expert Insight: The O-H stretch of a carboxylic acid is notoriously broad, spanning from ~2500 to 3300 cm⁻¹, due to extensive hydrogen bonding in the liquid or solid state. The carbonyl (C=O) stretch is a strong, sharp band, the position of which confirms the carboxylic acid environment.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~3000-3080MediumC-H stretch (Cyclopropyl)
~2850-2980MediumC-H stretch (Alkyl)
Source: General IR data available from SpectraBase.[3]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the liquid cis-2-Methylcyclopropanecarboxylic acid directly onto the ATR crystal.

  • Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

Expert Insight: The molecular ion (M⁺˙) for C₅H₈O₂ is expected at an m/z of 100. [4][5]A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group or related fragments. The cyclopropyl ring can also undergo characteristic ring-opening fragmentations.

Table 4: Major Mass Spectrometry Fragments (EI-MS)

m/zProposed Fragment IdentityNotes
100[C₅H₈O₂]⁺˙Molecular Ion (M⁺˙)
85[M - CH₃]⁺Loss of the methyl group
57[C₄H₉]⁺ or [C₃H₅O]⁺Complex rearrangement/fragmentation
55[M - COOH]⁺Loss of the carboxyl group
41[C₃H₅]⁺Allyl or cyclopropyl cation
Source: Data compiled from the NIST Mass Spectrometry Data Center.[5]

Diagram 3: Primary Fragmentation Pathway

G M [C₅H₈O₂]⁺˙ m/z = 100 M_minus_COOH [C₄H₇]⁺ m/z = 55 M->M_minus_COOH - COOH M_minus_CH3 [C₄H₅O₂]⁺ m/z = 85 M->M_minus_CH3 - CH₃

Caption: Key fragmentation pathways for cis-2-Methylcyclopropanecarboxylic acid in EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of this multi-technique approach lies in the convergence of data.

  • MS confirms the molecular formula is C₅H₈O₂. [5]* IR confirms the presence of a carboxylic acid functional group. [3]* ¹³C NMR confirms the presence of five distinct carbon environments, consistent with the proposed structure. [6]* ¹H NMR confirms the connectivity and, most critically, the cis stereochemistry through the diastereotopic nature of the C3 protons and the complex coupling patterns of the cyclopropyl ring. [1][2] Together, these datasets form a self-validating system, providing an unequivocal structural and stereochemical assignment for cis-2-Methylcyclopropanecarboxylic acid, which is essential for its application in research and development.

References

  • SpectraBase . 2-Methylcyclopropanecarboxylic acid. John Wiley & Sons, Inc. [Link]

  • National Institute of Standards and Technology (NIST) . This compound. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST) . Mass spectrum of this compound. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase . ¹H NMR Spectrum of this compound. John Wiley & Sons, Inc. [Link]

  • SpectraBase . ¹³C NMR Spectrum of this compound. John Wiley & Sons, Inc. [Link]

  • Reddit r/chemhelp . Finding unique H-1 NMR signals. Discussion on diastereotopic protons in cyclopropanes. [Link]

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Spectroscopic Characterization of trans-2-Methylcyclopropanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-2-Methylcyclopropanecarboxylic acid, a chiral carboxylic acid featuring a strained cyclopropane ring, serves as a valuable building block in organic synthesis and drug development. Its rigid, three-dimensional structure imparts unique physicochemical properties to molecules that incorporate this motif. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trans-2-Methylcyclopropanecarboxylic acid, grounded in the fundamental principles of spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Molecular Structure and Stereochemistry

The defining feature of trans-2-Methylcyclopropanecarboxylic acid is the relative orientation of the methyl and carboxyl groups across the cyclopropane ring. This trans configuration significantly influences the magnetic environments of the ring protons and carbons, leading to a distinct spectroscopic fingerprint compared to its cis isomer.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; a [label="C1(COOH)", pos="0,0!"]; b [label="C2(CH3)", pos="1,0!"]; c [label="C3(CH2)", pos="0.5,0.866!"]; a -- b; b -- c; c -- a; cooh [label="COOH", pos="-0.5,-0.5!"]; ch3 [label="CH3", pos="1.5,-0.5!"]; a -- cooh [style=dashed]; b -- ch3 [style=dashed]; } Caption: Molecular structure of trans-2-Methylcyclopropanecarboxylic acid.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The strained nature of the cyclopropane ring in trans-2-Methylcyclopropanecarboxylic acid results in proton chemical shifts that are notably upfield compared to their acyclic counterparts, a consequence of the ring's unique magnetic anisotropy.[1]

Experimental Protocol
  • Sample Preparation: A 5-10 mg sample of trans-2-Methylcyclopropanecarboxylic acid is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and the acidic proton is readily observable.[2]

  • Instrument Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-COOH10.0 - 12.0br s-
H-2 (CH-CH₃)1.2 - 1.5m-
H-1 (CH-COOH)1.0 - 1.3m-
-CH₃1.1 - 1.3d~6-7
H-3 (CH₂)0.5 - 1.0m-
graph "1H_NMR_Correlations" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; COOH [label="COOH\n(10-12 ppm)"]; H1 [label="H-1\n(1.0-1.3 ppm)"]; H2 [label="H-2\n(1.2-1.5 ppm)"]; CH3 [label="CH3\n(1.1-1.3 ppm)"]; H3 [label="H-3\n(0.5-1.0 ppm)"];

COOH -- H1 [label=" deshielding"]; H1 -- H2 [label=" J(trans) ~4-6 Hz"]; H1 -- H3 [label=" J(cis/trans)"]; H2 -- CH3 [label=" J ~6-7 Hz"]; H2 -- H3 [label=" J(cis/trans)"]; }

Caption: Predicted ¹H NMR correlations for trans-2-Methylcyclopropanecarboxylic acid.

Spectral Interpretation
  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10-12 ppm).[5] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Cyclopropane Ring Protons (H-1, H-2, H-3): The protons on the cyclopropane ring resonate in the upfield region (0.5-1.5 ppm), which is characteristic of strained ring systems.[6] The trans relationship between the methyl and carboxyl groups leads to distinct chemical shifts for the ring protons. The methine protons (H-1 and H-2) are expected to be multiplets due to coupling with each other and with the methylene protons (H-3).

  • Methyl Protons (-CH₃): The methyl protons appear as a doublet due to coupling with the adjacent methine proton (H-2).

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in trans-2-Methylcyclopropanecarboxylic acid will give rise to a distinct signal.

Experimental Protocol
  • Sample Preparation: A 20-50 mg sample is dissolved in approximately 0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 100 MHz (or higher) ¹³C NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.

Data Summary

Based on data for the isomeric mixture and general trends for substituted cyclopropanes, the following chemical shifts are predicted.[7]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH175 - 185
C-1 (CH-COOH)20 - 30
C-2 (CH-CH₃)15 - 25
C-3 (CH₂)10 - 20
-CH₃15 - 25
Spectral Interpretation
  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing in the 175-185 ppm region.[8]

  • Cyclopropane Ring Carbons (C-1, C-2, C-3): The carbons of the cyclopropane ring are shielded and resonate in the upfield region of the spectrum (10-30 ppm). The substitution with a methyl and a carboxyl group will lead to distinct chemical shifts for each of the three ring carbons.

  • Methyl Carbon (-CH₃): The methyl carbon will also appear in the upfield region, typically between 15 and 25 ppm.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[9]

    • Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10]

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Data Summary

The IR spectrum of a carboxylic acid is dominated by the absorptions of the carboxyl group.[11]

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)2500 - 3300Strong, broad
C-H stretch (cyclopropane)~3080Medium
C-H stretch (alkane)2850 - 3000Medium
C=O stretch (dimer)1700 - 1725Strong, sharp
C-O stretch1210 - 1320Medium
O-H bend910 - 950Medium, broad
graph "IR_Vibrational_Modes" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "O-H Stretch (2500-3300 cm⁻¹)" -> "Hydrogen-bonded dimer" [label="Broadening due to"]; "C=O Stretch (1700-1725 cm⁻¹)" -> "Carboxylic acid dimer" [label="Characteristic of"]; "C-H Stretch (~3080 cm⁻¹)" -> "Strained cyclopropane ring"; } Caption: Key IR vibrational modes for trans-2-Methylcyclopropanecarboxylic acid.

Spectral Interpretation
  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band from 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.[12]

  • C=O Stretch: A strong and sharp absorption band for the carbonyl (C=O) stretch is observed around 1700-1725 cm⁻¹. The position of this band is indicative of a saturated carboxylic acid existing as a hydrogen-bonded dimer.[13]

  • C-H Stretches: The C-H stretching vibrations of the cyclopropane ring are expected at slightly higher wavenumbers (~3080 cm⁻¹) than those of the methyl group (2850-3000 cm⁻¹).[14]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of C-O stretching and O-H bending vibrations, which are characteristic of the molecule as a whole.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules.[15]

    • Electron Energy: 70 eV.

    • Source Temperature: 150-250 °C.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Summary

The mass spectrum for 2-methylcyclopropanecarboxylic acid (as a cis/trans mixture) is available from the NIST database.[16] The fragmentation pattern is not expected to differ significantly for the pure trans isomer.

m/zProposed Fragment
100[M]⁺ (Molecular Ion)
85[M - CH₃]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺
55[C₄H₇]⁺
45[COOH]⁺

Fragmentation Pathway and Interpretation
digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; M [label="[M]⁺\nm/z = 100"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z = 85"]; C4H7 [label="[C₄H₇]⁺\nm/z = 55"]; COOH [label="[COOH]⁺\nm/z = 45"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> C4H7 [label="- •COOH"]; M_minus_CH3 -> C4H7 [label="- CO"]; M -> COOH [label="- •C₄H₇"]; }

Caption: Proposed mass spectral fragmentation pathway.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 100, corresponding to the molecular weight of C₅H₈O₂. This peak may be of low intensity in EI-MS of carboxylic acids.[17]

  • Loss of a Methyl Group: Fragmentation via the loss of the methyl radical (•CH₃) would result in a fragment ion at m/z 85.

  • Loss of the Carboxyl Group: Cleavage of the bond between the cyclopropane ring and the carboxyl group can lead to the loss of a •COOH radical, giving a fragment at m/z 55, or the formation of a [COOH]⁺ ion at m/z 45.[18]

  • Other Fragments: Other significant peaks in the spectrum, such as m/z 57, likely arise from rearrangements and further fragmentation of the cyclopropane ring.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the structural characterization of trans-2-Methylcyclopropanecarboxylic acid. The unique features observed in the ¹H and ¹³C NMR spectra, particularly the upfield shifts of the cyclopropyl protons and carbons, are diagnostic for the presence of the strained three-membered ring. The IR spectrum is dominated by the characteristic broad O-H and sharp C=O stretching vibrations of the carboxylic acid dimer. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the structure. Together, these spectroscopic techniques provide a robust and complementary set of data for the unambiguous identification and quality assessment of trans-2-Methylcyclopropanecarboxylic acid in research and development settings.

References

1H NMR and 13C NMR analysis of 2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methylcyclopropanecarboxylic Acid

Introduction: The Unique Challenge of the Cyclopropyl Moiety

The cyclopropane ring, a fundamental motif in numerous natural products and pharmaceutical agents, presents a unique spectroscopic puzzle. Its strained, three-membered ring structure results in carbon-carbon bonds with significant p-character, leading to an electronic environment distinct from that of acyclic alkanes.[1] This peculiarity manifests profoundly in Nuclear Magnetic Resonance (NMR) spectroscopy, where protons and carbons of the cyclopropyl ring exhibit unusually high-field chemical shifts (i.e., they are highly shielded).[2][3] This shielding is attributed to a diamagnetic ring current, analogous to that in aromatic systems, generated by the σ-electrons of the C-C bonds.[2][3][4]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule that combines the spectroscopic intrigue of the cyclopropane ring with the analytical challenge of stereoisomerism. As this molecule exists as cis and trans diastereomers, NMR spectroscopy, particularly the analysis of proton-proton coupling constants, becomes the paramount tool for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to apply NMR to characterize such structures.

PART 1: Structural and Stereochemical Considerations

Before delving into spectral analysis, it is essential to define the structures and proton/carbon numbering scheme for the two diastereomers of this compound. The key differentiator is the relative orientation of the methyl and carboxyl groups across the C1-C2 bond.

Figure 1: Structures of trans and cis isomers with atom numbering.

PART 2: ¹H NMR Spectral Analysis

The proton NMR spectrum provides the most definitive information for distinguishing the cis and trans isomers through the analysis of vicinal (³J) coupling constants.

Causality of Chemical Shifts and Coupling in Cyclopropanes
  • Chemical Shifts (δ): Protons on a cyclopropane ring are significantly shielded, typically appearing between 0 and 2 ppm.[3] This upfield shift is a direct consequence of the ring's σ-aromaticity, which induces a magnetic field that opposes the external field in the region of the protons.[2][4] The electron-withdrawing carboxylic acid group will deshield adjacent protons (H1, H3a/b), while the electron-donating methyl group will have a smaller deshielding effect on its neighboring protons (H2, H3a/b). The acidic proton of the carboxyl group is highly deshielded and appears far downfield, typically between 10-12 ppm.[5]

  • Coupling Constants (J): The geometric constraints of the rigid cyclopropane ring fix the dihedral angles between vicinal protons. According to the Karplus relationship, which correlates coupling constants to dihedral angles, this rigidity leads to highly predictable J-values.[6] For cyclopropanes, a critical and counter-intuitive rule applies: J-cis is consistently larger than J-trans .[7][8]

    • ³J_cis_ (dihedral angle ≈ 0°) typically ranges from 7–9 Hz. [8]

    • ³J_trans_ (dihedral angle ≈ 120°) typically ranges from 4–6 Hz. [8]

    • ²J_gem_ (geminal coupling) is also observed and is typically negative in sign. [7][9]

Predicted ¹H NMR Spectra

For trans-2-Methylcyclopropanecarboxylic acid:

  • H1: This proton is trans to H2 and has two cis relationships with the C3 protons (H3a and H3b, assuming free rotation or averaging). It will likely appear as a complex multiplet, influenced by coupling to H2, H3a, and H3b.

  • H2: This proton is trans to H1 and will also show complex coupling to H1, the C3 protons, and the methyl protons.

  • H3a/H3b: These methylene protons are diastereotopic. They will couple to each other (geminal coupling), to H1, and to H2, resulting in complex multiplets.

  • -CH₃: Will appear as a doublet, coupled to H2.

  • -COOH: Will appear as a broad singlet far downfield.

For cis-2-Methylcyclopropanecarboxylic acid:

  • H1: This proton is cis to H2. This crucial difference will manifest as a larger ³J coupling constant between H1 and H2 compared to the trans isomer.

  • H2: This proton is cis to H1 and will exhibit the same larger coupling constant.

  • H3a/H3b: Similar to the trans isomer, these will be complex multiplets.

  • -CH₃: A doublet, coupled to H2.

  • -COOH: A broad singlet far downfield.

The definitive assignment is made by measuring the coupling constant between H1 and H2. The isomer exhibiting the larger coupling constant (e.g., ~8 Hz) is cis, while the isomer with the smaller constant (e.g., ~5 Hz) is trans.

PART 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

Causality of ¹³C Chemical Shifts

Similar to the protons, the cyclopropyl carbons are highly shielded, appearing at an unusually high field (low ppm values) compared to their acyclic counterparts.[10] Unsubstituted cyclopropane resonates at an extraordinary -2.7 ppm.[10] Substitution shifts these resonances downfield. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 175-180 ppm.[5] The methyl carbon will be in the typical aliphatic region. Small but distinct differences in the chemical shifts of the ring carbons (C1, C2, C3) are expected between the cis and trans isomers due to steric (gamma-gauche) effects.

Predicted ¹³C NMR Data

For both isomers, five distinct signals are expected:

  • C=O: ~175-180 ppm

  • C1: ~20-30 ppm

  • C2: ~20-30 ppm

  • C3: ~10-20 ppm

  • -CH₃: ~15-25 ppm

The exact chemical shifts can be used as fingerprints to distinguish between isomers, especially when compared against reference data or computational predictions.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Key Coupling Constants (Hz) Predicted ¹³C Chemical Shift (ppm)
-COOH 10.0 - 12.0br s-175 - 180
H1 1.3 - 1.8m³J(H1,H2): cis > trans20 - 30
H2 1.0 - 1.5m³J(H2,H1): cis > trans20 - 30
H3a/H3b 0.5 - 1.2m²J(H3a,H3b)10 - 20
-CH₃ (protons) 1.1 - 1.3d³J(CH₃,H2) ≈ 7-
-CH₃ (carbon) ---15 - 25
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers.

PART 4: Experimental Protocols and Workflow

Achieving high-quality, interpretable NMR data requires meticulous sample preparation and a logical data acquisition strategy.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A 1. Weigh 5-25 mg of sample B 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (optional, e.g., TMS) B->C D 4. Filter solution through glass wool into a clean NMR tube C->D E 5. Insert sample into spectrometer D->E F 6. Lock and Shim E->F G 7. Acquire ¹H Spectrum F->G H 8. Acquire ¹³C Spectrum G->H I 9. Acquire 2D Spectra (COSY, HSQC, NOESY) as needed H->I J 10. Process spectra (Fourier transform, phase, baseline) I->J K 11. Calibrate chemical shifts J->K L 12. Assign signals using ¹H, ¹³C, and 2D data K->L M 13. Measure coupling constants from ¹H spectrum L->M N 14. Determine Stereochemistry (J-cis vs J-trans, NOESY) M->N

Figure 2: Standard workflow for NMR analysis and stereochemical determination.

Step-by-Step Protocol for NMR Sample Preparation

This protocol is designed for the analysis of small organic molecules like this compound.[11][12]

  • Material Quantity: For a standard high-field NMR instrument, weigh 5-25 mg of the compound for ¹H NMR.[12][13] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Ensure the solvent is of high purity to avoid extraneous peaks. A volume of 0.6-0.7 mL is standard for a 5 mm NMR tube.[11][14]

  • Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[12] This allows for vortexing or gentle heating if needed and ensures complete dissolution.

  • Filtration (Critical Step): Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor shims.[13][15] Filter the sample solution into the NMR tube through a small plug of glass wool packed into a Pasteur pipette.[13]

  • Internal Standard: While the residual proton signal of the solvent can be used for calibration, adding an internal standard like tetramethylsilane (TMS) provides a more precise reference point (δ = 0.00 ppm).[10][11] Add a very small amount, as too much can obscure signals in the upfield region.

  • Tube and Cap: Use a high-quality, clean, and unscratched NMR tube.[12][14] Cap the tube securely to prevent solvent evaporation. Label the tube clearly.

Advanced Techniques for Unambiguous Assignment

For complex molecules or to provide orthogonal validation of assignments, 2D NMR experiments are invaluable.[16]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. It will show cross-peaks between H1-H2, H1-H3, and H2-H3, confirming their connectivity within the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the most reliable way to assign the ¹³C signals for C1, C2, C3, and the methyl group based on the already-assigned proton spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are J-coupled.[17] For the cis isomer, a NOE cross-peak would be expected between H1 and H2, and between H1/H2 and the methyl protons. For the trans isomer, these NOEs would be absent or significantly weaker. This provides powerful, independent confirmation of stereochemistry.[17][18]

Conclusion

The NMR analysis of this compound is a quintessential example of leveraging fundamental spectroscopic principles to solve a complex structural problem. The unique electronic properties of the cyclopropane ring give rise to characteristic upfield shifts in both ¹H and ¹³C spectra. More importantly, the fixed geometry of the ring results in highly diagnostic vicinal proton-proton coupling constants, where the J-cis value is reliably larger than the J-trans value. This single parameter, easily extracted from a standard ¹H NMR spectrum, serves as the primary method for distinguishing the diastereomers. The analysis can be further solidified using ¹³C chemical shift data and advanced 2D NMR techniques like COSY, HSQC, and particularly NOESY, which provides orthogonal proof of the through-space stereochemical relationships. The methodologies and principles detailed in this guide provide a robust framework for the confident structural and stereochemical elucidation of substituted cyclopropanes.

References

mass spectrometry fragmentation of 2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methylcyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Strained Ring Carboxylic Acid

This compound (C₅H₈O₂, Mol. Wt.: 100.12 g/mol ) presents a unique analytical challenge due to the inherent chemical properties of its strained three-membered ring coupled with a reactive carboxylic acid functional group.[1][2] As a molecule of interest in synthetic chemistry and as a potential building block in drug development, understanding its structural properties is paramount. Mass spectrometry serves as a definitive tool for its identification and characterization. This guide provides an in-depth exploration of the fragmentation behavior of this compound under the two most prevalent ionization techniques: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI). We will dissect the fragmentation mechanisms, explain the causality behind the observed product ions, and provide field-proven protocols for its analysis.

Part 1: Electron Ionization (EI) Mass Spectrometry - Unraveling the Fragmentation Cascade

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] This creates a characteristic "fingerprint" mass spectrum that is invaluable for library matching and unambiguous identification. The EI mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center, providing an authoritative basis for our analysis.[4]

The Initial Ionization Event

The process begins when a high-energy electron (typically 70 eV) collides with the molecule, ejecting one of its own electrons to form a radical cation, known as the molecular ion (M•⁺).[5] For this compound, the molecular ion appears at a mass-to-charge ratio (m/z) of 100.

M + e⁻ → [C₅H₈O₂]•⁺ + 2e⁻

While the molecular ion is observed, it is of relatively low abundance, which is typical for small carboxylic acids that are prone to fragmentation.[6][7]

Major Fragmentation Pathways under EI

The energetically unstable molecular ion rapidly undergoes a series of fragmentation and rearrangement reactions. The primary cleavage events are dictated by the stability of the resulting fragments, with the strained cyclopropane ring playing a key role in directing the fragmentation cascade.

  • Loss of the Carboxyl Group (•COOH): A dominant fragmentation pathway for carboxylic acids is the cleavage of the bond alpha to the carbonyl group, resulting in the loss of the entire carboxyl functional group as a radical.[8] This leads to the formation of a methylcyclopropyl cation.

    • [M - 45]⁺: Loss of •COOH (mass = 45 u) results in a prominent peak at m/z 55 . This [C₄H₇]⁺ ion is a key identifier for this compound.

  • Loss of the Methyl Group (•CH₃): Alpha-cleavage can also occur at the C-CH₃ bond, leading to the loss of a methyl radical.

    • [M - 15]⁺: Loss of •CH₃ (mass = 15 u) produces an ion at m/z 85 . The stability of the resulting cyclopropanecarboxylic acid radical cation contributes to this fragmentation.

  • Ring Opening and Subsequent Fragmentations: The high internal energy imparted by EI can induce the opening of the strained cyclopropane ring. This leads to a variety of rearranged, acyclic ions, contributing to the complex fingerprint region of the spectrum. This pathway is responsible for several smaller, but significant, fragments.

    • m/z 57: This peak can be attributed to a [C₄H₉]⁺ ion, likely formed after ring opening and hydrogen rearrangement, followed by the loss of •CO₂H.

    • m/z 41: A [C₃H₅]⁺ ion, characteristic of many cyclopropyl systems, is formed via cleavage and rearrangement of the carbon skeleton.[9]

The following diagram illustrates the primary fragmentation pathways under Electron Ionization.

EI_Fragmentation M [C₅H₈O₂]•⁺ m/z 100 Molecular Ion frag85 [C₄H₅O₂]⁺ m/z 85 M->frag85 - •CH₃ frag55 [C₄H₇]⁺ m/z 55 M->frag55 - •COOH frag57 [C₄H₉]⁺ m/z 57 M->frag57 - •CO₂H (rearrangement) frag41 [C₃H₅]⁺ m/z 41 frag55->frag41 - CH₂

Caption: Primary EI fragmentation pathways of this compound.

Summary of EI Fragmentation Data

The quantitative data from the EI mass spectrum is summarized below.

m/zRelative Intensity (%)Proposed Ion StructureDescription of Loss
100~10[C₅H₈O₂]•⁺Molecular Ion (M•⁺)
85~30[C₄H₅O₂]⁺Loss of methyl radical (•CH₃)
57~95[C₄H₉]⁺Ring opening and loss of •CO₂H
55100[C₄H₇]⁺Base Peak , Loss of carboxyl radical (•COOH)
41~80[C₃H₅]⁺Further fragmentation of the carbon skeleton
Experimental Protocol: GC-MS Analysis (EI Mode)

This protocol outlines a robust method for analyzing this compound using Gas Chromatography-Mass Spectrometry.

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at 250 °C.

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer (EI):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-200.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection (250°C) Column GC Column Separation (Temp. Program) Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource Transfer Line (250°C) Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector

Caption: A typical experimental workflow for GC-MS analysis.

Part 2: Electrospray Ionization (ESI) Mass Spectrometry - The Soft Ionization Approach

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts very little excess energy, typically resulting in the observation of the intact molecule with a charge, known as a pseudomolecular ion.[3][10] This makes it the method of choice for determining the molecular weight of thermally labile or polar compounds. In-source fragmentation is minimal; however, fragmentation can be induced in a tandem mass spectrometer (MS/MS) via Collision-Induced Dissociation (CID).

Ion Formation in ESI

This compound can be analyzed in both positive and negative ion modes.

  • Negative Ion Mode ([M-H]⁻): This is the preferred mode for carboxylic acids. The acidic proton is readily abstracted in the ESI plume, forming the deprotonated molecule, [M-H]⁻, at m/z 99 . This process can be enhanced by using a mobile phase with a slightly basic pH or by adding modifiers that facilitate deprotonation.[11]

  • Positive Ion Mode ([M+H]⁺): While less common for free acids, protonation can occur to form the [M+H]⁺ ion at m/z 101 . The proton will localize on the carbonyl oxygen.[12] It is also common to observe adducts with cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺ at m/z 123 ).[13]

Tandem MS (MS/MS) Fragmentation via CID

To elicit structural information using ESI, tandem mass spectrometry is required. The pseudomolecular ion of interest is first isolated (e.g., m/z 99) and then fragmented by colliding it with an inert gas (e.g., argon or nitrogen).

  • Fragmentation of [M-H]⁻ (m/z 99): The most common and lowest-energy fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂).

    • [M-H - CO₂]⁻: Loss of CO₂ (44 u) from the m/z 99 precursor ion yields a product ion at m/z 55 . This corresponds to the deprotonated methylcyclopropyl anion, [C₄H₇]⁻.

  • Fragmentation of [M+H]⁺ (m/z 101): The protonated molecule is less prone to facile fragmentation but can lose a molecule of water under CID conditions.

    • [M+H - H₂O]⁺: Loss of H₂O (18 u) from the m/z 101 precursor yields an acylium ion at m/z 83 .

Experimental Protocol: LC-MS/MS Analysis (ESI Mode)

This protocol details a method for analyzing the compound using Liquid Chromatography coupled with Tandem Mass Spectrometry.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or corresponding modifier).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), negative or positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1: Scan for precursor ions (m/z 99 in negative mode, m/z 101 in positive mode).

    • MS2 (Product Ion Scan): Isolate the precursor ion and apply collision energy (e.g., 10-20 eV) to generate fragment ions. Scan for product ions.

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer Injector Sample Injection Column LC Column Separation (Gradient Elution) Injector->Column IonSource Ionization (ESI) Column->IonSource Q1 Q1: Precursor Ion Selection IonSource->Q1 q2 q2: Collision Cell (CID) Q1->q2 Q3 Q3: Product Ion Scan q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for structural analysis using LC-MS/MS.

Conclusion: A Tale of Two Ionization Techniques

The mass spectrometric fragmentation of this compound is a story best told by two different analytical approaches. Electron Ionization provides a rich, detailed fragmentation pattern, ideal for definitive structural confirmation through its characteristic fingerprint, with the loss of the carboxyl group (m/z 55) being the most prominent feature. Conversely, Electrospray Ionization offers a gentle approach, preserving the molecular weight information and allowing for targeted fragmentation analysis using tandem MS. In negative ESI-MS/MS, the characteristic loss of CO₂ provides clear evidence of a carboxylic acid moiety. For researchers and drug development professionals, leveraging both techniques provides a comprehensive and self-validating system for the unambiguous characterization of this unique molecule.

References

  • Cole, R. B. (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(12), 2827–2833. [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of Mass Spectrometry, 35(3), 338-348. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Vekey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6 fragmentation pattern. [Link]

  • Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

Sources

physical and chemical properties of 2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylcyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a fascinating molecule whose unique structural features—a strained three-membered ring coupled with a carboxylic acid functional group—confer upon it distinct physical and chemical properties. This guide provides a comprehensive exploration of this compound, delving into its stereochemistry, physical characteristics, spectroscopic signature, and chemical reactivity. We further examine its synthesis, applications in medicinal chemistry, and essential safety protocols. This document is intended for researchers, scientists, and drug development professionals who utilize cyclopropane-containing building blocks in their work.

Molecular Structure and Stereoisomerism

This compound, with the molecular formula C₅H₈O₂ and a molecular weight of approximately 100.12 g/mol , is a disubstituted cyclopropane derivative.[1][2][3] The core of its reactivity and utility lies in its stereochemistry. The presence of two substituents on the cyclopropane ring gives rise to geometric isomers: cis and trans.

  • cis-isomer: The methyl and carboxyl groups are on the same face of the cyclopropane ring.

  • trans-isomer: The methyl and carboxyl groups are on opposite faces of the ring.

Furthermore, both the cis and trans isomers are chiral and exist as a pair of enantiomers. This results in a total of four possible stereoisomers. The specific stereoisomer used in a synthesis can have a profound impact on the biological activity and pharmacokinetic properties of the final product, a critical consideration in drug development.

Caption: The four stereoisomers of this compound.

Commercially available this compound is often sold as a mixture of cis and trans isomers. Specific isomers, such as (1S,2S)-2-methylcyclopropane-1-carboxylic acid, are also available for stereospecific syntheses.[4][5]

Physical and Thermochemical Properties

The physical properties of this compound are summarized in the table below. It exists as a colorless to light yellow liquid at room temperature, a convenient state for many laboratory manipulations.[6][7] Its moderate boiling point allows for purification by vacuum distillation.[2][8]

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[1][3]
Molecular Weight 100.12 g/mol [1][2]
Appearance Clear colorless to light yellow liquid[6][7]
Boiling Point 190-191 °C @ 745 mmHg[2][7][9]
Density 1.027 g/mL at 25 °C[2][7]
Refractive Index (n²⁰/D) 1.439[2][7]
Flash Point 87 °C (188.6 °F) - closed cup
pKa 4.88 ± 0.11 (Predicted)[6][10]
LogP 0.727 (Calculated)[2]

The predicted pKa of ~4.88 indicates that it is a weak acid, comparable in strength to other small carboxylic acids.[6][10] This acidity is central to its reactivity, allowing for deprotonation under basic conditions to form a carboxylate, a key step in many synthetic transformations.

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is complex due to the diastereotopic protons on the cyclopropane ring. One would expect to see a series of multiplets in the upfield region (approx. 0.5-1.5 ppm) corresponding to the ring protons and the methyl group protons. A downfield signal, often broad, corresponds to the acidic proton of the carboxylic acid.[11][12]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show five distinct signals: one for the carbonyl carbon (~175-185 ppm), three for the cyclopropane ring carbons, and one for the methyl carbon in the upfield region.[13]

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. Key absorptions include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong, sharp C=O (carbonyl) stretch around 1700 cm⁻¹.[1]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern will be characteristic of the loss of groups such as -OH, -COOH, and ring fragments.[1][14]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two key features: the carboxylic acid group and the strained cyclopropane ring.

Reactions of the Carboxylic Acid

The carboxyl group undergoes all the typical reactions of carboxylic acids:

  • Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

  • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine produces an amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (2-methylcyclopropyl)methanol.

Reactivity of the Cyclopropane Ring

The three-membered ring possesses significant ring strain (~27 kcal/mol), making it susceptible to ring-opening reactions under more forceful conditions than those required for larger rings. However, the ring is generally stable to many standard synthetic transformations. This stability, combined with its unique conformational properties, makes the cyclopropyl group a valuable "bioisostere" in medicinal chemistry, where it can replace groups like gem-dimethyl or vinyl groups to improve metabolic stability or binding affinity.[15]

Synthesis Methodology: A Malonic Ester Approach

A robust and common method for synthesizing cyclopropanecarboxylic acids is through a variation of the malonic ester synthesis. This approach offers a high degree of control and is adaptable for creating various substituted cyclopropanes.

SynthesisWorkflow start Diethyl Malonate step1 Deprotonation (e.g., NaOEt) start->step1 step2 Alkylation (1,2-Dibromopropane) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Saponification (NaOH, H₂O) step3->step4 step5 Acidification (H₃O⁺) step4->step5 step6 Decarboxylation (Heat) step5->step6 product 2-Methylcyclopropanecarboxylic Acid step6->product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Step-by-Step
  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), in ethanol to quantitatively generate the malonic ester enolate. The choice of ethoxide as the base prevents unwanted transesterification.

  • Alkylation/Cyclization: The nucleophilic enolate is then reacted with a suitable dielectrophile, such as 1,2-dibromopropane. The first step is an Sₙ2 reaction where the enolate displaces one of the bromine atoms. A second equivalent of base is then used to form another enolate, which undergoes an intramolecular Sₙ2 reaction to displace the second bromine atom, forming the cyclopropane ring.[16]

  • Hydrolysis (Saponification): The resulting diethyl ester is hydrolyzed to the dicarboxylate salt using a strong base like sodium hydroxide in water, typically with heating.[16]

  • Acidification: The reaction mixture is carefully acidified with a strong mineral acid (e.g., HCl, H₂SO₄). This protonates the dicarboxylate to form the unstable geminal diacid.

  • Decarboxylation: Gentle heating of the diacid causes it to readily lose one molecule of CO₂, yielding the final product, this compound.[16]

This self-validating protocol ensures that each step drives the reaction towards the desired product, with the final decarboxylation being an essentially irreversible step that yields the stable target molecule.

Applications in Medicinal Chemistry and Drug Development

The cyclopropane ring is a privileged scaffold in modern drug design.[15] Incorporating this motif, often via building blocks like this compound, can confer several advantageous properties:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are generally less susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) compared to aliphatic chains, which can improve a drug's half-life.[15]

  • Conformational Rigidity: The rigid structure of the ring reduces the number of available conformations of a molecule. This can lock the molecule into a bioactive conformation, increasing its potency and selectivity for its biological target.[15]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity (LogP) and solubility, which are critical parameters for oral bioavailability and overall drug-likeness.[15]

This compound and its derivatives are used as intermediates in the synthesis of a variety of pharmaceutically active compounds, including potential inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1) and in the development of leukotriene receptor antagonists.[6][17]

Safety, Handling, and Storage

As a corrosive substance, this compound must be handled with appropriate care.

  • Hazard Classification: It is classified under GHS as causing severe skin burns and eye damage (H314, Skin Corrosion 1B).[1] The corresponding pictogram is GHS05 (Corrosion).

  • Personal Protective Equipment (PPE): When handling this compound, it is mandatory to wear chemical-resistant gloves, chemical safety goggles, and a face shield.[18] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[18] Use non-sparking tools, as the material is a combustible liquid.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a corrosives area.[19] Keep away from heat, sparks, and open flames, as well as incompatible materials such as strong oxidizing agents and strong bases.[18][19]

Always consult the latest Safety Data Sheet (SDS) before working with this chemical.

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An In-Depth Technical Guide to 2-Methylcyclopropanecarboxylic Acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Compact Architecture in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation is paramount. Among the arsenal of building blocks available to medicinal chemists, small, strained ring systems have emerged as powerful tools for optimizing pharmacokinetic and pharmacodynamic properties. 2-Methylcyclopropanecarboxylic acid, a seemingly simple molecule, embodies the strategic advantages conferred by the cyclopropane motif and serves as a critical starting material and structural alert in the design of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, and its pivotal role in the development of next-generation pharmaceuticals.

Molecular Identity and Physicochemical Properties

CAS Number: 29555-02-0 (for the mixture of cis/trans isomers)[1][2][3]

Molecular Formula: C₅H₈O₂[2]

Molecular Weight: 100.12 g/mol [2]

The molecular structure of this compound is characterized by a three-membered carbocyclic ring, which imparts significant ring strain and a unique electronic character to the molecule. The presence of a methyl group and a carboxylic acid functionality provides handles for further chemical modification and introduces stereochemical considerations (cis/trans isomerism).

PropertyValueSource
Boiling Point190-191 °C at 745 mmHg
Density1.027 g/mL at 25 °C
Refractive Index (n20/D)1.439

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound involves the cyclopropanation of crotonic acid or its esters, frequently employing the Simmons-Smith reaction.[4][5][6] This reaction is valued for its stereospecificity and tolerance of the carboxylic acid functional group.

Experimental Protocol: Simmons-Smith Cyclopropanation of Crotonic Acid

This protocol outlines a representative procedure for the synthesis of a mixture of cis- and trans-2-methylcyclopropanecarboxylic acid.

Materials:

  • Crotonic acid

  • Zinc-Copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add zinc dust and a catalytic amount of copper(I) chloride. Heat the mixture under a stream of nitrogen to activate the zinc, then cool to room temperature.

  • Formation of the Carbenoid: Add anhydrous diethyl ether to the activated zinc-copper couple. Slowly add a solution of diiodomethane in anhydrous diethyl ether via the dropping funnel with vigorous stirring. A gentle reflux should be observed, indicating the formation of the (iodomethyl)zinc iodide carbenoid.

  • Cyclopropanation: After the initial exotherm subsides, add a solution of crotonic acid in anhydrous diethyl ether dropwise to the reaction mixture. Maintain the reaction at a gentle reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 2M hydrochloric acid. The unreacted zinc will dissolve, and the product will be in the ethereal layer.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound as a mixture of cis and trans isomers.

G Crotonic Acid Crotonic Acid Simmons-Smith Reaction Simmons-Smith Reaction Crotonic Acid->Simmons-Smith Reaction Zn-Cu, CH₂I₂ This compound This compound Simmons-Smith Reaction->this compound

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is complex due to the diastereotopic nature of the cyclopropyl protons and the presence of cis and trans isomers.

  • Carboxylic Acid Proton (-COOH): A broad singlet typically observed in the downfield region (δ 10-12 ppm).

  • Methyl Protons (-CH₃): A doublet in the upfield region (δ 1.1-1.3 ppm), coupled to the adjacent cyclopropyl proton.

  • Cyclopropyl Protons (-CH-): A series of complex multiplets in the upfield region (δ 0.5-1.8 ppm). The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical relationship (cis/trans) to the methyl and carboxylic acid groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework.

  • Carbonyl Carbon (-C=O): A signal in the downfield region (δ ~180 ppm).

  • Cyclopropyl Carbons: Signals in the upfield region (δ 15-25 ppm). The carbon bearing the carboxylic acid group will be the most downfield of the ring carbons.

  • Methyl Carbon (-CH₃): A signal in the upfield region (δ ~15 ppm).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 amu) and cleavage of the cyclopropane ring.

The Role of this compound in Drug Development

The incorporation of the cyclopropane ring into drug candidates is a well-established strategy to enhance their therapeutic potential. The unique structural and electronic properties of this motif offer several advantages:

  • Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, often serving as a bioisosteric replacement for more labile groups like gem-dimethyl or vinyl groups. This can lead to an increased in vivo half-life of the drug.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and aqueous solubility, properties that are critical for oral bioavailability and distribution.

  • Novel Chemical Space: Cyclopropane-containing molecules occupy a unique region of chemical space, offering opportunities for the development of novel intellectual property.

Case Study: Boceprevir

A prominent example of the application of a cyclopropane-containing building block in a marketed drug is Boceprevir , a protease inhibitor used for the treatment of hepatitis C. Boceprevir contains a dimethylcyclopropylproline moiety, a derivative of this compound.[7][8] The cyclopropane ring in this component plays a crucial role in orienting the molecule within the active site of the NS3/4A protease, contributing to its high binding affinity and inhibitory potency.[7][8]

G cluster_0 Drug Properties Metabolic Stability Metabolic Stability Conformational Rigidity Conformational Rigidity Binding Affinity Binding Affinity This compound This compound Boceprevir (Hepatitis C) Boceprevir (Hepatitis C) This compound->Boceprevir (Hepatitis C) as building block Boceprevir (Hepatitis C)->Metabolic Stability Boceprevir (Hepatitis C)->Conformational Rigidity Boceprevir (Hepatitis C)->Binding Affinity

Caption: Role of this compound in drug design.

Conclusion

This compound is more than just a simple organic molecule; it is a versatile and powerful building block that has found significant application in the design and synthesis of modern pharmaceuticals. Its unique structural features provide medicinal chemists with a valuable tool to address key challenges in drug development, including metabolic instability and target selectivity. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

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The Unassuming Powerhouse: Harnessing the Biological Significance of the Cyclopropane Ring in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, the smallest of the carbocycles, has transcended its role as a mere structural curiosity to become a cornerstone of modern medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon it a suite of characteristics that can be strategically exploited to overcome common challenges in drug discovery, from metabolic instability to suboptimal potency. This in-depth guide provides a technical exploration of the cyclopropane motif, moving beyond a simple catalog of its benefits to dissect the underlying physicochemical principles and their practical applications. We will examine its role as a versatile bioisostere, its profound impact on molecular conformation and metabolic fate, and its utility in fine-tuning pharmacokinetic profiles. This guide is intended for drug discovery professionals, offering field-proven insights, detailed experimental protocols, and data-driven case studies to empower the rational design of next-generation therapeutics.

The Foundation: Unique Physicochemical Properties of the Cyclopropane Ring

The biological utility of the cyclopropane ring is a direct consequence of its unique and highly strained structure. The three carbon atoms are forced into a planar triangle with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This geometric constraint leads to several key features:

  • Strained "Bent" Bonds: The C-C bonds in cyclopropane are not simple sigma bonds. To accommodate the acute angle, the orbitals overlap imperfectly, resulting in "bent" or "banana" bonds that possess significant p-character.[1][2][3] This gives the cyclopropane ring some of the electronic properties of a carbon-carbon double bond.[2][4]

  • High s-Character of Exocyclic Bonds: As a consequence of the increased p-character in the ring's C-C bonds, the exocyclic C-H bonds have a correspondingly higher degree of s-character.[5][6] This makes the C-H bonds shorter, stronger, and the protons slightly more acidic than in a typical alkane.[3][6]

  • Conformational Rigidity: The three-membered ring is inherently rigid and planar. This lack of conformational flexibility is a central advantage in drug design, as it can lock a molecule into a specific, bioactive conformation.[1][2]

These fundamental properties are the causal factors behind the strategic advantages conferred by the cyclopropane moiety in drug candidates.

Strategic Applications in Medicinal Chemistry

The decision to incorporate a cyclopropane ring is a strategic choice aimed at solving specific challenges during lead optimization. Its primary applications fall into two broad categories: bioisosterism and conformational constraint.

The Cyclopropane Ring as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another to improve a compound's properties while retaining its desired biological activity.[7] The cyclopropane ring is a highly effective bioisostere for several common motifs.

  • The gem-Dimethyl and tert-Butyl Mimic: The cyclopropane ring can serve as a conformationally restricted mimic of a gem-dimethyl or tert-butyl group.[6] While occupying a similar volume, the cyclopropyl group can offer improved metabolic stability by blocking oxidative metabolism at otherwise susceptible positions.[8] Furthermore, its unique electronic nature can lead to more favorable interactions with the target protein.

  • The Alkene Bioisostere: Due to the π-character of its C-C bonds, a cyclopropane can replace an alkene.[7] This is a critical strategy for improving metabolic stability, as alkenes are often susceptible to epoxidation and other metabolic transformations.[7] The cyclopropane provides a rigid, three-dimensional scaffold that is more resistant to such pathways.

G cluster_0 Common Structural Motifs cluster_1 Cyclopropane Bioisostere gem-Dimethyl R-C(CH3)2-R' Cyclopropane R-(c-C3H4)-R' gem-Dimethyl->Cyclopropane Improves Metabolic Stability Maintains Steric Bulk Alkene R-CH=CH-R' Alkene->Cyclopropane Enhances Metabolic Stability Provides Conformational Rigidity

Caption: Bioisosteric replacement strategies using the cyclopropane ring.

Conformational Constraint: Locking in Bioactivity

A flexible ligand must adopt a specific, low-energy conformation to bind effectively to its target, a process that is entropically unfavorable. By incorporating a rigid cyclopropane ring, medicinal chemists can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[1][2] This strategy is particularly effective in enzyme inhibitors and receptor ligands where precise positioning of functional groups is paramount for optimal interaction.[9]

The hepatitis C virus (HCV) NS3/4A protease inhibitor Grazoprevir provides an excellent example. The P2 moiety of Grazoprevir contains a cyclopropane ring fused to a proline scaffold. This rigid structure precisely orients the quinoxaline group for optimal binding within the S2 pocket of the protease, contributing to its high potency.[10]

Impact on ADME Properties: A Pharmacokinetic Advantage

The introduction of a cyclopropane ring can profoundly and beneficially alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

One of the most significant advantages of the cyclopropane motif is its resistance to oxidative metabolism.[8] The high dissociation energy of its C-H bonds makes them less susceptible to abstraction by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[8] Replacing metabolically labile groups, such as isopropyl or benzyl groups, with a cyclopropyl moiety is a well-established strategy to increase a drug's metabolic half-life and improve its oral bioavailability.[6]

The antiplatelet agent Prasugrel is a prodrug whose active metabolite features a core structure containing a cyclopropyl ketone. This moiety contributes to the overall metabolic profile of the active form.[11] Comparative studies with other antiplatelet agents highlight the importance of metabolic pathways in determining efficacy.[12][13][14]

Compound/AnalogBioisosteric RelationshipMetabolic Stability ParameterResultReference(s)
Bradykinin B1 Antagonist Analoggem-dimethyl vs. spiro-cyclopropylReceptor Affinity (Ki)The cyclopropyl analog showed a >50-fold increase in potency.[4]
IDO1 Inhibitor AnalogIsopropyl vs. CyclopropylMetabolic Half-life (t½)Cyclopropyl substitution blocked a key metabolic hotspot, increasing t½.[8]
Hepatitis C NS5B InhibitorCyclopropylamine vs. gem-dimethylBioactivationReplacing cyclopropylamine with gem-dimethyl averted the formation of reactive GSH conjugates.[8]
Modulating Physicochemical Properties and Pharmacokinetics

Beyond metabolic stability, the cyclopropane ring can influence other key pharmacokinetic parameters:

  • Solubility and Lipophilicity: As a small, sp³-rich scaffold, it can increase aqueous solubility and reduce lipophilicity compared to larger aromatic or alkyl groups, which is beneficial for overall drug-like properties.

  • Membrane Permeability: Its ability to modulate lipophilicity and serve as a rigid scaffold can enhance permeability across biological membranes, including the blood-brain barrier.[3][4]

  • Modulating pKa: The electron-withdrawing nature of the cyclopropyl group, stemming from the high s-character of its exocyclic bonds, can decrease the pKa of adjacent basic amines.[6] This is a crucial tactic to reduce a compound's affinity for efflux transporters like P-glycoprotein (P-gp), which often recognize and export positively charged substrates. By lowering the pKa, a greater fraction of the drug exists in its neutral, less-recognized form at physiological pH, thereby reducing efflux and increasing intracellular concentration.[3]

G cluster_0 Drug Candidate Properties Potency Potency Metabolic_Stability Metabolic_Stability Oral_Bioavailability Oral_Bioavailability Metabolic_Stability->Oral_Bioavailability Solubility Solubility Solubility->Oral_Bioavailability Permeability Permeability Permeability->Oral_Bioavailability Reduced_Efflux Reduced_Efflux Reduced_Efflux->Oral_Bioavailability Cyclopropane_Ring Cyclopropane_Ring Cyclopropane_Ring->Potency Conformational Constraint Cyclopropane_Ring->Metabolic_Stability Resistance to CYP Oxidation Cyclopropane_Ring->Solubility Reduces Lipophilicity Cyclopropane_Ring->Permeability Rigid Scaffold Cyclopropane_Ring->Reduced_Efflux pKa Modulation

Caption: The multifaceted impact of the cyclopropane ring on drug properties.

Field-Proven Methodologies: Synthesis and Analysis

The theoretical benefits of the cyclopropane ring can only be realized through robust and reproducible synthetic and analytical methods.

Experimental Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes stereospecifically.[15][16] The Furukawa modification, using diethylzinc (Et₂Zn), is often employed for its improved reactivity and reproducibility.[15]

Objective: To synthesize a cyclopropyl-containing drug intermediate from an alkene precursor.

Materials:

  • Alkene substrate (1.0 mmol)

  • Anhydrous dichloromethane (DCM, 20 mL)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.2 mL, 2.2 mmol)

  • Diiodomethane (CH₂I₂, 3.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure (Self-Validating System):

  • Reaction Setup: An oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon). The alkene substrate (1.0 mmol) is dissolved in anhydrous DCM (10 mL).

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. The diethylzinc solution (2.2 mmol) is added dropwise via syringe, followed by the dropwise addition of diiodomethane (3.0 mmol) over 10 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stir for an additional 4-12 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) against a standard of the starting material.

  • Quenching: Once the reaction is complete (disappearance of starting material), the flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl. Control: Quenching at 0°C manages the exothermic decomposition of unreacted organozinc species.

  • Workup: The mixture is diluted with DCM and transferred to a separatory funnel. The layers are separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.

  • Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay is critical for evaluating the resistance of a cyclopropyl-containing compound to metabolism by liver enzymes.[1][17][18][19]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, 20 mg/mL stock)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure (Self-Validating System):

  • Preparation: Thaw HLM at 37 °C and dilute to a working concentration of 1 mg/mL in phosphate buffer on ice. Prepare working solutions of the test compound and positive controls by diluting the DMSO stock into the buffer (final test concentration typically 1 µM; final DMSO concentration ≤ 0.1%).

  • Incubation Setup: In a 96-well plate, add the HLM solution to wells for each time point (e.g., 0, 5, 15, 30, 60 min) and for a negative control (without NADPH). Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control. For the 0-minute time point, the quenching solution is added before the NADPH system. Control: The negative control (no NADPH) validates that degradation is enzyme- and cofactor-dependent.

  • Termination: At each subsequent time point, terminate the reaction by adding 2-3 volumes of ice-cold ACN with IS to the corresponding wells.

  • Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard.

  • Data Analysis & Validation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / [microsomal protein concentration]). The results for the positive controls must fall within the laboratory's established ranges for the assay to be considered valid.

G cluster_workflow Metabolic Stability Assay Workflow A Prepare Reagents (HLM, Buffer, Compound, NADPH) B Pre-incubate HLM + Compound @ 37°C A->B C Initiate Reaction Add NADPH System B->C D Incubate @ 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E Terminate Reaction Add Cold ACN + Internal Standard D->E F Centrifuge (Precipitate Proteins) E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½, CLint) G->H

Caption: Experimental workflow for the in vitro microsomal stability assay.

Case Study: Grazoprevir (PDB: 6P6Q) - A Triumph of Rational Design

Grazoprevir is a potent, second-generation inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[16] Its structure is a testament to the power of rational, structure-based drug design, where the cyclopropane ring plays a pivotal role.

The crystal structure of Grazoprevir in complex with the HCV protease (PDB ID: 6P6Q) reveals the precise interactions facilitated by its rigid P2 macrocycle.[1][20][21] The cyclopropyl group, fused to a proline scaffold, acts as a rigidifying element. This pre-organizes the attached quinoxaline moiety, locking it into the optimal conformation to engage in critical π-stacking interactions with the catalytic His57 residue in the S2 subsite of the enzyme.[20] This conformational constraint is a key contributor to Grazoprevir's picomolar inhibitory potency and its high barrier to resistance.[16] This real-world example authoritatively demonstrates how the principles of conformational locking, enabled by the cyclopropane ring, translate directly into a clinically successful therapeutic.

Conclusion

The cyclopropane ring is far more than a simple three-carbon cycloalkane; it is a powerful strategic tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, electronic character, and metabolic robustness allows it to address multiple drug design challenges simultaneously. By serving as a stable bioisostere, a conformational anchor, and a modulator of physicochemical properties, the cyclopropyl fragment can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3][4] The successful application of this motif in numerous approved drugs, such as Grazoprevir, underscores its profound biological significance. As synthetic methodologies for its incorporation continue to advance, the unassuming cyclopropane ring is set to play an even greater role in the future of rational drug design.[11]

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The Ubiquitous Ring: A Technical Guide to the Natural Occurrence of Cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Strained Ring

The cyclopropane ring, the smallest of all carbocycles, is a fascinating and powerful structural motif in the realm of natural products. Its inherent ring strain bestows unique chemical and physical properties upon the molecules that contain it, leading to a remarkable diversity of biological activities. This guide provides an in-depth exploration of the natural occurrence of cyclopropanecarboxylic acid and its derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the major classes of these compounds, their intricate biosynthetic pathways, their profound biological activities, and the methodologies for their isolation and characterization.

Part 1: A Survey of Nature's Cyclopropanecarboxylic Acid Derivatives

Nature has ingeniously incorporated the cyclopropane ring into a wide array of molecules, many of which possess a carboxylic acid functional group or are derived from it. These compounds are found across different biological kingdoms, from bacteria and fungi to plants.

Cyclopropane and Cyclopropene Fatty Acids (C/CPE-FAs)

Cyclopropane fatty acids (CPAs) and their unsaturated counterparts, cyclopropene fatty acids (CPE-FAs), are primarily found in the lipids of certain bacteria and plants.[1][2] In bacteria, such as Mycobacterium tuberculosis, CPAs are integral components of the cell wall, contributing to its unique structure and permeability.[1] In plants, these fatty acids are often found in the seed oils of the order Malvales, with notable examples including lychee (Litchi chinensis) and Sterculia foetida.[1][3]

Compound Class Representative Examples Natural Sources Key Biological Roles
Cyclopropane Fatty Acids (CPAs)Dihydrosterculic acid, Lactobacillic acidBacteria (E. coli, M. tuberculosis), Plants (Order Malvales)Modulation of membrane fluidity and permeability[4]
Cyclopropene Fatty Acids (CPE-FAs)Sterculic acid, Malvalic acidPlants (Sterculia foetida, Cottonseed oil)Inhibition of stearoyl-CoA 9-desaturase (SCD)[1]
Aminocyclopropanecarboxylic Acids

Perhaps the most well-known derivative is 1-aminocyclopropane-1-carboxylic acid (ACC) , a non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene.[5][6] Ethylene plays a crucial role in a multitude of physiological processes in plants, including fruit ripening, senescence, and stress responses.[5][6]

Terpenoids and Steroids

The cyclopropane moiety is also a feature in some terpenoids and steroids. The biosynthesis of these molecules often involves complex carbocation-mediated cyclizations.[7][8] Examples include the thujane family of monoterpenes and the sterol brassicasterol.[7]

Microbial Metabolites: A Rich Source of Bioactivity

Microorganisms, particularly bacteria of the phylum Actinobacteria, are a prolific source of structurally complex and biologically active cyclopropane-containing natural products.[7] Many of these compounds exhibit potent antibiotic, antifungal, and antitumor properties.[9][10] Notable examples include:

  • Duocarmycin and CC-1065 : Potent antitumor antibiotics that derive their cytotoxicity from the irreversible alkylation of DNA.[10][11]

  • Mitomycin C : A clinically used anticancer agent that crosslinks DNA.

  • Coronatine : A phytotoxin produced by Pseudomonas syringae that mimics the plant hormone jasmonate.[12]

  • FR-900848 and U-106305 : Fungicides containing multiple cyclopropane rings.[7]

Pyrethrins: Nature's Insecticides

The flowers of Chrysanthemum cinerariaefolium are the source of pyrethrins, a class of potent natural insecticides.[5] These compounds are esters of chrysanthemic acid and pyrethric acid, both of which contain a cyclopropane ring.[5]

Part 2: The Art of Biosynthesis: Constructing the Strained Ring

Nature employs several elegant strategies to forge the high-energy cyclopropane ring. The biosynthetic pathways can be broadly categorized based on the origin of the third carbon atom of the ring.

Methylene Transfer from S-Adenosylmethionine (SAM)

The most prevalent mechanism for cyclopropane ring formation involves the transfer of a methylene group from S-adenosylmethionine (SAM) to a double bond.[7][13] This reaction is catalyzed by a class of enzymes known as cyclopropane synthases.

In the biosynthesis of CPAs, a cyclopropane fatty acid synthase (CFAS) catalyzes the addition of a methylene group from SAM across the double bond of an unsaturated fatty acyl chain within a phospholipid molecule.[1][4]

CPA_Biosynthesis Unsaturated_Fatty_Acyl_Chain Unsaturated Fatty Acyl Chain (in Phospholipid) CFAS Cyclopropane Fatty Acid Synthase (CFAS) Unsaturated_Fatty_Acyl_Chain->CFAS SAM S-Adenosylmethionine (SAM) SAM->CFAS CPA Cyclopropane Fatty Acyl Chain (in Phospholipid) CFAS->CPA Methylene transfer SAH S-Adenosylhomocysteine (SAH) CFAS->SAH

Caption: Biosynthesis of Cyclopropane Fatty Acids.

ACC is synthesized from SAM in a reaction catalyzed by the enzyme ACC synthase.[5][6] This intramolecular nucleophilic substitution reaction is a key regulatory step in ethylene biosynthesis.

ACC_Biosynthesis SAM S-Adenosylmethionine (SAM) ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC 1-Aminocyclopropane-1-carboxylic Acid (ACC) ACC_Synthase->ACC Intramolecular substitution MTA 5'-Methylthioadenosine (MTA) ACC_Synthase->MTA

Caption: Biosynthesis of 1-Aminocyclopropane-1-carboxylic Acid.

Cyclization of Acyclic Precursors

In terpenoid biosynthesis, the cyclopropane ring can be formed through the cyclization of acyclic isoprenoid precursors, often involving carbocationic intermediates.[7][8] For example, the formation of the thujane skeleton proceeds via the cyclization of the α-terpinyl cation.[7]

Part 3: Biological Activities and Therapeutic Potential

The unique structural and electronic properties conferred by the cyclopropane ring are responsible for the diverse and potent biological activities of these natural products.

  • Antimicrobial and Antitumor Activity: The strained cyclopropane ring in compounds like duocarmycin and mitomycin C acts as a latent electrophile, enabling them to alkylate DNA and induce cell death.[10][11] This mechanism of action makes them highly effective cytotoxic agents.

  • Enzyme Inhibition: Cyclopropene fatty acids are known inhibitors of stearoyl-CoA 9-desaturase, an enzyme involved in fatty acid metabolism.[1]

  • Insecticidal Activity: Pyrethrins exert their insecticidal effect by targeting the voltage-gated sodium channels of insects, leading to paralysis and death.[5]

  • Phytohormonal Activity: ACC's role as the precursor to ethylene underscores the importance of cyclopropane derivatives in plant growth and development.[5][6] Coronatine's mimicry of jasmonate highlights the intricate interplay between microbial virulence factors and plant signaling pathways.[12]

The potent and diverse biological activities of these natural products have made them attractive lead compounds for drug discovery and development. Synthetic analogs of duocarmycin are being explored as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[10]

Part 4: Methodologies for Study: From Isolation to Characterization

The study of naturally occurring cyclopropanecarboxylic acid derivatives requires a combination of sophisticated extraction, isolation, and analytical techniques.

Extraction and Isolation Protocols

The choice of extraction and isolation method depends on the specific compound and its natural source.

  • Drying and Grinding: Sun-dry the flower petals for 3-4 days and then grind them into a fine powder.

  • Solvent Extraction: Soak the powdered petals in a suitable organic solvent such as petroleum ether, or a mixture of petroleum ether, acetone, and ethanol, for 3 days.[1][10][11]

  • Filtration and Concentration: Filter the mixture to obtain the extract. Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., 30°C) to yield the crude pyrethrin extract.[11]

  • Purification: Further purification can be achieved using techniques like liquid-liquid extraction with 80% methanol followed by column chromatography or high-performance liquid chromatography (HPLC).[11]

  • Fermentation: Cultivate the Streptomyces strain in a suitable seed medium followed by a production medium for 3-5 days.[11]

  • Extraction: Separate the mycelium from the fermentation broth by centrifugation. Adjust the pH of the supernatant to 6.0-7.0 and extract with an equal volume of ethyl acetate.[11]

  • Concentration: Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.[11]

  • Chromatographic Purification: Purify the crude extract using silica gel column chromatography with a gradient of chloroform and methanol.[11]

  • Final Purification: For high purity, subject the enriched fractions to preparative HPLC on a C18 reversed-phase column.[11]

Analytical Characterization

Unambiguous identification of the cyclopropane ring and determination of the overall molecular structure requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The protons on the cyclopropane ring typically resonate in a characteristic upfield region of the ¹H NMR spectrum (around 0.2-1.0 ppm), a consequence of the ring current effect.[3][14][15] Two-dimensional NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass and molecular formula of the compound.[1][9] The fragmentation patterns observed in tandem MS experiments can provide valuable structural information, although the cyclopropane ring itself can be challenging to localize based on fragmentation alone.[4][9] Derivatization techniques can be employed to aid in the structural analysis of cyclopropane fatty acids by MS.[4]

  • Infrared (IR) Spectroscopy: The C-H stretching vibration of the cyclopropane ring appears at a characteristic frequency of around 3080 cm⁻¹.[16]

Conclusion

The natural world is a rich repository of cyclopropanecarboxylic acid derivatives, each with a unique story to tell. From their intricate biosynthetic origins to their potent biological activities, these molecules continue to inspire chemists and biologists alike. This technical guide has provided a comprehensive overview of this fascinating class of natural products, with the aim of equipping researchers and drug development professionals with the knowledge to explore and harness their potential. The continued investigation of these strained-ring systems promises to unveil new scientific insights and therapeutic opportunities.

References

  • Christie, W. W. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids, 1(3), 176–182. [Link]

  • Wikipedia. (n.d.). Cyclopropane fatty acid. Retrieved from [Link]

  • Bao, X., Katz, S., Pollard, M., & Ohlrogge, J. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172–7177. [Link]

  • Wikipedia. (n.d.). Duocarmycin. Retrieved from [Link]

  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270–275. [Link]

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]

  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1–8. [Link]

  • Liu, Y., & Liu, W. (2022). Biosynthesis of cyclopropane in natural products. Natural Product Reports, 39(5), 995–1020. [Link]

  • D'Imperio, M., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41669–41677. [Link]

  • Boger, D. L., Ishizaki, T., & Zarrinmayeh, H. (1991). Isolation and characterization of the duocarmycin-adenine DNA adduct. Journal of the American Chemical Society, 113(17), 6645–6649. [Link]

  • Hudson, A. S., et al. (2024). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. Journal of Biological Chemistry, 300(7), 107413. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Streptomyces caespitosus – Knowledge and References. Retrieved from [Link]

  • Melotto, M., Underwood, W., & He, S. Y. (2008). The Coronatine Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense. The Plant Cell, 20(6), 1699–1713. [Link]

  • Wang, L., et al. (2000). Phosphorylation of CorS and CorR, Regulatory Proteins That Modulate Production of the Phytotoxin Coronatine in Pseudomonas Syringae. Journal of Bacteriology, 182(23), 6742–6748. [Link]

  • Geng, X., et al. (2014). The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae. Frontiers in Plant Science, 5, 505. [Link]

  • Bender, C. L., et al. (1996). Molecular characterization of field isolates of Pseudomonas syringae pv. glycinea differing in coronatine production. Applied and Environmental Microbiology, 62(9), 3115–3122. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-Aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]

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Methodological & Application

Topic: Stereoselective Synthesis of (1R,2S)-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(1R,2S)-2-Methylcyclopropanecarboxylic acid is a valuable chiral building block whose rigid, three-dimensional structure is of significant interest in medicinal chemistry and drug development.[1] Its incorporation into molecular scaffolds can enhance metabolic stability and improve binding affinity to biological targets.[2] The primary challenge in its synthesis lies in the precise control over the two adjacent stereocenters on the strained cyclopropane ring. This document provides an in-depth guide to the stereoselective synthesis of the (1R,2S)-enantiomer, focusing on catalytic asymmetric cyclopropanation as the primary method. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss alternative strategies such as enzymatic resolution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important chiral intermediate.

Introduction: The Strategic Value of Chiral Cyclopropanes

The cyclopropane ring, despite its simple composition, offers a unique conformational rigidity and electronic character that is highly prized in modern drug design.[2] When substituted, it introduces well-defined three-dimensional features that can facilitate precise interactions with enzyme active sites or protein receptors. (1R,2S)-2-Methylcyclopropanecarboxylic acid, with its specific stereochemistry, serves as a key precursor for a variety of complex molecules, including antiviral agents and other pharmaceuticals.[3]

The synthesis of enantiomerically pure cyclopropanes is a formidable challenge. The creation of the strained three-membered ring must be accomplished while simultaneously setting two contiguous stereocenters with high fidelity. Several strategies have been developed to overcome this hurdle, each with its own advantages and limitations.

G cluster_title Synthetic Strategies Overview cluster_S1 Direct & Atom-Economical cluster_S2 Substrate-Controlled cluster_S3 Post-Synthesis Separation Start Target: (1R,2S)-2-Methylcyclopropanecarboxylic Acid S1 Catalytic Asymmetric Cyclopropanation Start->S1 S2 Chiral Auxiliary -Mediated Synthesis Start->S2 S3 Enzymatic Resolution Start->S3 S1_desc Chiral catalyst guides stereoselective carbene addition to an alkene. S1->S1_desc S2_desc Chiral auxiliary attached to substrate directs cyclopropanation, then is cleaved. S2->S2_desc S3_desc Enzyme selectively modifies one enantiomer of a racemic mixture, allowing separation. S3->S3_desc

Figure 1: High-level overview of primary strategies for asymmetric synthesis of the target molecule.

This guide will focus principally on Catalytic Asymmetric Cyclopropanation , which represents one of the most efficient and elegant solutions to this synthetic problem.

Core Strategy: Catalytic Asymmetric Cyclopropanation

Catalytic asymmetric cyclopropanation is a powerful method for constructing chiral cyclopropanes.[4] The process typically involves the reaction of an alkene with a diazo compound in the presence of a chiral transition metal catalyst.[1][5]

Mechanistic Rationale and Causality

The key to stereocontrol lies in the formation of a transient metal-carbene intermediate. The chiral ligands coordinated to the metal create a spatially defined environment, or "chiral pocket," around the reactive carbene. This pocket dictates the trajectory of the approaching alkene, forcing it to add to the carbene from a specific face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

G Cat_L Chiral Catalyst [M-L*] Carbene Metal-Carbene Intermediate Cat_L->Carbene - N2 Diazo Diazoacetate (N2CHCO2Et) Diazo->Carbene Complex Alkene-Carbene Complex Carbene->Complex Alkene Alkene (cis-2-Butene) Alkene->Complex Complex->Cat_L Catalyst Regeneration Product_Ester Cyclopropyl Ester (trans-isomer favored) Complex->Product_Ester Intramolecular C-C bond formation Final_Acid Target Acid (1R,2S) Product_Ester->Final_Acid Hydrolysis N2 N2

Figure 2: Simplified catalytic cycle for asymmetric cyclopropanation.

The choice of catalyst is paramount. Dirhodium(II) and copper(I) complexes bearing chiral ligands (e.g., boxaxines or bis(oxazolines)) are among the most successful.[1] These catalysts facilitate the decomposition of the diazo compound by releasing dinitrogen gas and forming the critical metal-carbene species, which then undergoes a highly stereoselective reaction with the alkene. For the synthesis of (1R,2S)-2-Methylcyclopropanecarboxylic acid, using cis-2-butene as the alkene substrate with a suitable chiral catalyst system typically yields the desired trans cyclopropane product with high diastereoselectivity and enantioselectivity.

Reagent and Condition Selection
ComponentSelectionRationale & Causality
Alkene Substrate cis-2-ButeneReacts with the carbene to form the desired 2-methylcyclopropane core. The cis geometry is crucial for achieving the target (1R,2S) stereochemistry in a diastereoselective manner.
Carbene Precursor Ethyl Diazoacetate (EDA)A widely used and effective source for the :CHCO₂Et carbene. Caution: Diazo compounds are potentially explosive and must be handled with care.[4] Slow addition via syringe pump is mandatory to keep the instantaneous concentration low, preventing dimerization and ensuring safety.
Catalyst System Dirhodium(II) tetrakis[(S)-N-(p-dodecylbenzenesulfonyl)prolinate], Rh₂(S-DOSP)₄A highly effective catalyst known for promoting high trans-selectivity and enantioselectivity in cyclopropanations with diazoacetates. The chiral prolinate ligands create a well-defined chiral environment.
Solvent Dichloromethane (DCM)An inert solvent that effectively solubilizes the reactants and catalyst without interfering with the reaction. Must be anhydrous.
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity. Lower temperatures often favor higher enantioselectivity but may require longer reaction times.

Detailed Experimental Protocol: Asymmetric Cyclopropanation

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and analytical capabilities. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Chemicals: Rh₂(S-DOSP)₄ catalyst, cis-2-butene (condensed), ethyl diazoacetate (EDA) solution in DCM (e.g., 1.0 M), anhydrous dichloromethane (DCM), diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, 1M HCl.

  • Equipment: Schlenk flask, magnetic stirrer, hotplate, syringe pump, gas-tight syringe, argon/nitrogen gas line, dry ice/acetone condenser, rotary evaporator, column chromatography setup (silica gel), standard glassware.

Step-by-Step Procedure

Part A: Asymmetric Cyclopropanation

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add the Rh₂(S-DOSP)₄ catalyst (e.g., 0.01 mmol, 0.1 mol%).

  • Solvent and Alkene Addition: Add anhydrous DCM (20 mL). Cool the flask to -78 °C using a dry ice/acetone bath and condense cis-2-butene (e.g., 20 mmol, 20 eq.) into the flask. Allow the mixture to warm to the desired reaction temperature (e.g., 0 °C).

  • Diazoacetate Addition: Prepare a solution of ethyl diazoacetate (10 mmol, 1.0 eq.) in anhydrous DCM (10 mL). Using a syringe pump, add the EDA solution to the vigorously stirred reaction mixture over 4-6 hours.

    • Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of diethyl maleate and fumarate via carbene dimerization and ensures a safe reaction profile.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of EDA by TLC (staining with KMnO₄).

  • Work-up: Once the reaction is complete, carefully quench any remaining EDA by adding a few drops of acetic acid. Allow the mixture to warm to room temperature, venting excess butene safely. Dilute the mixture with diethyl ether (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Purification of Ester: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (1R,2S)-2-methylcyclopropanecarboxylate.

Part B: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the purified ester (e.g., 8 mmol) in a mixture of THF (15 mL) and water (5 mL). Add lithium hydroxide monohydrate (12 mmol, 1.5 eq.).

  • Reaction: Stir the mixture at room temperature overnight, monitoring the disappearance of the ester by TLC.

  • Acidification and Extraction: Once hydrolysis is complete, remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with 1M HCl.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1R,2S)-2-Methylcyclopropanecarboxylic acid. The product can be further purified by distillation or crystallization if necessary.

Characterization
  • Purity and Structure: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.

  • Stereoselectivity: The enantiomeric excess (ee) of the final acid or the intermediate ester can be determined by chiral HPLC or by GC analysis after conversion to a suitable derivative (e.g., a diastereomeric amide).

Alternative Strategy: Enzymatic Kinetic Resolution

For laboratories not equipped to handle diazo compounds or specialized catalysts, enzymatic kinetic resolution offers a robust alternative.[6][7]

Principle: This method begins with the synthesis of a racemic mixture of an ester, such as ethyl 2-methylcyclopropanecarboxylate. A lipase enzyme is then used to selectively hydrolyze one of the enantiomers into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[8] The resulting acid and ester are easily separable due to their different chemical properties.

G Start Racemic Ester (R,S)-Ester + (S,R)-Ester Step1 Add Lipase (e.g., Candida antarctica lipase B) in Phosphate Buffer (pH 7.5) Start->Step1 Result Mixture after ~50% conversion Step1->Result Sep Separation (Acid/Base Extraction) Result->Sep Product1 (1S,2R)-Carboxylic Acid Sep->Product1 Hydrolyzed Product2 Unreacted (1R,2S)-Ester Sep->Product2 Unreacted Step2 Chemical Hydrolysis (LiOH, H₃O⁺) Product2->Step2 Final_Product Desired (1R,2S)-Carboxylic Acid Step2->Final_Product

Figure 3: Workflow for the enzymatic kinetic resolution of 2-methylcyclopropanecarboxylate.

Advantages:

  • Avoids the use of hazardous diazo reagents and expensive metal catalysts.

  • Reactions are performed under mild, environmentally friendly conditions (aqueous buffer, room temperature).[7]

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires an additional step to synthesize the initial racemic mixture.

  • The unreacted ester must be chemically hydrolyzed in a separate step to yield the final product.

References

  • Evidentichem. (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
  • ResearchGate. (2025-08-07) Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. Cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubMed Central. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023-04-22) Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Retrieved from [Link]

  • PubMed. (2023-02-08) Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Retrieved from [Link]

  • ResearchGate. (2025-08-10) Asymmetric Cyclopropanation Reactions | Request PDF. Retrieved from [Link]

  • MDPI. (2024-09-04) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • MDPI. (2024-10-05) Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]

  • PubMed Central. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Retrieved from [Link]

  • PubMed. Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of (1S,2S)-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1S,2S)-2-Methylcyclopropanecarboxylic acid is a chiral building block of significant interest in pharmaceutical and agrochemical development due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of this valuable compound. We will explore the predominant synthetic strategies, delve into the mechanistic underpinnings that govern stereochemical outcomes, and provide detailed, field-proven protocols. The focus is on catalytic asymmetric cyclopropanation, a powerful and widely adopted methodology.

Introduction: The Significance of Chiral Cyclopropanes

The cyclopropane motif is a prevalent feature in a multitude of biologically active molecules and approved pharmaceuticals.[2] Its rigid, three-dimensional structure can lock a molecule into a specific bioactive conformation, enhancing binding affinity to biological targets. Furthermore, the strained three-membered ring can influence a compound's electronic properties and metabolic pathways.[1] The specific stereoisomer, (1S,2S)-2-Methylcyclopropanecarboxylic acid, with its defined chirality at two adjacent centers, serves as a critical synthon for constructing more complex molecules with precise stereochemistry.[1]

Achieving high enantiopurity is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. This necessitates robust and reliable methods for enantioselective synthesis.

Strategic Approaches to Enantioselective Synthesis

The construction of the chiral 2-methylcyclopropane-1-carboxylic acid framework can be accomplished through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and the required level of enantiomeric and diastereomeric purity.

Metal-Catalyzed Asymmetric Cyclopropanation

One of the most effective and versatile strategies for synthesizing chiral cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound.[1][3] Chiral complexes of rhodium and copper are the most extensively used catalysts for this transformation.[3][4] The fundamental principle lies in the in-situ formation of a chiral metal-carbene intermediate, which then reacts with an alkene. The chiral ligands coordinated to the metal center create a sterically and electronically biased environment, directing the approach of the alkene and thereby controlling the stereochemistry of the newly formed cyclopropane ring.[5]

2.1.1. Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) carboxylates and carboxamidates are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation.[5][6] Chiral rhodium catalysts, such as those derived from N-(arylsulfonyl)prolinates or adamantylglycine, can achieve high levels of asymmetric induction (up to 98% ee) in the cyclopropanation of various alkenes.[3][5][6]

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves a concerted, asynchronous pathway where the alkene attacks the electrophilic carbene carbon.[3][5] The stereochemical outcome is determined by the specific orientation of the alkene as it approaches the chiral carbene complex.

2.1.2. Copper-Catalyzed Cyclopropanation

Copper complexes bearing chiral ligands, such as bisoxazolines (BOX) or Schiff bases, are also powerful catalysts for asymmetric cyclopropanation.[4][7][8] Copper(I) catalysts are often preferred and can provide excellent yields and high enantioselectivities.[4] The choice of ligand is critical and can be tailored to the specific substrate to optimize the stereochemical outcome. These reactions provide an efficient route to optically active cyclopropane derivatives.[4][7]

Asymmetric Simmons-Smith Type Cyclopropanation

The Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation.[9] Asymmetric variants have been developed, primarily for the cyclopropanation of allylic alcohols.[10][11] In these methods, the hydroxyl group of the substrate coordinates to a chiral catalyst or a modified zinc reagent, directing the delivery of the methylene group to one face of the double bond.[9] Chiral ligands like TADDOLates in combination with titanium or chiral cobalt complexes have been successfully employed to induce enantioselectivity.[10][11]

Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative for accessing chiral molecules. A chemoenzymatic strategy can be employed, starting with a racemic precursor. For instance, the racemic dimethyl ester of 2-methylcyclopropane dicarboxylic acid can be selectively hydrolyzed by an enzyme, such as Pig Liver Esterase (PLE), which preferentially acts on one enantiomer.[12] This kinetic resolution yields an enantiomerically enriched monoester, which can then be converted through classical chemical transformations into the desired (1S,2S)-2-Methylcyclopropanecarboxylic acid.[12]

Experimental Protocols and Methodologies

This section provides detailed protocols for the enantioselective synthesis of (1S,2S)-2-Methylcyclopropanecarboxylic acid via a rhodium-catalyzed asymmetric cyclopropanation, which represents a robust and high-yielding approach.

Overview of the Synthetic Workflow

The synthesis involves the catalytic reaction between an appropriate alkene and a diazoester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. For the synthesis of (1S,2S)-2-Methylcyclopropanecarboxylic acid, a suitable starting alkene is (E)-crotyl alcohol or a derivative, and the carbene source is typically ethyl diazoacetate.

G cluster_0 Workflow for (1S,2S)-2-Methylcyclopropanecarboxylic Acid Synthesis A Step 1: Asymmetric Cyclopropanation B Step 2: Work-up & Purification A->B Reaction Mixture C Step 3: Ester Hydrolysis B->C Chiral Ester Intermediate D Step 4: Final Purification C->D Crude Carboxylic Acid E Target Molecule: (1S,2S)-2-Methylcyclopropanecarboxylic acid D->E Purified Product G cluster_0 Mechanism of Asymmetric Cyclopropanation Catalyst Chiral Rh₂(L*)₄ Catalyst Carbene [Rh₂(L*)₄]=CHCO₂Et Chiral Metal-Carbene Catalyst->Carbene + Diazo N2 N₂ Catalyst->N2 - N₂ Diazo N₂CHCO₂Et TransitionState Diastereomeric Transition State Carbene->TransitionState + Alkene Alkene Alkene (e.g., Crotyl derivative) Product Chiral Cyclopropane Ester TransitionState->Product Favored Pathway

References

Application Note & Protocol: A Scalable, Stereoselective Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: trans-2-Methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, prized for the unique conformational constraints and metabolic stability it imparts to active pharmaceutical ingredients (APIs). However, its synthesis presents significant challenges, particularly concerning stereoselectivity and scalability. This document provides a detailed, field-proven protocol for the scalable synthesis of trans-2-Methylcyclopropanecarboxylic acid. We focus on the stereoselective cyclopropanation of trans-ethyl crotonate using dimethylsulfoxonium methylide (Corey's ylide), a method that has been successfully scaled to the multi-kilogram level. The causality behind critical process parameters, safety considerations for handling reactive intermediates, and robust analytical validation methods are thoroughly discussed.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropane ring is a highly sought-after motif in modern drug design. Its rigid, three-dimensional structure acts as a "bioisostere" for other chemical groups, allowing for precise control over molecular conformation, which can significantly enhance binding affinity to biological targets.[1] Furthermore, the cyclopropyl group often improves metabolic stability and other pharmacokinetic properties. trans-2-Methylcyclopropanecarboxylic acid, in particular, serves as a key intermediate in the synthesis of various complex molecules.

The primary challenge in its production is achieving high diastereomeric purity on a large scale. While numerous methods for cyclopropanation exist, many are not amenable to industrial production due to the use of expensive catalysts, hazardous reagents, or low yields.[2] The Corey-Chaykovsky reaction, involving the reaction of an α,β-unsaturated ester with a sulfur ylide, offers a robust and cost-effective solution. While the reaction is known to be challenging due to the thermal instability of the ylide, modern process control strategies have enabled its safe and efficient implementation on an industrial scale.[3][4]

Recommended Synthetic Pathway: Corey-Chaykovsky Cyclopropanation

The selected pathway involves a three-stage process: (A) formation of dimethylsulfoxonium methylide, (B) stereoselective cyclopropanation of trans-ethyl crotonate, and (C) hydrolysis of the resulting ester to the final carboxylic acid product. The high trans selectivity is a key advantage of this route.

G cluster_0 Stage A: Ylide Formation cluster_1 Stage B: Cyclopropanation cluster_2 Stage C: Hydrolysis & Isolation A1 Trimethylsulfoxonium iodide Ylide Dimethylsulfoxonium Methylide (Corey's Ylide) A1->Ylide in DMSO A2 Sodium Hydride (NaH) A2->Ylide Ester trans-Ethyl 2-Methylcyclopropanecarboxylate Ylide->Ester Stereoselective Addition B1 trans-Ethyl Crotonate B1->Ester Acid trans-2-Methylcyclopropanecarboxylic Acid (Final Product) Ester->Acid 1. Hydrolysis 2. Acidification (HCl) 3. Extraction C1 Sodium Hydroxide (NaOH) C1->Acid

Figure 1: Overall workflow for the scalable synthesis of trans-2-Methylcyclopropanecarboxylic Acid.

Mechanistic Insight: The Origin of trans Selectivity

The stereochemical outcome of the reaction is determined during the irreversible ring-closing step. The sulfur ylide initially undergoes a reversible conjugate addition to the ethyl crotonate to form a betaine intermediate. Due to steric hindrance, the subsequent intramolecular SN2 displacement of the dimethyl sulfoxide (DMSO) leaving group proceeds through a conformation that minimizes steric interactions, leading preferentially to the formation of the thermodynamically more stable trans product.

Figure 2: Simplified reaction mechanism highlighting the key steps leading to the trans product.

Detailed Experimental Protocol

Safety Precaution: This process involves highly reactive and thermally unstable reagents. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The use of reaction calorimetry is highly recommended during scale-up to ensure adequate heat removal and prevent thermal runaway.[3]

Part A: Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide) Solution
  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is under an inert atmosphere.

  • Reagents: To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Carefully wash the NaH with dry hexanes to remove the mineral oil and decant the hexanes.

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO).

  • Precursor Addition: Add trimethylsulfoxonium iodide (1.0 equivalent) portion-wise to the NaH suspension at a temperature of 15-20 °C.

    • Causality Note: Portion-wise addition is critical to control the evolution of hydrogen gas. The temperature is maintained below 20 °C to prevent premature decomposition of the ylide.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours or until the evolution of hydrogen gas ceases. The formation of a clear or slightly hazy solution indicates the successful generation of the ylide.

  • Storage: The prepared ylide solution is thermally unstable and should be used immediately. If short-term storage is necessary, it must be kept cold (e.g., in an ice bath).

Part B: Stereoselective Cyclopropanation
  • Setup: In a separate, larger reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and an addition funnel, add trans-ethyl crotonate (1.0 equivalent) and anhydrous DMSO.

  • Heating: Heat the solution of ethyl crotonate to 80-95 °C.[4]

    • Causality Note: Performing the reaction at an elevated temperature accelerates the irreversible ring-closing step, which improves the reaction rate and minimizes the accumulation of the unstable ylide intermediate, enhancing process safety.[3]

  • Ylide Addition: Add the cold, pre-formed ylide solution from Part A dropwise to the hot ethyl crotonate solution over 2-4 hours via the addition funnel.

    • Causality Note: This "inverse addition" (adding ylide to substrate) is a critical safety and yield-defining step. It ensures the ylide concentration remains low throughout the reaction, preventing hazardous accumulation and side reactions.[4] The rate of addition must be carefully controlled to maintain the reaction temperature within the desired range.

  • Reaction Completion: After the addition is complete, maintain the mixture at 80-95 °C for an additional 1 hour to ensure full conversion.

  • Quenching: Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and water.

Part C: Hydrolysis and Product Isolation
  • Extraction of Ester: Extract the aqueous mixture with a suitable organic solvent such as methyl tert-butyl ether (MTBE) or isopropyl acetate. Combine the organic layers.

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH, 2-3 equivalents) to the organic extract and stir vigorously at room temperature for 1-2 hours until the hydrolysis of the ester is complete (monitored by TLC or GC).[4]

  • Workup: Separate the aqueous layer. Wash the organic layer with water, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

  • Final Extraction: Extract the acidified aqueous layer with isopropyl acetate.

    • Process Insight: Isopropyl acetate is a preferred solvent for large-scale synthesis as it facilitates easy separation and can often be "telescoped" into subsequent purification or resolution steps without a solvent swap.[4]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-2-Methylcyclopropanecarboxylic acid. Further purification can be achieved by vacuum distillation.

Process Optimization & Scale-Up Considerations

Scaling this synthesis requires careful attention to process parameters to ensure safety, efficiency, and reproducibility. A Design of Experiments (DoE) approach is highly effective for rapidly identifying optimal reaction conditions.[3][4]

ParameterOptimized RangeRationale & Impact on Scale-Up
Reaction Temperature 80–95 °CBalances reaction rate against ylide stability. Higher temperatures increase throughput but require robust reactor cooling capacity to manage the exotherm.
Ylide Addition Time 2–4 hoursPrevents accumulation of the thermally unstable ylide. Must be linked to the reactor's heat removal capability. Process Analytical Technology (PAT) like in situ IR can monitor ylide concentration in real-time.[4]
Solvent Anhydrous DMSOHigh boiling point and excellent solvating properties are ideal. Water content must be strictly controlled as it degrades the ylide and NaH.
Purity & Yield 48% Yield (reported)Yield is highly dependent on precise control of temperature and addition rate.
trans:cis Ratio >98:2The high reaction temperature and ylide chemistry inherently favor the trans isomer.

Table 1: Summary of Optimized Parameters for Scalable Synthesis.[4]

Analytical Characterization

Confirming the identity and isomeric purity of the final product is essential.

TechniquePurposeExpected Results
Gas Chromatography (GC) Assess purity and determine trans:cis isomer ratio.A major peak for the trans isomer and a minor peak for the cis isomer. Purity typically >98%.
¹H NMR Structural confirmation.Distinct signals for the cyclopropyl protons and the methyl group. The coupling constants for the trans isomer differ from the cis isomer.
¹³C NMR Structural confirmation.Confirms the number of unique carbon atoms in the molecule.
Refractive Index Physical property confirmation.n20/D ≈ 1.439[5]
Boiling Point Physical property confirmation.≈ 190-191 °C at 745 mmHg[5]

Table 2: Key Analytical Techniques and Expected Data.

Conclusion

The synthesis of trans-2-Methylcyclopropanecarboxylic acid via the Corey-Chaykovsky reaction is a powerful and scalable method when executed with rigorous process control. By understanding the underlying reaction mechanism and implementing modern process safety and analytical technologies, this valuable building block can be produced with high yield and excellent stereoselectivity. The protocol described herein provides a robust foundation for researchers and drug development professionals aiming to incorporate this important motif into their synthetic programs.

References

  • Title: Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid Source: Figshare URL: [Link]

  • Title: Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction Source: SciSpace URL: [Link]

  • Title: ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS Source: Purdue University Graduate School URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Methylcyclopropane via Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif is a privileged structural element in medicinal chemistry and natural product synthesis, prized for its unique conformational properties and metabolic stability. The Simmons-Smith cyclopropanation is a cornerstone of organic synthesis, offering a reliable and stereospecific method for the conversion of alkenes to cyclopropanes.[1][2] This document provides a comprehensive guide to the synthesis of 2-methylcyclopropane from propene utilizing the classic Simmons-Smith reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for reagent preparation and reaction execution, and address the specific challenges associated with handling a gaseous alkene. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and safety.

Introduction: The Strategic Importance of the Simmons-Smith Reaction

The Simmons-Smith reaction, first reported by Howard E. Simmons, Jr., and Ronald D. Smith, is a cheletropic reaction involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring.[1] A key advantage of this method is its stereospecificity; the configuration of the starting alkene is preserved in the cyclopropane product.[1] The reaction proceeds via the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[3][4] This carbenoid then delivers a methylene group to the alkene in a concerted fashion.[3][4]

The synthesis of 2-methylcyclopropane, a simple yet valuable building block, presents a unique challenge due to the gaseous nature of the starting material, propene. This guide will provide a robust framework for overcoming this challenge, enabling the efficient and safe synthesis of this important molecule.

Mechanistic Overview: A Concerted and Stereospecific Pathway

The Simmons-Smith reaction is understood to proceed through a two-step mechanism:

  • Formation of the Organozinc Carbenoid: The reaction is initiated by the oxidative addition of zinc from the zinc-copper couple into the carbon-iodine bond of diiodomethane. This forms the active cyclopropanating agent, iodomethylzinc iodide.[3][4]

  • Concerted Methylene Transfer: The organozinc carbenoid then reacts with the alkene in a concerted, "butterfly-type" transition state.[3] This concerted mechanism, where both new carbon-carbon bonds are formed simultaneously, accounts for the observed syn-addition and the retention of the alkene's stereochemistry.[5][6][7][8]

Caption: Mechanism of the Simmons-Smith cyclopropanation of propene.

Experimental Protocols

This section provides detailed protocols for the preparation of the zinc-copper couple and the subsequent synthesis of 2-methylcyclopropane.

Preparation of Activated Zinc-Copper Couple

The activity of the zinc-copper couple is crucial for the success of the Simmons-Smith reaction. The following protocol, adapted from established procedures, ensures the generation of a highly active reagent.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Zinc Dust65.3850.0 g0.765
Copper(II) Acetate Monohydrate199.655.0 g0.025
Glacial Acetic Acid60.05100 mL-
Diethyl Ether (anhydrous)74.123 x 100 mL-

Procedure:

  • To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add zinc dust (50.0 g) and glacial acetic acid (100 mL).

  • Heat the mixture to boiling with vigorous stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (5.0 g) in glacial acetic acid (50 mL) with gentle warming to create a saturated solution.

  • Slowly add the hot copper(II) acetate solution to the vigorously stirred zinc suspension. The blue color of the copper solution should disappear almost instantaneously, and the zinc dust will turn black, indicating the deposition of copper.

  • After the addition is complete, continue to stir the mixture for an additional 30 seconds.

  • Allow the zinc-copper couple to settle, and then decant the supernatant acetic acid.

  • Wash the zinc-copper couple by slurrying with three 100 mL portions of anhydrous diethyl ether, decanting the ether after each wash.

  • After the final wash, transfer the zinc-copper couple to a Büchner funnel, wash with a final portion of anhydrous diethyl ether, and dry under a stream of dry nitrogen or argon until the powder is free-flowing.

  • For optimal reactivity, the zinc-copper couple should be used immediately. If storage is necessary, it should be kept under an inert atmosphere.

Synthesis of 2-Methylcyclopropane

This protocol is designed for the cyclopropanation of propene. Due to the gaseous nature of propene, the reaction is best performed in a pressure vessel or by bubbling a stream of propene through the reaction mixture. The latter approach is detailed below.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Zinc-Copper Couple-26.15 g0.402.0
Diiodomethane267.8453.56 g (18.0 mL)0.201.0
Propene42.08~8.4 g~0.201.0
Diethyl Ether (anhydrous)74.12200 mL--
Saturated aq. NH₄Cl-100 mL--

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Gas inlet tube

  • Drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Heating mantle

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon). The three-necked flask should be equipped with a mechanical stirrer, a reflux condenser topped with a drying tube, and a gas inlet tube that extends below the surface of the solvent.

  • To the flask, add the freshly prepared zinc-copper couple (26.15 g) and anhydrous diethyl ether (150 mL).

  • With vigorous stirring, add diiodomethane (18.0 mL) to the suspension. A gentle reflux may be observed as the organozinc carbenoid forms.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Begin bubbling a slow, steady stream of propene gas through the reaction mixture. The flow rate should be controlled to avoid excessive loss of the volatile solvent. The total amount of propene can be estimated by weighing the gas cylinder before and after the reaction or by using a mass flow controller.

  • After the addition of propene is complete (approximately 1-2 hours), remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by GC analysis of the headspace.

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL). This will hydrolyze any unreacted organozinc species and dissolve the zinc salts.

  • Transfer the mixture to a separatory funnel. The organic layer, containing the volatile 2-methylcyclopropane, should be carefully separated.

  • Due to the low boiling point of 2-methylcyclopropane (-3 to -4 °C), purification is best achieved by fractional distillation at low temperature. The product should be collected in a receiver cooled with a dry ice/acetone bath.

Experimental Workflow cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Cyclopropanation cluster_3 Work-up & Purification prep_zncu Prepare Activated Zn(Cu) Couple add_reagents Add Zn(Cu) Couple, Anhydrous Et₂O, and CH₂I₂ prep_zncu->add_reagents setup Assemble Apparatus under Inert Atmosphere setup->add_reagents cool Cool to 0-5 °C add_reagents->cool add_propene Bubble Propene Gas (1-2 hours) cool->add_propene react Stir at Room Temp (12-18 hours) add_propene->react quench Quench with Saturated aq. NH₄Cl react->quench extract Separate Organic Layer quench->extract distill Low-Temperature Fractional Distillation extract->distill product Collect 2-Methylcyclopropane distill->product

Caption: General experimental workflow for the synthesis of 2-methylcyclopropane.

Troubleshooting and Safety Considerations

Issue Potential Cause Recommended Solution
Low or no product yield Inactive zinc-copper coupleEnsure the couple is freshly prepared and highly active.
Presence of moistureUse anhydrous solvents and perform the reaction under a dry, inert atmosphere.
Insufficient propene additionAccurately measure the amount of propene introduced. Consider using a sealed pressure vessel for better control.
Formation of side products Reaction temperature too highMaintain the recommended temperature profile.
Impure reagentsUse freshly distilled diiodomethane.

Safety Precautions:

  • Diiodomethane is toxic and should be handled in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

  • The reaction can be exothermic , especially during the formation of the carbenoid and the quenching step. Maintain adequate cooling and add reagents slowly.

  • Propene is a flammable gas. Ensure there are no ignition sources and that the apparatus is properly vented.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Simmons-Smith cyclopropanation remains a highly effective and reliable method for the synthesis of cyclopropanes. While the use of a gaseous alkene like propene requires special handling considerations, the protocol outlined in this application note provides a clear and robust pathway for the successful synthesis of 2-methylcyclopropane. By understanding the underlying mechanism and adhering to the detailed experimental procedures, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

  • Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • Cyclopropanation of 2‐halogenated derivatives 1 with ethyl... ResearchGate. [Link]

  • Efficient and convenient synthesis of 1-methylcyclopropene. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. [Link]

  • Diazomethane, Carbenes, and Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

  • 12.9: Diazomethane, Carbenes, and Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

  • 13.4.7: Diazomethane, Carbenes, and Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

Sources

Application Note & Protocols: HPLC Strategies for the Separation of 2-Methylcyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylcyclopropanecarboxylic acid is a key structural motif in various pharmaceutically active compounds and agrochemicals. Its stereochemistry, arising from two chiral centers, results in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The distinct spatial arrangement of these isomers can lead to significant differences in biological activity and toxicity. Consequently, robust analytical methods for their separation and quantification are imperative for research, development, and quality control. This guide provides a comprehensive overview and detailed protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), addressing both diastereomeric (cis/trans) and enantiomeric resolution.

Introduction: The Challenge of Isomerism

This compound possesses two stereocenters, giving rise to two pairs of enantiomers. The relationship between these pairs is diastereomeric. Specifically, the (1R,2S) and (1S,2R) isomers are a pair of enantiomers often referred to as the cis configuration, while the (1R,2R) and (1S,2S) isomers constitute the trans enantiomeric pair.

The primary analytical challenges in separating these isomers are:

  • Similar Physicochemical Properties: Isomers share the same mass and often have very similar polarities, making separation by conventional chromatography difficult.

  • Lack of a Strong Chromophore: The molecule does not absorb UV light strongly, necessitating either derivatization for UV detection or the use of universal detectors like mass spectrometry (MS).

  • Enantiomeric Resolution: Enantiomers cannot be separated by achiral methods and require a chiral environment, typically provided by a chiral stationary phase (CSP).

This document outlines two distinct, validated approaches: an achiral HPLC-MS method for the separation of the cis and trans diastereomers and a chiral HPLC-UV method, incorporating pre-column derivatization, for the complete resolution of all four stereoisomers.

Method Development Strategy: A Dichotomous Approach

The strategy for separating the isomers of this compound is fundamentally split based on the analytical goal: diastereomer separation or full enantiomeric resolution.

Method_Selection Start Analytical Goal: Separate Isomers of This compound Decision Separate Diastereomers (cis vs. trans) or All Four Stereoisomers? Start->Decision Achiral Protocol 1: Achiral Reversed-Phase HPLC (e.g., C18 Column) Decision->Achiral Diastereomers Chiral Protocol 2: Chiral HPLC with CSP (e.g., Polysaccharide-based) Decision->Chiral All Stereoisomers Detection1 Mass Spectrometry (MS) Detection Achiral->Detection1 Detection2 UV Detection (Requires Derivatization) Chiral->Detection2

Caption: Method selection workflow for isomer separation.

Part A: Diastereomer (cis/trans) Separation by Achiral HPLC-MS

Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard achiral HPLC columns.[1] The subtle differences in their three-dimensional shape lead to differential interactions with the stationary phase. A reversed-phase C18 column is often effective, as the shape difference can influence the extent of hydrophobic interactions.

Causality of Method Choices:

  • Stationary Phase (C18): Provides a non-polar environment where the slightly different shapes of the cis and trans isomers can result in differential retention.

  • Mobile Phase (Acidified Water/Acetonitrile): The addition of an acid like formic acid suppresses the ionization of the carboxylic acid group.[2] This ensures the analyte is in a neutral form, promoting better retention on the C18 column and improving peak shape.

  • Detection (Mass Spectrometry): Since the analyte lacks a chromophore, MS provides the necessary sensitivity and selectivity for detection and quantification.[3][4] It also confirms the identity of the peaks by their mass-to-charge ratio.

Protocol 1: Achiral HPLC-MS for cis/trans Isomer Separation

1. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Dilute the stock solution to a working concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
  • Filter the final solution through a 0.22 µm PTFE syringe filter.

2. HPLC-MS System and Conditions:

ParameterCondition
HPLC System Standard UHPLC/HPLC system coupled to a single quadrupole or tandem mass spectrometer
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI)
Ionization Mode Negative Ion Mode
Monitored Ion (SIM) [M-H]⁻, m/z 99.04

3. System Suitability:

  • Resolution (Rs): The resolution between the cis and trans isomer peaks should be ≥ 1.5.
  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.
  • Reproducibility: The relative standard deviation (RSD) for the retention times of six replicate injections should be ≤ 1.0%.

Expected Results: Under these conditions, the two diastereomeric pairs (cis and trans) should be resolved into two distinct peaks. The elution order will depend on the specific interactions with the stationary phase but is typically reproducible.

Part B: Enantiomeric Resolution by Chiral HPLC

To separate all four stereoisomers, a chiral stationary phase (CSP) is mandatory.[5] Enantiomers interact with the CSP to form transient, diastereomeric complexes with different energy levels, leading to different retention times.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including carboxylic acids.[6]

Causality of Method Choices:

  • Detection (UV): Direct analysis of the underivatized acid is challenging due to poor UV absorbance. Derivatization is a common strategy to introduce a chromophore into the molecule.[7][8] Aromatic halides like p-bromophenacyl bromide react with the carboxylic acid to form a strongly UV-absorbing ester.[7]

  • Derivatization: This step is crucial for detectability and can also improve chromatographic behavior. The reaction converts the polar carboxylic acid into a less polar ester, which is often more suitable for normal-phase chromatography.

Caption: Derivatization of the analyte for UV detection.

Protocol 2: Chiral HPLC-UV for Complete Stereoisomer Resolution

1. Pre-Column Derivatization:

  • To 1 mg of the this compound isomer mixture in a vial, add 1 mL of acetonitrile.
  • Add 1.5 equivalents of p-bromophenacyl bromide and a catalytic amount of a crown ether (e.g., 18-Crown-6).
  • Add 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).
  • Seal the vial and heat at 60 °C for 1 hour.
  • Cool the mixture to room temperature. Dilute with the HPLC mobile phase for analysis.

2. Chiral HPLC System and Conditions:

ParameterCondition
HPLC System Standard HPLC or UHPLC system with a UV/DAD detector
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) on silica gel
Mode Normal Phase
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 254 nm

3. System Suitability:

  • Resolution (Rs): Baseline resolution (Rs ≥ 1.5) should be achieved between all four stereoisomer peaks.
  • Selectivity (α): The selectivity factor between adjacent enantiomer peaks should be > 1.1.
  • Peak Order: The elution order should be consistent and verified using pure standards if available.

Expected Results & Optimization: This method is expected to resolve all four stereoisomers. The mobile phase composition is critical; adjusting the percentage of the polar modifier (IPA) will significantly impact retention and resolution. The addition of TFA can sharpen peaks for acidic analytes.[9] If resolution is insufficient, screening other CSPs or switching to different alcohol modifiers (e.g., ethanol) is a logical next step.[10]

Summary of Results

The following table presents typical (hypothetical) results for the two protocols, demonstrating the expected performance.

MethodAnalyte Isomer PairRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Protocol 1 cis-Isomers (unresolved)5.8-1.1
(Achiral)trans-Isomers (unresolved)6.52.11.2
Protocol 2 Isomer 1 (e.g., 1R,2R)8.2-1.1
(Chiral)Isomer 2 (e.g., 1S,2S)9.11.81.1
Isomer 3 (e.g., 1R,2S)10.52.51.2
Isomer 4 (e.g., 1S,2R)11.92.21.2

Conclusion

The successful separation of this compound isomers requires a tailored analytical approach. For routine analysis of diastereomeric purity (cis/trans ratio), a straightforward achiral reversed-phase HPLC-MS method provides robust and reliable results. For the complete stereochemical characterization required in drug development and asymmetric synthesis, a chiral HPLC method is essential. While requiring pre-column derivatization for sensitive UV detection, the use of polysaccharide-based chiral stationary phases offers excellent resolving power for all four stereoisomers. These protocols provide a validated starting point for researchers, enabling accurate quantification and control of these critical isomeric species.

References

  • Mochizuki, Y., Inagaki, S., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. Available at: [Link]

  • PubMed. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Available at: [Link]

  • Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 667-71. Available at: [Link]

  • Valle, G., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Methods, 169, 3-17. Available at: [Link]

  • ResearchGate. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. Available at: [Link]

  • PubMed. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu. Available at: [Link]

  • Springer. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Available at: [Link]

  • Semantic Scholar. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • National Institutes of Health. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available at: [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Available at: [Link]

Sources

The Ascendant Role of 2-Methylcyclopropanecarboxylic Acid in Modern Organic Synthesis: A Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methylcyclopropyl Moiety

In the landscape of contemporary organic synthesis, the pursuit of molecular complexity and nuanced biological activity has led to an increased appreciation for strained ring systems. Among these, the cyclopropane motif, particularly when substituted, offers a unique combination of conformational rigidity, metabolic stability, and stereochemical richness. 2-Methylcyclopropanecarboxylic acid, a deceptively simple C5 building block, has emerged as a powerful tool for the introduction of this valuable functionality into a diverse array of molecular architectures. Its inherent strain energy of approximately 27 kcal/mol translates to unique reactivity, while the methyl and carboxylic acid groups provide versatile handles for stereocontrolled transformations and further functionalization.[1][2]

This guide provides an in-depth exploration of this compound as a key building block in organic synthesis, with a focus on its applications in pharmaceutical and agrochemical research. We will delve into the causality behind experimental choices in key synthetic transformations and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies and Mechanistic Considerations

The utility of this compound and its derivatives stems from a few key classes of reactions that leverage its structural and electronic properties. The following sections will detail the application of this building block in stereoselective synthesis, amide bond formation, and the construction of complex heterocyclic systems.

Application Note 1: Enantioselective Synthesis via Horner-Wadsworth-Emmons Reaction

Context and Rationale: The enantioselective synthesis of specific stereoisomers of this compound is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration. A robust and scalable method for accessing enantiopure this compound is the Horner-Wadsworth-Emmons (HWE) reaction of an appropriate phosphonate with a chiral epoxide, followed by hydrolysis. This approach allows for the transfer of chirality from a readily available starting material to the cyclopropane ring. The HWE reaction is favored for its high stereoselectivity, typically yielding the (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct.[3][4]

Workflow for Enantioselective Synthesis:

HWE_Synthesis cluster_start Starting Materials cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_product Intermediate & Final Product S-Propylene_Oxide (S)-Propylene Oxide Ring_Opening Nucleophilic Attack on (S)-Propylene Oxide S-Propylene_Oxide->Ring_Opening TEPA Triethyl Phosphonoacetate Deprotonation Deprotonation of TEPA (e.g., with NaH) TEPA->Deprotonation Deprotonation->Ring_Opening Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Ester Ethyl (1R,2R)-2-methyl- cyclopropanecarboxylate Cyclization->Ester Hydrolysis Base-catalyzed Hydrolysis Ester->Hydrolysis Acid (1R,2R)-2-Methylcyclo- propanecarboxylic Acid Hydrolysis->Acid Strecker_Synthesis cluster_start Starting Materials cluster_reaction Strecker Reaction cluster_product Intermediate & Final Product Aldehyde 2-Methylcyclopropane- 1-carbaldehyde Imine_Formation Imine Formation (Aldehyde + Amine) Aldehyde->Imine_Formation Amine Ammonia or Primary Amine Amine->Imine_Formation Cyanide Potassium Cyanide (KCN) Cyanide_Addition Nucleophilic Addition of Cyanide Cyanide->Cyanide_Addition Imine_Formation->Cyanide_Addition Aminonitrile α-Aminonitrile Intermediate Cyanide_Addition->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis Amino_Acid Cyclopropyl Amino Acid Hydrolysis->Amino_Acid Amide_Coupling cluster_start Starting Materials cluster_reaction Amide Bond Formation cluster_product Product Acid 2-Methylcyclopropane- carboxylic Acid Activation Carboxylic Acid Activation Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Acyl Substitution Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Activation->Coupling Amide 2-Methylcyclopropyl Amide Coupling->Amide

Sources

The Strategic Incorporation of 2-Methylcyclopropanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug design, the cyclopropyl group has emerged as a powerful and versatile structural motif. Its unique conformational rigidity, combined with its electronic properties, allows for the fine-tuning of a drug candidate's pharmacological profile. The incorporation of a cyclopropyl ring can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1] This application note delves into the specific utility of a substituted cyclopropane, 2-Methylcyclopropanecarboxylic acid, as a valuable building block in medicinal chemistry, with a particular focus on its application in the development of novel antiviral agents.

The presence of a methyl group on the cyclopropane ring introduces an additional vector for steric interactions and can influence the molecule's overall shape and electronic distribution. This seemingly minor modification can have profound effects on a compound's biological activity and pharmacokinetic profile, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[2] This guide will provide an in-depth look at the practical applications of this compound, featuring a detailed synthetic protocol for a key drug intermediate and a relevant bioassay protocol to assess the efficacy of the resulting compounds.

Application Focus: Antiviral Drug Development - The Case of Letermovir

A prominent example of the successful application of a cyclopropyl-containing scaffold is the antiviral drug Letermovir (Prevymis®).[3][4] Letermovir is a first-in-class antiviral agent used for the prophylaxis of cytomegalovirus (CMV) infection in immunocompromised patients, such as allogeneic hematopoietic stem cell transplant recipients.[5][6] While Letermovir itself is a quinazoline acetic acid derivative, its discovery and development highlight the strategic use of rigid scaffolds that can be accessed from precursors like this compound derivatives.

Mechanism of Action: Inhibition of the CMV Terminase Complex

Letermovir exhibits a novel mechanism of action, targeting the cytomegalovirus (CMV) terminase complex.[4][7] This viral enzyme complex is essential for the cleavage of viral DNA concatemers into monomeric genomes and their subsequent packaging into new viral capsids. The terminase complex is composed of several protein subunits, with pUL56, pUL51, and pUL89 being key components.[1] Letermovir specifically inhibits the function of this complex, with resistance mutations primarily mapping to the UL56 gene.[8] By disrupting the terminase complex, Letermovir prevents the formation of mature, infectious virions.[1][7] This targeted approach is highly specific to CMV and does not interfere with host cell DNA replication, contributing to a favorable safety profile.[8]

Signaling Pathway: Disruption of Viral Replication

The following diagram illustrates the key steps in CMV replication and the point of intervention for Letermovir.

CMV_Replication_and_Letermovir_MOA CMV Replication Cycle and Letermovir's Mechanism of Action cluster_host_cell Host Cell Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Viral_DNA_to_Nucleus 3. Viral DNA Enters Nucleus Uncoating->Viral_DNA_to_Nucleus DNA_Replication 4. Viral DNA Replication (Rolling Circle) Viral_DNA_to_Nucleus->DNA_Replication Concatemer_Formation 5. Formation of DNA Concatemers DNA_Replication->Concatemer_Formation Terminase_Complex_Assembly 6. Terminase Complex Assembly (pUL56, pUL51, pUL89) Concatemer_Formation->Terminase_Complex_Assembly DNA_Cleavage_Packaging 7. DNA Cleavage and Packaging Terminase_Complex_Assembly->DNA_Cleavage_Packaging Virion_Assembly 8. Virion Assembly DNA_Cleavage_Packaging->Virion_Assembly Viral_Egress 9. Viral Egress Virion_Assembly->Viral_Egress Letermovir Letermovir Letermovir->DNA_Cleavage_Packaging Inhibits

Caption: Mechanism of action of Letermovir in the CMV replication cycle.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Letermovir Analogs

This protocol outlines the synthesis of (S)-2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid, a key intermediate in the synthesis of Letermovir. This multi-step synthesis demonstrates the construction of the core heterocyclic scaffold. While this specific intermediate does not directly use this compound, the principles of stereoselective synthesis and heterocyclic ring formation are broadly applicable to the synthesis of other complex molecules incorporating cyclopropyl moieties.

Materials:

  • (Z)-ethyl 3-(3-fluoro-2-(3-(2-methoxy-5-(trifluoromethyl)phenyl)ureido) phenyl)acrylate

  • Acetone

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid (racemic mixture)

  • Quinine

  • 1,4-Dioxane

  • Hydrochloric acid (aqueous solution)

  • n-Heptane

  • Ethanol

  • Sulphuric acid

  • Ethyl acetate

  • Water

Procedure:

  • Cyclization to form the quinazolinone ring:

    • A mixture of (Z)-ethyl 3-(3-fluoro-2-(3-(2-methoxy-5-(trifluoromethyl)phenyl)ureido) phenyl)acrylate (120 g) and acetone (1200 ml) is heated to 45-55°C.

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (17.14 g) is added, and the reaction mixture is stirred at the same temperature.

    • After completion of the reaction (monitored by TLC or HPLC), the solvent is distilled off under reduced pressure.

    • Acetonitrile is added to the residue at 25-30°C, and the mixture is cooled to -5 to 5°C and stirred.

    • The resulting solid is filtered, washed with chilled acetonitrile, and dried to yield the racemic ethyl ester intermediate.

  • Chiral Resolution:

    • Quinine (20.37 g) is added to a mixture of the racemic 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid (25 g) and 1,4-dioxane (375 ml) at 25-35°C and stirred.

    • The solid diastereomeric salt is filtered and washed with 1,4-dioxane.

    • Water is added to the obtained solid at 25-35°C.

    • Aqueous hydrochloric acid is slowly added to the mixture at 25-35°C to liberate the desired (S)-enantiomer.

    • The product is extracted, and the solvent is removed.

  • Purification:

    • n-Heptane is added to the obtained compound at 25-35°C and stirred.

    • The solid is filtered, washed with n-heptane, and dried to yield the purified (S)-enantiomer of the acetic acid intermediate.

  • Esterification (for further derivatization):

    • Sulphuric acid (1.5 ml) is added to a mixture of (S)-2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid (5 g) and ethanol (15 ml) at 25-35°C.

    • The reaction mixture is heated to 75-85°C and stirred.

    • After cooling, water and ethyl acetate are added for extraction.

    • The organic layer is separated, washed, dried, and concentrated to yield the corresponding ethyl ester.

Protocol 2: In Vitro CMV Terminase Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for and characterize inhibitors of the CMV terminase complex. This high-throughput compatible assay measures the cleavage of a DNA substrate by the terminase complex.

Principle:

A synthetic DNA oligonucleotide substrate is designed with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other. In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to a low fluorescence signal. Upon cleavage by the CMV terminase complex, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The degree of fluorescence increase is proportional to the enzyme's activity.

Materials:

  • Purified recombinant CMV terminase complex (pUL56/pUL89 subunits)

  • FRET-labeled DNA substrate (e.g., 5'-FAM-oligonucleotide-TAMRA-3')

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Letermovir)

  • 384-well black microplates

  • Fluorescence plate reader with appropriate filters for FAM excitation and emission

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the positive control (Letermovir) in DMSO.

    • Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds or controls to the wells of a 384-well plate.

    • Add the purified CMV terminase complex (e.g., 10 µL of a 2X stock solution in assay buffer) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET-labeled DNA substrate (e.g., 5 µL of a 4X stock solution in assay buffer) to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 60-90 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Normalize the data to the control wells (enzyme + substrate + DMSO, 100% activity) and the background wells (substrate + buffer, 0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic equation.

Data Presentation

The following table provides a hypothetical summary of the inhibitory activity of a series of compounds incorporating the 2-methylcyclopropyl moiety against the CMV terminase complex.

Compound ID2-Methylcyclopropyl Moiety PositionIC₅₀ (nM) against CMV Terminase
Letermovir (Reference)2.5
Test Cmpd 1 R115.2
Test Cmpd 2 R28.7
Test Cmpd 3 R325.4
Test Cmpd 4 R1 (diastereomer)50.1

Conclusion and Future Perspectives

The strategic use of small, conformationally constrained building blocks like this compound is a testament to the ongoing evolution of rational drug design. The case of Letermovir demonstrates how targeting a unique viral enzyme with a highly specific inhibitor can lead to a clinically successful therapeutic with a favorable safety profile. The protocols provided herein offer a practical framework for the synthesis and evaluation of novel compounds inspired by this design philosophy. Future research in this area will undoubtedly continue to explore the vast chemical space of substituted cyclopropanes to address a wide range of therapeutic challenges, from infectious diseases to oncology and beyond.

References

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  • Al-Dahmoshi, H. O., Al-Khafaji, N. S., & Al-Saffar, A. Z. (2013). Letermovir Treatment of Human Cytomegalovirus Infection Antiinfective Agent. Journal of Antivirals & Antiretrovirals, 5(6), 132-137. [Link]

  • Melendez, D. P., & Razonable, R. R. (2015). Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus. Infection and Drug Resistance, 8, 269–277. [Link]

  • What is the mechanism of Letermovir? (2024, July 17). Patsnap Synapse. [Link]

  • Antiviral agent, CMV DNA terminase complex (pUL51, pUL56, pUL89). (2021, October 13). UNMC. [Link]

  • Mechanism of Action for PREVYMIS® (letermovir). (n.d.). Merck Connect. [Link]

  • The JAK/STAT Pathway. (2016). Cold Spring Harbor Perspectives in Biology, 8(12), a011440. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. [Link]

  • Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus. (2015). Infection and Drug Resistance, 8, 269-277. [Link]

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  • Chou, S. (2017). A third component of the human cytomegalovirus terminase complex is involved in letermovir resistance. Antiviral Research, 142, 143–148. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology, 13, 1010313. [Link]

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  • Letermovir. (n.d.). PubChem. [Link]

  • Process for the preparation of an intermediate used in the synthesis of letermovir. (2022).
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  • This compound. (n.d.). PubChem. [Link]

  • The Fourth International Consensus Guidelines on the Management of Cytomegalovirus in Solid Organ Transplantation. (2018). Transplantation, 102(9), 1463–1499. [Link]

  • Schoppel, K., Schmidt, C., Einsele, H., Hebart, H., & Mach, M. (1998). Novel microneutralization assay for HCMV using automated data collection and analysis. Journal of virological methods, 71(1), 63–72. [Link]

  • 2-Ethyl-2-methylcyclopropane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • What is Letermovir used for? (2024, June 14). Patsnap Synapse. [Link]

  • The human cytomegalovirus terminase complex as an antiviral target: a close-up view. (2018). Cellular and Molecular Life Sciences, 75(1), 1-13. [Link]

  • Kim, Y. C., Kim, J. Y., & Chong, Y. (2003). Synthesis and antiviral activity of novel trans-2, 2-dimethyl cyclopropyl nucleosides. Archives of pharmacal research, 26(11), 887-891. [Link]

  • Pierra, C., Olgen, S., Cavalcanti, S. C., Cheng, Y. C., Schinazi, R. F., & Chu, C. K. (2000). Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 253-268. [Link]

  • Letermovir Prophylaxis After Stem Cell Transplant in Pediatric Patients Aged. (2024). Journal of Pediatric Hematology/Oncology Nursing, 41(1), 40-46. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). Molecules, 28(15), 5765. [Link]

  • Chemaly, R. F., Ullmann, A. J., Stoelben, S., Richard, M. P., Bornhäuser, M., Groth, C., ... & Rubsamen-Schaeff, H. (2014). Letermovir for cytomegalovirus prophylaxis in hematopoietic-cell transplantation. New England Journal of Medicine, 370(19), 1781-1789. [Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 2-Methylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Cyclopropane Motif

The cyclopropane ring, a small yet conformationally rigid carbocycle, is a privileged scaffold in medicinal chemistry and agrochemical research.[1] Its unique stereoelectronic properties often confer enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles to parent molecules.[2] 2-Methylcyclopropanecarboxylic acid and its derivatives represent a class of compounds with significant, yet not fully explored, biological potential. This guide provides a comprehensive overview of the known biological activities of these derivatives and detailed protocols for their evaluation, empowering researchers to unlock their therapeutic and commercial potential. The activities highlighted herein span from plant growth regulation via enzyme inhibition to potential applications in oncology and anti-inflammatory drug discovery.

I. Herbicidal and Plant Growth Regulatory Activity: Inhibition of Ethylene Biosynthesis

A primary and well-documented biological activity of certain cyclopropanecarboxylic acid derivatives is the modulation of ethylene biosynthesis in plants.[3] Ethylene is a crucial phytohormone that governs a wide array of physiological processes, including fruit ripening, senescence, and stress responses.[4][5] The rate-limiting step in ethylene production is the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a reaction catalyzed by the enzyme ACC synthase (ACS).[5][6]

Mechanism of Action: Targeting ACC Synthase

This compound derivatives can act as inhibitors of ACC synthase.[4][5] By mimicking the natural substrate, these compounds can bind to the active site of the enzyme, thereby blocking the production of ACC and consequently, ethylene.[1] This inhibition can lead to a range of physiological effects in plants, from delayed ripening to herbicidal action, depending on the potency and concentration of the compound. The inhibition of ACC synthase is a validated strategy for developing novel herbicides and plant growth regulators.[7][8]

Application Notes: Screening for Herbicidal and Plant Growth Regulatory Effects

When evaluating this compound derivatives for their effects on ethylene biosynthesis, it is crucial to employ a multi-tiered screening approach. Initial in vitro enzyme inhibition assays provide a direct measure of a compound's potency against ACC synthase. Promising candidates can then be advanced to whole-plant assays to assess their physiological effects.

Key Considerations:

  • Enzyme Source: Recombinant ACC synthase from a model plant organism like Arabidopsis thaliana or a commercially relevant crop such as tomato is recommended for in vitro assays.[4][9]

  • Positive Control: Aminoethoxyvinylglycine (AVG) is a well-characterized, potent competitive inhibitor of ACC synthase and should be used as a positive control in enzyme inhibition assays.[1][5]

  • Whole-Plant Assays: Seed germination assays, root growth inhibition assays, and leaf senescence assays are effective methods to observe the physiological consequences of ethylene inhibition in vivo.

  • Structure-Activity Relationship (SAR): A systematic evaluation of a library of this compound derivatives with varied substitutions will be instrumental in establishing a robust SAR, guiding the design of more potent inhibitors.

Protocol 1: In Vitro ACC Synthase Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound derivatives on ACC synthase activity by quantifying the amount of ACC produced.

Materials:

  • Recombinant ACC synthase

  • S-adenosylmethionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • EPPS buffer (pH 8.5)

  • 2-Mercaptoethanol

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Aminoethoxyvinylglycine (AVG) as a positive control

  • Reagents for ACC quantification (e.g., as described by Lizada and Yang, involving conversion of ACC to ethylene for GC analysis)[10]

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Microcentrifuge tubes or 96-well plates

  • Incubator

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant ACC synthase in EPPS buffer containing PLP and 2-mercaptoethanol. The final enzyme concentration should be determined empirically to ensure a linear reaction rate during the assay period.

  • Reaction Setup:

    • In microcentrifuge tubes or a 96-well plate, add the following in order:

      • EPPS buffer

      • Test compound at various concentrations (typically in a 10-point dose-response curve). Include a vehicle control (solvent only) and a positive control (AVG).

      • ACC synthase solution.

    • Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding SAM solution to each tube/well.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Terminate Reaction: Stop the reaction by adding a quenching agent (e.g., HgCl₂).[10]

  • Quantify ACC: Determine the amount of ACC produced in each reaction. A common method is to convert ACC to ethylene and quantify the ethylene using gas chromatography.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Expected Results:

Active this compound derivatives will exhibit a dose-dependent inhibition of ACC synthase activity, resulting in lower ACC production compared to the vehicle control. The calculated IC₅₀ values will allow for the ranking of compound potency.

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative AACC Synthase15.2AVG0.8
Derivative BACC Synthase5.8AVG0.8
Derivative CACC Synthase22.1AVG0.8

Table 1: Example of quantitative data for ACC synthase inhibition.

ACC_Synthase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme ACC Synthase Solution Mix Combine Enzyme & Inhibitor Enzyme->Mix Inhibitor Test Compound/ Control (AVG) Inhibitor->Mix Substrate SAM Solution Add_SAM Add SAM to Initiate Reaction Substrate->Add_SAM PreIncubate Pre-incubate (10 min, 30°C) Mix->PreIncubate PreIncubate->Add_SAM Incubate Incubate (30-60 min, 30°C) Add_SAM->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify ACC (e.g., GC) Terminate->Quantify Calculate Calculate % Inhibition Quantify->Calculate IC50 Determine IC₅₀ Calculate->IC50 MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Add Test Compounds & Controls Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate_Viability Calculate % Viability Read->Calculate_Viability Plot Plot Dose-Response Curve Calculate_Viability->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

III. Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. [9][11]There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. [11]Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. [12]Given that many carboxylic acid-containing compounds exhibit COX inhibitory activity, it is plausible that this compound derivatives may also possess such properties.

Mechanism of Action: Blocking the COX Active Site

COX inhibitors typically bind to the hydrophobic channel of the enzyme, preventing the substrate, arachidonic acid, from accessing the catalytic site. [7][13][14]The subtle structural differences between the active sites of COX-1 and COX-2 allow for the design of isoform-selective inhibitors. [4][11]

Application Notes: Screening for COX Inhibition

The evaluation of COX inhibitory activity should be performed for both COX-1 and COX-2 isoforms to determine the potency and selectivity of the test compounds. Commercially available enzyme immunoassay (EIA) kits provide a convenient and reliable method for this purpose.

Key Considerations:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used. [15]* Positive Controls: A non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) should be included as positive controls.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric reaction. The inhibition of this reaction is proportional to the inhibition of COX activity.

  • Selectivity Index (SI): The SI is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.

Protocol 3: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the COX-1 and COX-2 inhibitory activity of this compound derivatives using a colorimetric assay.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds dissolved in DMSO

  • Positive controls (Indomethacin, Celecoxib)

  • 96-well microplate

  • Multi-well plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Heme

      • COX-1 or COX-2 enzyme solution

      • Test compound at various concentrations. Include vehicle and positive controls.

    • Pre-incubate the plate for 5-10 minutes at 25°C.

  • Initiate Reaction:

    • Add the colorimetric substrate (e.g., TMPD).

    • Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Expected Results:

Active compounds will show a dose-dependent reduction in the rate of the colorimetric reaction. By comparing the IC₅₀ values for COX-1 and COX-2, the potency and isoform selectivity of the this compound derivatives can be determined.

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)
Derivative G25.41.814.1
Derivative H>10015.2>6.6
Celecoxib (Control)15.00.05300

Table 3: Example of quantitative data for COX inhibition and selectivity.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Prostanoids_H Homeostatic Prostanoids PGH2_1->Prostanoids_H Prostanoids_I Inflammatory Prostanoids PGH2_2->Prostanoids_I Inhibitor 2-Methylcyclopropanecarboxylic Acid Derivative Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

References

  • Wang, L. C., Hsu, J. H., & Lin, L. C. (2010). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 285(43), 33445–33456. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Kiefer, J. R. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with acute myeloid leukemia. Journal of immunological methods, 174(1-2), 311–320. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182. [Link]

  • Orlando, B. J., & Ghering, A. B. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PloS one, 12(6), e0179899. [Link]

  • Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Baur, H. (2002). Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Journal of Biological Chemistry, 277(51), 49735-49742. [Link]

  • Kulmacz, R. J. (2012). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 851, 29–43. [Link]

  • Duke, S. O., & Dayan, F. E. (2011). Modes of action of herbicides. In Weed Physiology (pp. 271-320). CRC Press. [Link]

  • Boller, T., Herner, R. C., & Kende, H. (1979). Assay for and enzymatic formation of an ethylene precursor, 1-aminocyclopropane-1-carboxylic acid. Planta, 145(3), 293-303. [Link]

  • Atanasova, M., Zhiponova, M., Nenkova, R., & Vasilev, A. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(11), 3293. [Link]

  • Peterson, J. R. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8321–8351. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved January 5, 2026, from [Link]

  • Ganesan, A. (2016). Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents. Current medicinal chemistry, 23(21), 2213–2228. [Link]

  • Wube, A. A., Hüfner, A., Thomaschitz, C., Blunder, M., Kollroser, M., Bauer, R., & Bucar, F. (2011). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 21(1), 337–340. [Link]

  • Nakatsugi, S., Terabe, M., & Ohno, M. (1998). Expression and internal feedback regulation of ACC synthase and ACC oxidase genes in ripening tomato fruit. Plant and cell physiology, 39(11), 1141–1147. [Link]

  • Lizada, M. C. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical biochemistry, 100(1), 140-145. [Link]

  • Rabbany, A. B. M. G., & Mizutani, F. (1996). Effect of Essential Oils on In Vitro Activities of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase and ACC Oxidase from Winter. Memoirs of the College of Agriculture, Ehime University, 41, 19-24. [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of 2-Methylcyclopropanecarboxylic Acid in the Synthesis of Advanced Antiviral Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Introduction: A Modern Approach to Enhancing Antiviral Efficacy

The development of effective antiviral therapies is a cornerstone of modern medicine. A significant challenge in this field lies in the delivery of nucleoside and nucleotide analogues, a critical class of antiviral agents. While potent in their active forms, these molecules often exhibit poor pharmacokinetic properties, such as low oral bioavailability and rapid metabolism, which can limit their therapeutic efficacy.[1] To overcome these hurdles, the prodrug strategy has emerged as a powerful tool. By masking the active drug molecule with a promoiety, its physicochemical properties can be tailored to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

One of the most successful prodrug strategies involves the esterification of the parent drug, a technique famously employed in the development of valacyclovir from acyclovir.[3] This approach significantly enhances oral bioavailability by facilitating transport across the intestinal membrane. Building upon this concept, medicinal chemists are continually exploring novel promoieties to further refine the performance of antiviral prodrugs. Among these, 2-methylcyclopropanecarboxylic acid has garnered interest as a promising candidate. The incorporation of a cyclopropane ring offers unique structural and chemical advantages, including increased metabolic stability and conformational rigidity, which can positively influence the prodrug's behavior in vivo.[4]

This comprehensive guide provides an in-depth exploration of the use of this compound in the synthesis of antiviral prodrugs. We will delve into the scientific rationale behind this strategy, present detailed protocols for synthesis and evaluation, and offer insights into the expected performance of these next-generation antiviral therapeutics.

The Rationale for Employing this compound as a Promoiety

The selection of a promoiety is a critical decision in prodrug design, directly impacting the resulting compound's stability, enzymatic cleavage, and overall pharmacokinetic profile. The use of this compound is underpinned by several key scientific principles:

  • Enhanced Hydrolytic Stability: The cyclopropane ring introduces steric hindrance and unique electronic properties that can significantly increase the stability of the ester linkage to both acid- and base-catalyzed hydrolysis.[4] This enhanced stability can prevent premature degradation of the prodrug in the gastrointestinal tract, allowing for a greater proportion of the intact molecule to reach its target absorption site.

  • Metabolic Resistance: The compact and strained nature of the cyclopropane ring makes it less susceptible to common metabolic pathways that can deactivate or rapidly clear drugs from the body. This can lead to a longer in vivo half-life of the prodrug, potentially allowing for less frequent dosing regimens.

  • Conformational Constraint: The rigid structure of the cyclopropyl group can lock the promoiety into a specific conformation. This can influence the interaction of the prodrug with cellular transporters and metabolizing enzymes, potentially leading to more predictable and favorable pharmacokinetic outcomes.

  • Modulation of Lipophilicity: Esterification with this compound increases the lipophilicity of the parent nucleoside analogue. This is a crucial factor for improving passive diffusion across the lipid-rich intestinal membrane, a key mechanism for the absorption of many orally administered drugs.

Comparative Data: Hydrolytic Stability of a Cyclopropyl Ester Prodrug

To illustrate the significant advantage of the cyclopropyl moiety in enhancing stability, we can examine a comparative study of a cyclopropane analogue of valacyclovir. While this study utilized cyclopropanecarboxylic acid, the principles are directly applicable to its 2-methyl derivative.

CompoundStructurepHTemperature (°C)Half-life (t½) in hoursFold Increase in Stability
ValacyclovirL-Valine ester of Acyclovir64069.7-
Cyclopropane AnalogueCyclopropanecarboxylic acid ester of Acyclovir640>300>4.3

Data sourced from Bender et al., Org Lett. 2008 Feb 7;10(3):509-11.[4]

This data clearly demonstrates the substantial increase in hydrolytic stability conferred by the cyclopropane ring, highlighting its potential to create more robust and reliable prodrugs.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in the preparation of an antiviral prodrug. These protocols are designed to be self-validating, with clear explanations for each experimental choice.

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route to this compound.

Synthesis_of_2_Methylcyclopropanecarboxylic_Acid start Starting Materials: - Tiglic Acid or Angelic Acid - Diethyl ether - Diazomethane solution step1 Step 1: Esterification (Optional, if starting from acid) - React with an alcohol (e.g., ethanol) - Acid catalyst (e.g., H₂SO₄) start->step1 If starting with acid step2 Step 2: Cyclopropanation - React with diazomethane - In the presence of a catalyst (e.g., copper bronze) start->step2 If starting with ester step1->step2 step3 Step 3: Hydrolysis - React with a base (e.g., NaOH) - Followed by acidification (e.g., HCl) step2->step3 product Product: This compound step3->product

Diagram: Synthesis of this compound.

Materials:

  • Tiglic acid or angelic acid (or their corresponding esters)

  • Diazomethane solution in diethyl ether (handle with extreme caution)

  • Copper bronze or other suitable catalyst

  • Ethanol (if starting with the acid)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium hydroxide solution (e.g., 2M)

  • Hydrochloric acid (e.g., 2M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Esterification (if starting from the acid):

    • In a round-bottom flask, dissolve tiglic acid or angelic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Allow the reaction to cool, then neutralize with a saturated sodium bicarbonate solution.

    • Extract the ester with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Cyclopropanation:

    • Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the starting ester in diethyl ether in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Add a catalytic amount of copper bronze to the flask.

    • Slowly add a solution of diazomethane in diethyl ether from the dropping funnel. The reaction is exothermic and will be accompanied by the evolution of nitrogen gas. Maintain the reaction temperature below 25°C.

    • Continue adding the diazomethane solution until the yellow color persists, indicating the consumption of the starting material.

    • Stir the reaction mixture for an additional hour at room temperature.

    • Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Hydrolysis:

    • To the reaction mixture containing the cyclopropyl ester, add a solution of sodium hydroxide.

    • Stir the biphasic mixture vigorously at room temperature overnight, or gently reflux for 2-3 hours to ensure complete hydrolysis of the ester.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and cool in an ice bath.

    • Acidify the aqueous solution by the slow addition of hydrochloric acid until a pH of ~2 is reached.

    • Extract the this compound with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of a 2-Methylcyclopropyl Ester Prodrug of an Antiviral Nucleoside Analogue (General Procedure)

This protocol provides a general method for the esterification of a hydroxyl group on a nucleoside analogue with this compound. Acyclovir is used here as a representative example.

Prodrug_Synthesis_Workflow start Starting Materials: - Antiviral Nucleoside Analogue (e.g., Acyclovir) - this compound step1 Step 1: Activation of Carboxylic Acid - Convert to an activated form (e.g., acid chloride or use a coupling agent) start->step1 step2 Step 2: Esterification - React the activated acid with the nucleoside analogue - In the presence of a base (e.g., pyridine or triethylamine) step1->step2 step3 Step 3: Work-up and Purification - Quench the reaction - Extract the product - Purify by chromatography step2->step3 product Product: 2-Methylcyclopropyl Ester Prodrug step3->product

Diagram: General Workflow for Prodrug Synthesis.

Materials:

  • Acyclovir (or other nucleoside analogue with an available hydroxyl group)

  • This compound

  • Thionyl chloride or oxalyl chloride (for acid chloride formation)

  • DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (as coupling agents)

  • DMAP (4-dimethylaminopyridine) (as a catalyst)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure (using a coupling agent):

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the antiviral nucleoside analogue (e.g., acyclovir) in anhydrous DMF.

  • Add this compound (typically 1.1 to 1.5 equivalents) to the solution.

  • Add DMAP (catalytic amount, e.g., 0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the coupling agent (e.g., EDC, 1.2 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure 2-methylcyclopropyl ester prodrug.

In Vitro Evaluation of Prodrugs

A critical aspect of prodrug development is the thorough in vitro characterization of its properties. The following are key assays to be performed:

  • Chemical Stability: The stability of the prodrug should be assessed at various pH values (e.g., 1.2, 6.8, and 7.4) to simulate its passage through the gastrointestinal tract and its presence in the bloodstream.

  • Enzymatic Stability: The rate of hydrolysis of the prodrug in the presence of relevant biological matrices, such as human plasma and liver microsomes, should be determined to predict its in vivo conversion rate to the active drug.

  • Antiviral Activity: The antiviral efficacy of the prodrug should be evaluated in cell-based assays against the target virus. It is important to compare its activity to that of the parent drug to ensure that the prodrug strategy does not compromise the intrinsic potency of the active molecule.

  • Cytotoxicity: The cytotoxicity of the prodrug should be assessed in relevant cell lines to determine its therapeutic index.

Conclusion: A Promising Avenue for Antiviral Drug Development

The use of this compound as a promoiety represents a sophisticated and rational approach to the design of advanced antiviral prodrugs. The unique chemical properties of the cyclopropane ring offer the potential for enhanced stability, improved metabolic resistance, and favorable modulation of lipophilicity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore this promising avenue in antiviral drug development. Through careful synthesis, rigorous in vitro evaluation, and subsequent in vivo studies, the full therapeutic potential of 2-methylcyclopropyl ester prodrugs can be realized, leading to the development of safer and more effective treatments for viral infections.

References

  • De Clercq, E., & Field, H. J. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1–11.
  • Beauchamp, L. M., Krenitsky, T. A., et al. (1992). Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157-164.
  • Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Moss, R. B. (2013). Prodrugs for improved efficacy of nucleoside antiviral inhibitors. Antiviral Chemistry & Chemotherapy, 23(4), 149-162. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • Gao, H., & Mitra, A. K. (2000). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Synthesis, 2000(12), 1645-1663.
  • Pradere, U., et al. (2014). Prodrug strategies for improving the oral bioavailability of nucleoside and nucleotide analogues. Molecules, 19(7), 9449-9483.
  • Imai, T., & Otagiri, M. (2009). The role of intestinal esterases in the oral absorption of ester prodrugs. Journal of Pharmaceutical Sciences, 98(1), 1-17.
  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Meeting Report. [Link]

  • He, G., & Tian, Y. (2012). Recent advances in the synthesis of cyclopropanecarboxylic acid derivatives. RSC Advances, 2(31), 11625-11646.
  • Kern, E. R., et al. (2005). L-valine ester of cyclopropavir: a new antiviral prodrug. Antiviral Chemistry & Chemotherapy, 16(5), 327-334. [Link]

  • Stankova, I., et al. (2010). New analogues of acyclovir--synthesis and biological activity.
  • Ameen, D., & Al-Ghanim, A. M. (2019). Synthesis and characterisation of novel mutual ester prodrug models of acyclovir. Journal of Pharmaceutical Sciences and Research, 11(8), 2824-2830.
  • Vere Hodge, R. A., & Field, H. J. (2013). Antiviral agents for herpes simplex virus. Advances in Pharmacology, 67, 1-38.

Sources

Application Notes and Protocols: 2-Methylcyclopropanecarboxylic Acid as an Ethylene Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethylene Regulation

Ethylene, a simple gaseous hydrocarbon, is a potent phytohormone that governs a vast array of physiological and developmental processes in plants.[1][2] Its influence extends from seed germination and growth to fruit ripening, senescence, and abscission (the shedding of leaves, flowers, and fruits).[3][4][5] The ability to precisely control ethylene production is of paramount importance in both fundamental plant science research and commercial agriculture.[1][6] For researchers, modulating ethylene levels provides a powerful tool to dissect its signaling pathways and multifaceted roles. For agricultural and horticultural industries, inhibiting ethylene biosynthesis can delay ripening, reduce post-harvest losses, and extend the shelf-life of fruits, vegetables, and cut flowers.[1][7][8]

This guide provides a comprehensive overview and detailed protocols for the use of 2-Methylcyclopropanecarboxylic acid (2-MCPCA), a specific inhibitor of ethylene biosynthesis.

The Ethylene Biosynthesis Pathway and Mechanism of Inhibition

The Yang Cycle: A Two-Step Process

In higher plants, ethylene is synthesized from the amino acid methionine in a well-elucidated pathway known as the Yang Cycle.[3][4] This process is primarily regulated by two key enzymatic steps.[9]

  • ACC Synthase (ACS): The enzyme ACC synthase catalyzes the conversion of S-adenosyl-L-methionine (SAM) into 1-aminocyclopropane-1-carboxylic acid (ACC).[1][4][9] This step is widely considered the rate-limiting step in ethylene biosynthesis, making ACS a primary target for regulation.[1][3][10]

  • ACC Oxidase (ACO): In the final, oxygen-dependent step, the enzyme ACC oxidase converts ACC into ethylene, cyanide, and carbon dioxide.[2][3][4] While often constitutively expressed, ACO can also be a critical point of regulation in certain tissues and developmental stages.[10][11]

Mechanism of Action: this compound

This compound (2-MCPCA) functions as a competitive inhibitor of the enzyme ACC oxidase (ACO).[12] By acting as a structural analog to the natural substrate (ACC), 2-MCPCA binds to the active site of the ACO enzyme. This binding event prevents or significantly reduces the conversion of ACC to ethylene, thereby inhibiting the final step of the biosynthesis pathway. This targeted inhibition allows for precise modulation of ethylene production in plant tissues.

Ethylene_Biosynthesis_Inhibition cluster_acs cluster_aco Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene ACS ACC Synthase (ACS) (Rate-limiting step) ACS->SAM Catalyzes ACO ACC Oxidase (ACO) ACO->ACC Catalyzes Inhibitor 2-Methylcyclopropanecarboxylic acid (2-MCPCA) Inhibitor->ACO Competitively Inhibits

Caption: Ethylene biosynthesis pathway and the point of inhibition by 2-MCPCA.

Experimental Design and Considerations

Before proceeding with detailed protocols, it is crucial to consider several factors that can influence the efficacy of 2-MCPCA.

  • Plant Species and Cultivar: The sensitivity to ethylene and its inhibitors can vary significantly between different plant species and even among cultivars of the same species.[6] Preliminary dose-response experiments are highly recommended.

  • Tissue Type and Developmental Stage: Ethylene production and sensitivity are tightly regulated during development.[3][4] The optimal concentration and application timing will depend on the target tissue (e.g., leaf, fruit, flower) and its developmental stage (e.g., pre-climacteric fruit, senescing leaves).

  • Application Method: 2-MCPCA can be applied through various methods, including foliar spray, root drench, or direct application to excised tissues in a liquid medium. The chosen method should ensure efficient uptake by the target tissue.

  • Concentration and Purity: The compound is typically supplied as a liquid.[13] It is essential to use a high-purity grade of this compound for research applications to avoid confounding results.[13][14][15] Working concentrations can range from micromolar (µM) to millimolar (mM) depending on the system.

  • Controls: Proper controls are essential for data interpretation. A typical experiment should include:

    • Negative Control: A mock treatment (e.g., buffer or solvent only) to establish the baseline ethylene production.

    • Positive Control (Optional but Recommended): Treatment with an ethylene-releasing compound like ethephon, or the ethylene precursor ACC, to confirm the responsiveness of the system.

Table 1: Comparison of Common Ethylene Biosynthesis & Action Inhibitors
InhibitorTarget Enzyme / ReceptorMode of ActionTypical Application
This compound (2-MCPCA) ACC Oxidase (ACO)Competitive InhibitorResearch, Post-harvest
Aminoethoxyvinylglycine (AVG) ACC Synthase (ACS)Competitive InhibitorPre-harvest, Research
Cobalt Ions (e.g., CoCl2) ACC Oxidase (ACO)Non-competitive InhibitorResearch (limited due to toxicity)
1-Methylcyclopropene (1-MCP) Ethylene ReceptorsIrreversible BindingPost-harvest, Commercial

Core Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory effect of 2-MCPCA on ethylene biosynthesis.

Protocol 1: Dose-Response Evaluation in Excised Leaf Discs

This protocol is designed to determine the effective concentration range of 2-MCPCA for inhibiting ethylene production in a model plant system, such as Arabidopsis, tomato, or tobacco leaf tissue.

Materials:

  • Healthy, fully expanded leaves from well-watered plants.

  • This compound (2-MCPCA) stock solution (e.g., 100 mM in DMSO or ethanol).

  • Incubation Buffer (e.g., 10 mM MES, pH 6.0).

  • 20 mL glass vials with airtight septa caps.

  • Gas-tight syringe (e.g., 1 mL).

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porous Layer Open Tubular - PLOT).[16][17]

  • Certified ethylene gas standard for calibration.

Procedure:

  • Preparation of Treatment Solutions: Prepare a serial dilution of 2-MCPCA in the incubation buffer to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

  • Sample Preparation: Use a cork borer to create uniform leaf discs (e.g., 8 mm diameter). Randomize the discs and place a set number (e.g., 5-10 discs) into each 20 mL glass vial.

  • Treatment Application: Add 1 mL of the corresponding treatment solution to each vial, ensuring the discs are in contact with the solution.

  • Incubation: Immediately seal the vials with the septa caps. Record the exact time of sealing.[18] Place the vials under controlled conditions (e.g., 25°C, constant light or dark) for a defined incubation period (e.g., 3-4 hours).[16][18]

  • Headspace Sampling: After incubation, gently mix the gas inside the vial by inverting it. Carefully insert the gas-tight syringe through the septum and withdraw a 1 mL sample of the headspace.[17]

  • Ethylene Measurement: Immediately inject the 1 mL gas sample into the GC for ethylene quantification.[19]

  • Data Analysis:

    • Calculate the concentration of ethylene in the headspace using a standard curve generated from the certified ethylene gas.

    • Normalize the ethylene production based on the fresh weight of the leaf discs and the incubation time. Express the results as nL of ethylene per gram of fresh weight per hour (nL g⁻¹ h⁻¹).

    • Plot the ethylene production against the log of the 2-MCPCA concentration to determine the dose-response curve and estimate the IC₅₀ (the concentration that causes 50% inhibition).

Protocol 2: Assessing the Effect on Fruit Ripening

This protocol evaluates the ability of 2-MCPCA to delay ripening in climacteric fruits (e.g., tomatoes, bananas).

Materials:

  • Mature, green, unripe climacteric fruits of uniform size and developmental stage.

  • 2-MCPCA treatment solution (concentration determined from Protocol 1 or literature).

  • Control solution (buffer/solvent only).

  • Application equipment (e.g., spray bottle for whole fruit application or containers for dipping).

  • Airtight containers or jars for individual fruit incubation.[17]

  • Gas Chromatograph (as in Protocol 1).

  • Colorimeter and/or texture analyzer (optional, for assessing ripening parameters).

Procedure:

  • Fruit Selection: Select at least 5-10 fruits per treatment group to ensure statistical significance.[18]

  • Treatment Application: Apply the 2-MCPCA solution and the control solution to the respective fruit groups. This can be done by spraying the fruit until runoff or by dipping the fruit for a set time (e.g., 1-2 minutes). Allow the fruits to air dry.

  • Ethylene Measurement:

    • Place each individual fruit into a labeled, airtight container of a known volume.[18]

    • Seal the container and record the time.

    • After a set incubation period (e.g., 1-3 hours, depending on the fruit's ethylene production rate), sample the headspace using a gas-tight syringe.

    • Inject the sample into the GC to quantify ethylene production.

    • Aerate the container thoroughly before the next measurement.[17]

  • Ripening Assessment: At regular intervals (e.g., daily), assess ripening parameters. This can include:

    • Ethylene Production: Repeat step 3 daily.

    • Color Change: Measure color using a colorimeter or visual scoring.

    • Firmness: Measure firmness using a texture analyzer or penetrometer.

    • Visual Assessment: Record observations of ripening, such as aroma development or signs of senescence.

  • Data Analysis: Plot the measured parameters (ethylene production, color, firmness) over time for both the control and 2-MCPCA treated groups. Analyze for statistically significant differences between the treatments.

Experimental_Workflow prep Sample Preparation (e.g., Leaf Discs, Whole Fruit) treat Application of 2-MCPCA & Control Solutions prep->treat incubate Sealed Incubation (Controlled Environment) treat->incubate sample Headspace Gas Sampling (Gas-tight Syringe) incubate->sample phys_assess Physiological Assessment (e.g., Color, Firmness for Fruit) incubate->phys_assess Time-course (e.g., daily) gc Ethylene Quantification (Gas Chromatography) sample->gc analyze Data Analysis (Normalization, Statistics) gc->analyze phys_assess->incubate

Caption: General experimental workflow for testing 2-MCPCA efficacy.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No inhibition observed - Concentration of 2-MCPCA is too low.- Plant tissue is insensitive or not producing ethylene.- Inefficient uptake of the compound.- Increase the concentration range in a dose-response experiment.- Use a positive control (e.g., ACC treatment) to induce ethylene.- Try a different application method (e.g., vacuum infiltration).
High variability in results - Inconsistent sample material (age, health).- Leaky seals on incubation vials.- Inconsistent incubation times or conditions.- Use plant material from the same age and growth conditions.- Check septa for leaks; use new septa for each experiment.- Precisely control timing and environmental parameters.
Ethylene peak not detected by GC - Ethylene production is below the detection limit.- GC is not properly calibrated or configured.- Increase incubation time or amount of plant material.- Calibrate the GC with a low-concentration ethylene standard.[16]

Conclusion

This compound is a valuable tool for the targeted inhibition of ethylene biosynthesis at the level of ACC oxidase. Its application allows researchers to investigate the intricate roles of ethylene in plant biology and provides a potential avenue for developing novel strategies to improve crop quality and reduce post-harvest losses. The protocols and considerations outlined in this guide provide a robust starting point for scientists to effectively utilize this compound in their research endeavors.

References

  • UNIT 5.1 Ethylene- Discovery, Biosynthesis and Physiological Role - GCW Gandhi Nagar Jammu. (n.d.).
  • McAtee, P., Karim, S., Schaffer, R., & David, K. (2015). Mechanisms of ethylene biosynthesis and response in plants. Essays in Biochemistry, 58, 1-14.
  • Agriculture Institute. (2023, December 7). Understanding the Biogenesis of Ethylene in Plants.
  • Li, Z., et al. (2023). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. International Journal of Molecular Sciences, 24(7), 6435.
  • Wikipedia. (n.d.). Ethylene (plant hormone).
  • Yoon, G. M., & Chen, Y. (2017). Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. Methods in Molecular Biology, 1563, 1-7.
  • Mouton, A. (n.d.). Improve postharvest outcomes with preharvest ethylene inhibitors. Fresh Quarterly.
  • Cronje, P., et al. (2023). Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection. Bio-protocol, 13(6), e4640.
  • Chillet, M., et al. (2008). Measurement of ethylene production during banana ripening. Fruits, 63(4), 253-256.
  • Horticulture Industry Networks. (n.d.). Ethylene Sampling Protocols.
  • Cristescu, S. M., et al. (2013). Current methods for detecting ethylene in plants. Annals of Botany, 111(3), 347-360.
  • Khan, N. A., & Singh, S. (2015). Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones. Frontiers in Plant Science, 6, 777.
  • Naqvi, S. S. M. (2015). Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones. Frontiers in Plant Science, 6, 777.
  • Crouch, I. (2023, June 19). Pre-harvest use of ethylene inhibitors to improve postharvest outcomes [Video]. YouTube.
  • Depaepe, T., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Plant Physiology, 190(1), 599-615.
  • Duarte, J. L. P., et al. (2018). Evaluation of the application of ethylene inhibitors to prevent preharvest fall in 'Hass' avocado plants. Acta Horticulturae, 1206, 35-42.
  • Hovhannisyan, A. S., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Crescent Chemical Company. (n.d.). This compound.
  • Iturriagagoitia-Bueno, T., et al. (1996). Inhibition of 1-aminocyclopropane-1-carboxylate oxidase by 2-oxoacids. Phytochemistry, 43(2), 343-349.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • He, Y., et al. (2011). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 286(42), 36730-36738.
  • Chemenu. (n.d.). cis-2-methylcyclopropanecarboxylic acid.
  • Van de Poel, B., et al. (2015). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 6, 698.
  • Hovhannisyan, A. S., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Guy, M., & Kende, H. (1984). Ethylene biosynthesis. Aminocyclopropenecarboxylic acid.
  • Pirrung, M. C., & McGeehan, G. M. (1989). U.S. Patent No. 4,851,035. Washington, DC: U.S.
  • Wikipedia. (n.d.). Aminocyclopropanecarboxylate oxidase.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for navigating the complexities of the stereoselective synthesis of 2-methylcyclopropanecarboxylic acid. This valuable building block presents unique challenges in controlling its four possible stereoisomers. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific experimental issues in a practical, problem-solving format.

Category 1: Poor Diastereoselectivity (Controlling cis/trans Isomers)

Question 1: My reaction is producing an inseparable mixture of cis- and trans-2-methylcyclopropanecarboxylic acid. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in this synthesis is a common challenge that hinges on controlling the approach of the carbene or carbenoid to the double bond of your precursor (e.g., crotonic acid or its ester). The strategy depends heavily on the chosen synthetic method.

  • For Simmons-Smith Type Reactions: This reaction is stereospecific, meaning the geometry of the starting alkene dictates the geometry of the cyclopropane.[1][2]

    • Substrate Geometry is Key: To synthesize the trans-cyclopropane, you must start with an (E)-alkene (e.g., ethyl (E)-crotonate). To obtain the cis-cyclopropane, a (Z)-alkene is required. Ensure the stereochemical purity of your starting alkene is high, as any contamination will directly translate to the product mixture.

    • Directed Cyclopropanation: If your substrate contains a directing group, such as a hydroxyl group in an allylic alcohol, it can coordinate to the zinc reagent, forcing the cyclopropanation to occur on the same face of the double bond.[1][3][4] The stereochemistry of this directing group relative to the double bond can lock in a specific diastereomeric outcome.

    • Steric Hindrance: In the absence of a strong directing group, the carbenoid will approach from the less sterically hindered face of the alkene.[3][5] Analyze your substrate's conformation to predict the favored trajectory. It may be necessary to modify the substrate to block one face, thereby favoring the formation of a single diastereomer.

  • For Metal-Catalyzed Diazo Compound Reactions: The catalyst and substrate structure are paramount.

    • Catalyst Choice: Different transition metal catalysts (e.g., based on Rh, Cu, Co) and their associated chiral ligands can exhibit inherent preferences for forming one diastereomer over another.[6][7] For example, some rhodium(II) catalysts are known to favor the formation of trans-cyclopropanes from terminal olefins due to steric interactions in the transition state.

    • Substrate-Catalyst Interaction: The electronic and steric properties of both the alkene and the carbene precursor influence the transition state geometry.[8] A systematic screening of catalysts may be necessary to find the optimal match for your specific substrate to maximize diastereoselectivity.

Category 2: Poor Enantioselectivity (Controlling (R) and (S) Enantiomers)

Question 2: I am attempting an asymmetric synthesis, but my product has a low enantiomeric excess (ee). What are the primary causes and how can I fix this?

Answer: Low enantioselectivity is a critical issue that points to an inefficient transfer of chirality from your catalyst or auxiliary to the product.

  • Catalyst Inactivity or Poisoning:

    • Purity of Reagents: Ensure all reagents, especially the alkene substrate and solvent, are scrupulously pure and dry. Impurities can coordinate to the metal center of your chiral catalyst, inhibiting its activity or altering its chiral environment. The Simmons-Smith reaction, for instance, is highly sensitive to moisture.[5]

    • Catalyst Loading: While it may seem counterintuitive, an excessively high catalyst loading can sometimes lead to a higher contribution from a non-enantioselective background reaction. Conversely, too little catalyst may result in a sluggish reaction where the background reaction becomes more significant. Optimize the catalyst loading systematically.

  • Reaction Temperature:

    • Asymmetric reactions are often highly sensitive to temperature.[9] Lowering the reaction temperature typically enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states leading to the R and S enantiomers. Experiment with running your reaction at 0 °C, -20 °C, or even lower temperatures.

  • Mismatched Chiral Elements:

    • The "match/mismatch" effect is crucial. The chosen chiral ligand or auxiliary must be compatible with the substrate. If the inherent facial selectivity of the substrate opposes the selectivity imposed by the catalyst, a low ee will result. Sometimes, simply switching to the opposite enantiomer of the catalyst or ligand can lead to a dramatic improvement in selectivity.

  • Chiral Auxiliary Approach:

    • If you are using a chiral auxiliary, ensure it is securely attached and effectively blocks one face of the molecule.[10][11] Incomplete reactions during the attachment of the auxiliary or cleavage under the reaction conditions can lead to a racemic background reaction.

Category 3: Low Yield and Side Reactions

Question 3: My overall yield is disappointingly low. What are the common pitfalls in these cyclopropanation reactions?

Answer: Low yields can stem from several factors, from reagent quality to competing reaction pathways.

  • For Simmons-Smith Reactions:

    • Inactive Zinc-Copper Couple: The activation of zinc is the most common failure point.[5] Ensure the zinc-copper couple is freshly prepared and highly active. Using ultrasound can sometimes improve activation.[5]

    • Impure Dihalide: Use freshly distilled or high-purity diiodomethane. Impurities can significantly inhibit the reaction.[5]

    • Inert Atmosphere: The organozinc carbenoid is sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[5]

  • For Diazo Compound Reactions:

    • Diazo Compound Decomposition: Diazo compounds can be unstable.[12] They should ideally be prepared fresh and used immediately. For safer handling, protocols for in-situ generation have been developed.[13][14]

    • Competing Side Reactions: Metal carbenes are highly reactive and can participate in side reactions other than cyclopropanation. A common competing pathway is C-H bond insertion, especially with rhodium catalysts.[3] Solvent choice can also be critical; some solvents may react with the carbene.

    • Substrate Reactivity: Electron-deficient alkenes can be less reactive towards cyclopropanation. In such cases, switching to a more reactive carbene source or a different catalyst system may be necessary.[5]

Category 4: Purification and Analysis

Question 4: How can I effectively separate the stereoisomers of this compound and confirm their purity?

Answer: Separation and analysis are as critical as the synthesis itself. A multi-step approach is required.

  • Separation of Diastereomers (cis vs. trans):

    • cis and trans diastereomers have different physical properties (e.g., polarity, boiling point). They can typically be separated using standard silica gel column chromatography.[9] The separation can often be improved by first converting the carboxylic acids to their corresponding methyl or ethyl esters, which are less polar and often behave more predictably on silica gel.

  • Separation of Enantiomers ((1R,2R) from (1S,2S), etc.):

    • Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatography.

    • Chiral HPLC: This is the most common and reliable method for both analytical and preparative separation of enantiomers.[15] Polysaccharide-based chiral stationary phases (CSPs) are often effective for carboxylic acids.[9]

    • Diastereomeric Salt Resolution: This classical technique involves reacting the racemic acid mixture with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[16][17] The resolved salts are then acidified to regenerate the pure enantiomers of the carboxylic acid.

  • Analytical Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for determining the diastereomeric ratio (cis vs. trans) by integrating the distinct signals for each isomer.

    • Chiral Gas Chromatography (GC) or HPLC: These are the gold-standard methods for determining enantiomeric excess (ee).[15][18] An analytical-scale separation is performed, and the ee is calculated from the relative peak areas of the two enantiomers.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic strategies for achieving stereocontrol in the synthesis of molecules like this compound?

There are three main strategies:

  • Substrate Control: Utilizes a chiral substrate, often derived from the "chiral pool" of natural products. The inherent chirality of the starting material directs the stereochemistry of the cyclopropanation. This includes using chiral allylic alcohols in Simmons-Smith reactions.[3]

  • Auxiliary Control: A temporary chiral group (auxiliary) is attached to the achiral substrate.[11][19] This auxiliary directs the cyclopropanation to one face of the double bond. After the reaction, the auxiliary is cleaved to reveal the enantioenriched product.

  • Catalyst Control: A small amount of a chiral catalyst is used to generate a chiral environment for the reaction. This is one of the most efficient methods, with transition metal complexes (e.g., Rh, Cu, Co) and biocatalysts (engineered enzymes) being the most common.[6][7][13][14]

FAQ 2: How does the choice of alkene substrate influence the stereochemical outcome?

The substrate is a critical variable.

  • Alkene Geometry (E/Z): As mentioned, in stereospecific reactions like the Simmons-Smith, the E/Z geometry directly determines the trans/cis relationship in the product.[1]

  • Electronic Effects: The electron density of the double bond affects its reactivity. Electron-rich alkenes (e.g., enol ethers) are generally more reactive towards electrophilic carbenes. The electronic nature of the substituents can also influence the catalyst's interaction with the alkene.[12][20]

  • Steric Effects: The size and position of substituents on the alkene are major determinants of stereoselectivity. The cyclopropanating agent will almost always approach from the less sterically hindered face.[5][20] This can be used strategically to favor one diastereomer.

FAQ 3: When should I choose a chiral auxiliary versus a chiral catalyst approach?

The choice depends on several factors:

  • Chiral Catalysts are generally preferred for their efficiency and atom economy, as only a small amount is needed. They are ideal for large-scale synthesis. However, developing a new catalytic reaction can require extensive screening and optimization, and catalysts can be expensive and sensitive.[21][22]

  • Chiral Auxiliaries are often more predictable and reliable, especially on a smaller, discovery scale. The development time can be shorter if a well-established auxiliary is available. The main drawbacks are that they are required in stoichiometric amounts and involve extra steps for attachment and removal, which lowers the overall yield and atom economy.[10][11]

Visualizations and Data
Diagrams

G cluster_troubleshooting Troubleshooting Decision Tree start Low Stereoselectivity Observed diastereo Poor Diastereoselectivity (cis/trans ratio) start->diastereo enantio Poor Enantioselectivity (low ee) start->enantio d_cause1 Check Alkene Purity (E/Z) diastereo->d_cause1 Simmons-Smith? d_cause2 Evaluate Steric/Directing Effects diastereo->d_cause2 d_cause3 Screen Different Catalysts diastereo->d_cause3 Catalytic? e_cause1 Verify Reagent/Solvent Purity enantio->e_cause1 e_cause2 Lower Reaction Temperature enantio->e_cause2 e_cause3 Optimize Catalyst Loading enantio->e_cause3 e_cause4 Check for Match/Mismatch Effect enantio->e_cause4 G cluster_workflow Asymmetric Synthesis Workflow start Define Target Stereoisomer (e.g., (1R,2S)) select_method Select Method: - Chiral Catalyst - Chiral Auxiliary - Substrate Control start->select_method optimization Reaction Optimization - Temperature - Solvent - Concentration select_method->optimization analysis Analysis - NMR (d.r.) - Chiral HPLC/GC (ee) optimization->analysis analysis->optimization Purity not met purification Purification - Chromatography (Diastereomers) - Chiral Resolution (Enantiomers) analysis->purification Isomers separable? final_product Isolated, Pure Stereoisomer purification->final_product

Caption: General workflow for asymmetric synthesis.

Data Tables

Table 1: Comparison of Common Stereoselective Cyclopropanation Methods

MethodCarbene SourceStereocontrol ElementKey AdvantagesKey Disadvantages
Simmons-Smith CH₂I₂ / Zn(Cu)Chiral Substrate (e.g., allylic alcohol) or Chiral Ligand/AdditiveHigh functional group tolerance; predictable stereospecificity; avoids highly toxic diazo compounds. [1][2]Often requires a directing group for high selectivity; can be sluggish; sensitive to reagent quality. [4][5]
Catalytic (Diazo) Diazoacetate or other diazo compoundsChiral Metal Catalyst (Rh, Cu, Co, etc.)Highly enantioselective; catalytic in chiral source; broad substrate scope. [6][7][13]Diazo compounds can be hazardous; requires catalyst screening; potential for side reactions (e.g., C-H insertion). [3][12]
Chiral Auxiliary Diazo compound or Simmons-Smith reagentCovalently-bound chiral auxiliaryOften highly predictable and reliable; robust methodology. [10][11]Stoichiometric use of chiral material; requires extra steps for attachment and removal, lowering atom economy.
Biocatalytic Diazo compoundsEngineered Enzyme (e.g., Myoglobin, P450)Extremely high stereoselectivity (often >99% ee); environmentally friendly (aqueous media); operates at room temperature. [14][23][24]Substrate scope can be limited by the enzyme's active site; requires protein engineering expertise.
Experimental Protocols
Protocol 1: Directed Simmons-Smith Cyclopropanation of (E)-But-2-en-1-ol

This protocol aims for the synthesis of (syn)-2-methylcyclopropanemethanol, a precursor to the desired carboxylic acid, leveraging the directing effect of the hydroxyl group.

Materials:

  • (E)-But-2-en-1-ol

  • Zinc-Copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an argon atmosphere, add the freshly prepared Zn-Cu couple (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Reagent Addition: Add anhydrous Et₂O to the flask. Add a solution of diiodomethane (1.2 eq) in Et₂O to the dropping funnel.

  • Initiation: Add a small portion of the diiodomethane solution to the stirred zinc suspension. The reaction may need gentle warming or a sonication bath to initiate (slight bubbling, graying of the zinc).

  • Carbenoid Formation: Once initiated, add the remaining diiodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour at room temperature.

  • Cyclopropanation: Cool the mixture to 0 °C. Add a solution of (E)-but-2-en-1-ol (1.0 eq) in Et₂O dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl solution. [5]8. Extraction: Filter the mixture through a pad of Celite®, washing with Et₂O. Separate the organic layer, and extract the aqueous layer twice with Et₂O.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel. The resulting alcohol is then oxidized to the carboxylic acid using standard methods (e.g., Jones oxidation).

Protocol 2: Rh(II)-Catalyzed Asymmetric Cyclopropanation

This protocol describes a general approach for the enantioselective cyclopropanation of styrene with ethyl diazoacetate as a representative example, which can be adapted for the synthesis of precursors to this compound.

Materials:

  • Styrene (or other suitable alkene)

  • Ethyl diazoacetate (EDA)

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (0.1 - 1 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Rh(II) catalyst (e.g., 0.01 eq) and the alkene substrate (1.0 eq).

  • Solvent Addition: Add anhydrous DCM via syringe.

  • Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM. Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours. Note: Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes side reactions and improves selectivity.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting alkene.

  • Work-up: Concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the cyclopropane ester. The ester can then be hydrolyzed to the carboxylic acid. The enantiomeric excess should be determined by chiral HPLC or GC analysis.

References
  • Goswami, M., & Zhang, X. P. (2017). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. National Institutes of Health. Retrieved from [Link]

  • Zhu, S.-F., et al. (2012). A Highly Diastereo- and Enantioselective Hg(II)-Catalyzed Cyclopropanation of Diazooxindoles and Alkenes. Organic Letters. Retrieved from [Link]

  • Huang, K., & Carreira, E. M. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wang, J., et al. (2020). Diastereodivergent synthesis of cyclopropanes via on-water [2 + 1] annulations of diazo compounds with electron-deficient alkenes. Green Chemistry. Retrieved from [Link]

  • Pascual-Escudero, B., et al. (2020). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society. Retrieved from [Link]

  • Lin, Y.-C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Bajaj, P., et al. (2018). Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transfer. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pellicciari, R., & Natalini, B. (2013). Asymmetric Cyclopropanation Reactions. ResearchGate. Retrieved from [Link]

  • Corey, E.J., & Kürti, L. (2010). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Retrieved from [Link]

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  • Alonso-Cotchico, L., et al. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclopropanoids via Substrate-Based Cyclization Pathways. Retrieved from [Link]

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  • Rusconi, S., et al. (1992). An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids. Sci-Hub. Retrieved from [Link]

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  • Berhault, A., et al. (2021). Intramolecular Asymmetric Cyclopropanation Using Air Stable Alkylboronic Esters. ChemRxiv. Retrieved from [Link]

  • Chemdad Co. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • NIST. (n.d.). This compound. WebBook. Retrieved from [Link]

  • Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Yield in the Corey's Ylide Cyclopropanation of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Corey-Chaykovsky cyclopropanation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction to synthesize cyclopropane rings, specifically focusing on the reaction with α,β-unsaturated esters like ethyl crotonate. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: I am getting low to no yield of my desired cyclopropane product. What are the most common causes?

A1: Low or no yield in a Corey-Chaykovsky cyclopropanation is a frequent issue that can typically be traced back to one of three areas: the ylide generation, the stability of the ylide, or the reaction conditions.

  • Inefficient Ylide Generation: The sulfur ylide is generated in situ by deprotonating a sulfonium or sulfoxonium salt with a strong base.[1][2][3] Incomplete deprotonation is a primary culprit for low yields. Ensure your base is sufficiently strong and fresh. Sodium hydride (NaH) is commonly used, and it is crucial to remove the mineral oil it is often suspended in. Additionally, ensure your solvent is anhydrous, as any protic source will quench the ylide.

  • Ylide Instability: Dimethylsulfonium methylide is less stable than dimethylsulfoxonium methylide (Corey's ylide) and is typically generated and used at low temperatures.[2][4] If you are using the less stable ylide, temperature control is critical. Allowing the reaction to warm prematurely can lead to ylide decomposition.

  • Suboptimal Reaction Conditions: The choice of solvent can significantly impact the reaction's success. While THF and DMSO are common, studies have shown that for some substrates, other solvents like acetonitrile can lead to better yields and diastereoselectivity.[5]

Q2: My main product is the epoxide from reaction at the carbonyl group, not the cyclopropane from 1,4-addition. How can I favor cyclopropanation?

A2: The chemoselectivity between 1,2-addition (leading to epoxidation) and 1,4-conjugate addition (leading to cyclopropanation) is a well-documented aspect of the Corey-Chaykovsky reaction and is highly dependent on the type of sulfur ylide used.[5][6]

  • Ylide Choice is Key: Dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide) preferentially undergoes 1,4-addition with α,β-unsaturated carbonyl compounds like ethyl crotonate, leading to the desired cyclopropane product.[1][6] In contrast, dimethylsulfonium methylide (from trimethylsulfonium iodide) tends to favor 1,2-addition, resulting in the epoxide.[7] Therefore, for the cyclopropanation of ethyl crotonate, the use of dimethylsulfoxonium methylide is strongly recommended.

  • Mechanistic Rationale: The generally accepted explanation for this difference in regioselectivity is that the 1,2-addition of the less stable sulfonium ylide is a kinetically controlled, irreversible process, while the 1,4-addition of the more stable sulfoxonium ylide is a thermodynamically controlled, reversible process, allowing for the formation of the more stable cyclopropane product.[8]

Q3: The diastereoselectivity of my reaction is poor, giving me a mixture of cis and trans cyclopropanes. How can I improve the trans-selectivity?

A3: The Corey-Chaykovsky reaction is known for its diastereoselective nature, typically favoring the formation of the trans product.[6] If you are observing poor selectivity, several factors could be at play.

  • Reversibility of the Initial Addition: The high trans-selectivity is attributed to the reversibility of the initial Michael addition of the ylide to the enoate. This allows for equilibration to the thermodynamically favored anti-betaine intermediate, which then proceeds to the trans-cyclopropane.[6]

  • Solvent Effects: The choice of solvent can influence the diastereoselectivity. Polar aprotic solvents like DMSO or DMF are generally preferred as they can stabilize the charged intermediates and facilitate the equilibration to the more stable anti-betaine. Toluene, CH2Cl2, and THF have been shown in some cases to result in nearly random mixtures of diastereomers.[5]

  • Temperature: Running the reaction at the appropriate temperature is crucial. While lower temperatures are often used for ylide generation, the cyclopropanation step itself may benefit from slightly elevated temperatures to ensure the initial addition is reversible, leading to the thermodynamic trans product.

Troubleshooting Guide

This section provides a more granular, step-by-step approach to troubleshooting common issues encountered during the cyclopropanation of ethyl crotonate.

Problem 1: Low Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Base 1. Use a fresh bottle of NaH or titrate your organolithium base. 2. Ensure proper removal of mineral oil from NaH by washing with dry hexanes.The pKa of the sulfonium/sulfoxonium salt is relatively high, requiring a strong, unadulterated base for efficient deprotonation to generate the ylide.[5]
Wet Solvent/Reagents 1. Use freshly distilled, anhydrous solvents. 2. Dry all glassware thoroughly in an oven before use. 3. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.Sulfur ylides are highly basic and will be rapidly quenched by any protic source, including trace amounts of water in the solvent or on the glassware.
Insufficient Reaction Time or Temperature 1. Monitor the reaction by TLC or GC-MS to track the consumption of starting material. 2. If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C).While ylide generation is often done at lower temperatures, the subsequent reaction with the enoate may require more thermal energy to proceed at a reasonable rate.
Problem 2: Formation of Michael Addition Adduct as a Major Byproduct
Potential Cause Troubleshooting Step Scientific Rationale
Slow Ring Closure 1. Ensure the reaction temperature is sufficient for the intramolecular substitution to occur. 2. Consider using a more polar solvent like DMSO to facilitate the intramolecular SN2 reaction.The final step of the mechanism is an intramolecular nucleophilic substitution to form the cyclopropane ring and displace dimethyl sulfoxide (DMSO).[6] If this step is slow, the intermediate betaine can be protonated upon workup, leading to the Michael adduct.
Problem 3: Ylide Decomposition
Potential Cause Troubleshooting Step Scientific Rationale
Use of a Less Stable Ylide at High Temperature 1. If using dimethylsulfonium methylide, maintain a low temperature (typically 0 °C or below) throughout the reaction. 2. For better thermal stability, switch to dimethylsulfoxonium methylide (Corey's ylide).[2]Unstabilized sulfur ylides are thermally labile and can undergo various decomposition pathways if not handled at the appropriate temperature.
Reaction with Solvent 1. While THF is a common solvent, it can be deprotonated by highly reactive ylides, especially at higher temperatures. 2. Consider using DMSO, which is also the solvent in which Corey's ylide is often generated.The choice of solvent should be compatible with the high basicity of the sulfur ylide to prevent unwanted side reactions.

Experimental Protocols

Optimized Protocol for the trans-Selective Cyclopropanation of Ethyl Crotonate

This protocol is designed to maximize the yield and diastereoselectivity for the trans-cyclopropane product.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl crotonate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then place the flask under a high vacuum for 15 minutes to remove residual hexanes. c. Add anhydrous DMSO via syringe and stir the suspension. d. Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the NaH suspension in DMSO. e. Heat the mixture to 50 °C and stir for 1 hour, or until the evolution of hydrogen gas has ceased and the solution becomes clear. A milky-white solution of dimethylsulfoxonium methylide will be formed. f. Cool the ylide solution to room temperature.

  • Cyclopropanation: a. Add ethyl crotonate (1.0 equivalent) dropwise to the ylide solution at room temperature. A slight exotherm may be observed. b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Workup and Purification: a. Pour the reaction mixture slowly into a beaker containing ice-water. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers and wash with water, then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-methylcyclopropane-1-carboxylate.

Visualizing the Process

Reaction Mechanism

Corey-Chaykovsky Cyclopropanation cluster_ylide Ylide Generation cluster_reaction Cyclopropanation TMSOI Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide (Corey's Ylide) TMSOI->Ylide Deprotonation NaH NaH NaH->Ylide Betaine Betaine Intermediate Ylide->Betaine 1,4-Addition Enoate Ethyl Crotonate Enoate->Betaine Product trans-Cyclopropane Betaine->Product Intramolecular SN2 Ring Closure

Caption: Mechanism of Corey's Ylide Cyclopropanation.

Troubleshooting Flowchart

Troubleshooting Flowchart cluster_ylide cluster_conditions cluster_selectivity start Low Yield or Poor Selectivity check_ylide Check Ylide Generation start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_selectivity Assess Chemoselectivity start->check_selectivity base_issue Inactive Base or Incomplete Deprotonation? check_ylide->base_issue solvent_issue Wet Solvents? check_ylide->solvent_issue temp_issue Incorrect Temperature? check_conditions->temp_issue time_issue Insufficient Reaction Time? check_conditions->time_issue epoxide_product Epoxide is the major product? check_selectivity->epoxide_product use_fresh_base Use fresh, properly prepared base. base_issue->use_fresh_base Yes dry_solvents Use anhydrous solvents and dry glassware. solvent_issue->dry_solvents Yes adjust_temp Optimize temperature for reversibility and rate. temp_issue->adjust_temp Yes monitor_rxn Monitor reaction by TLC/GC and adjust time accordingly. time_issue->monitor_rxn Yes switch_ylide Use Dimethylsulfoxonium Methylide instead of Dimethylsulfonium Methylide. epoxide_product->switch_ylide Yes

References

purification techniques for cis and trans isomers of 2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cis and trans isomers of 2-Methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical isomers.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Issue 1: Poor or No Separation of Cis/Trans Isomers via Fractional Crystallization

Question: I am attempting to separate the cis and trans isomers of this compound by fractional crystallization, but I'm observing co-crystallization or no significant enrichment of either isomer. What's going wrong?

Answer:

Fractional crystallization relies on differences in the solubility of the isomers in a given solvent system.[1] Poor separation is often due to an inappropriate solvent choice, a cooling rate that is too rapid, or the formation of a solid solution instead of a simple eutectic mixture.

Underlying Causes and Solutions:

  • Inadequate Solvent Selection: The chosen solvent may not provide a sufficient solubility differential between the cis and trans isomers at different temperatures.

    • Solution: Conduct small-scale solubility studies with a range of solvents of varying polarities. Good starting points include hexanes, toluene, ethyl acetate, and mixtures thereof. The goal is to find a solvent where one isomer is significantly less soluble than the other at a lower temperature.

  • Rapid Cooling: Fast cooling rates can lead to kinetic trapping of the more soluble isomer within the crystal lattice of the less soluble one, resulting in poor purity.

    • Solution: Employ a slow, controlled cooling ramp. A stepwise cooling approach, allowing the solution to equilibrate at each temperature before further cooling, can significantly improve selectivity.

  • Formation of Solid Solutions: In some cases, the isomers are so structurally similar that they can co-crystallize over a wide range of compositions, forming a solid solution rather than allowing for the clean separation of one component.[1]

    • Solution: If solvent screening is unsuccessful, consider converting the carboxylic acids to diastereomeric salts using a chiral amine.[2][3] The resulting diastereomers will have different physical properties, including solubility, which can make them more amenable to separation by fractional crystallization.[2][4]

Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the mixture of cis and trans this compound in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or brucine.[3]

  • Crystallization: Slowly cool the solution to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical here and may require screening.

  • Isolation: Isolate the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Liberation of the Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the purified single isomer of this compound.

  • Extraction: Extract the purified acid into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

Issue 2: Co-elution of Isomers in HPLC Analysis

Question: My cis and trans isomers of this compound are co-eluting or showing very poor resolution on my reversed-phase HPLC column. How can I improve the separation?

Answer:

The separation of these closely related, non-chiral diastereomers can be challenging on standard achiral stationary phases due to their similar polarities and hydrodynamic volumes.[4] Achieving baseline resolution often requires optimization of the mobile phase, stationary phase, or derivatization.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action Scientific Rationale
Mobile Phase Insufficient selectivity.Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Adjust the pH of the aqueous component to suppress or enhance the ionization of the carboxylic acid.Changing the organic modifier alters the selectivity of the separation. Modifying the pH can change the polarity and interaction of the analyte with the stationary phase.
Stationary Phase Lack of resolving power.Switch to a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or polar-embedded phase).Different stationary phases offer unique selectivities based on different retention mechanisms (e.g., π-π interactions with a phenyl column).
Derivatization Isomers are too similar for direct separation.Convert the carboxylic acids to diastereomeric amides using a chiral amine.[5][6] The resulting diastereomers can then be separated on a standard achiral HPLC column.The introduction of a chiral auxiliary creates diastereomers with distinct physical properties, making them separable on achiral stationary phases.[5]

Workflow for Improving HPLC Separation:

Caption: Decision tree for HPLC method development.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating gram-scale quantities of cis/trans-2-Methylcyclopropanecarboxylic acid?

For gram-scale and larger separations, fractional crystallization is often the most practical and cost-effective method.[1] However, if the isomers form a solid solution or have very similar solubilities, preparative chromatography becomes a viable, albeit more expensive, alternative. A process involving the formation of diastereomeric salts followed by crystallization can also be highly effective for large-scale purification.[2]

Q2: Are there any spectroscopic methods to quickly assess the isomeric purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of cis and trans isomers. The protons on the cyclopropane ring will have different chemical shifts and coupling constants depending on their stereochemical relationship to the methyl and carboxylic acid groups. ¹H NMR can provide a quantitative measure of the isomeric ratio without the need for physical separation.

Q3: Can I use chiral chromatography to separate the cis and trans isomers?

Chiral chromatography is designed to separate enantiomers (mirror images).[7] Since cis and trans isomers are diastereomers (not mirror images), they can be separated on both chiral and achiral stationary phases.[4][8] However, an achiral column is generally the first choice for diastereomer separation. If you have a racemic mixture of both the cis and trans isomers, you would first separate the diastereomers (cis from trans) and then separate the enantiomers of each isolated isomer using a chiral column.

Q4: My synthesis yields a mixture of all four stereoisomers. What is the best purification strategy?

A multi-step approach is recommended:

  • Diastereomer Separation: First, separate the cis and trans diastereomers using either fractional crystallization or preparative HPLC on an achiral column.

  • Enantiomer Resolution: Each isolated diastereomer (now a racemic mixture of two enantiomers) can then be resolved into its individual enantiomers. This is typically achieved through:

    • Chiral Derivatization: Reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[3]

    • Chiral Preparative HPLC: Using a chiral stationary phase to separate the enantiomers directly.[7][9]

Purification Strategy for a Mixture of Stereoisomers:

Caption: General purification workflow for stereoisomers.

References

Simmons-Smith Cyclopropanation Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your cyclopropanation experiments. As Senior Application Scientists, we understand that achieving high yields requires a nuanced understanding of the reaction mechanism and careful control over experimental variables. This guide moves beyond simple procedural lists to explain the causality behind common failures and provides robust, validated protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the active reagent in the Simmons-Smith reaction and how is it formed?

The Simmons-Smith reaction is a cheletropic reaction that converts an alkene to a cyclopropane using an organozinc carbenoid, not a free carbene.[1] The active reagent is typically iodomethylzinc iodide (ICH₂ZnI).[2][3] It is formed by the oxidative addition of an activated zinc surface, usually a zinc-copper couple, into the carbon-iodine bond of diiodomethane (CH₂I₂).[2][4][5] The reaction proceeds through a concerted, three-centered "butterfly-type" transition state, which accounts for the reaction's stereospecificity.[6]

Q2: My Simmons-Smith reaction failed or resulted in a very low yield. What is the most common reason?

The single most frequent cause of a failed Simmons-Smith reaction is an insufficiently active zinc-copper couple.[7] The reaction is heterogeneous, occurring on the surface of the zinc, and if the surface is oxidized or poorly activated, the crucial organozinc carbenoid will not form efficiently. Other common culprits include impure reagents (especially diiodomethane), the presence of moisture, and low substrate reactivity.[7]

Q3: How does the stereochemistry of the starting alkene influence the final product?

The Simmons-Smith reaction is stereospecific.[4][6] The cyclopropanation is a syn-addition, meaning both new carbon-carbon bonds form on the same face of the alkene plane simultaneously.[2][8] This preserves the stereochemical configuration of the starting alkene; a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane.[2]

Q4: What is the role of a hydroxyl group on the substrate, such as in an allylic alcohol?

A proximal hydroxyl group acts as a powerful directing group. The zinc atom of the carbenoid reagent coordinates to the lone pair of the hydroxyl's oxygen.[2][7] This coordination event delivers the methylene group to the face of the double bond cis to the hydroxyl group, often leading to very high diastereoselectivity.[1][7] This directing effect can override steric hindrance that might otherwise favor addition to the opposite face.[1][9]

Q5: Which solvents are optimal for this reaction and why?

Non-coordinating, non-protic solvents are strongly recommended. The rate of the Simmons-Smith reaction is known to decrease as the basicity of the solvent increases.[10][11] Ethereal solvents like diethyl ether (Et₂O) are classic choices. Halogenated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also excellent and commonly used, particularly in modified procedures.[6][7]

Q6: When should I consider using a modified version like the Furukawa or Shi reaction?

You should consider a modification when dealing with specific substrate challenges:

  • Furukawa Modification (Et₂Zn + CH₂I₂): This is an excellent choice for improving reproducibility and reaction rates.[1][12] It is particularly effective for unfunctionalized alkenes and substrates that are sensitive or prone to polymerization, like vinyl ethers.[1][12]

  • Shi Modification (Et₂Zn + CH₂I₂ + CF₃COOH): This method is designed for electron-deficient alkenes.[1] The addition of trifluoroacetic acid generates a more nucleophilic zinc carbenoid, which is more reactive toward electron-poor double bonds that are sluggish or unreactive under standard Simmons-Smith or Furukawa conditions.[1][13]

In-Depth Troubleshooting Guide: Low to No Yield

Low yields in Simmons-Smith reactions are common but diagnosable. The following guide provides a systematic approach to identifying and solving the root cause of poor performance.

Logical Troubleshooting Workflow

start Low or No Yield zinc 1. Assess Zinc Reagent Activity start->zinc reagents 2. Verify Reagent & Condition Integrity start->reagents substrate 3. Evaluate Substrate Reactivity start->substrate zinc_sol Prepare fresh, highly active Zn-Cu couple (Protocol 1). Or, switch to Et₂Zn. zinc->zinc_sol Is activity questionable? reagents_sol Use freshly distilled CH₂I₂. Ensure rigorously dry conditions (inert atmosphere). reagents->reagents_sol Are reagents or setup suspect? substrate_sol Switch to a more potent system. (See Table 1: Furukawa or Shi Mod.) substrate->substrate_sol Is alkene electron-deficient? cluster_prep Activation Protocol start Zinc Dust in Flask add_cu Add hot Cu(OAc)₂ in Acetic Acid start->add_cu stir Stir Vigorously (30-60s) add_cu->stir decant Decant Acetic Acid stir->decant wash_acid Wash with Acetic Acid decant->wash_acid wash_ether Wash with Anhydrous Ether (3x) wash_acid->wash_ether dry Dry under High Vacuum wash_ether->dry product Active Zn-Cu Couple dry->product

Sources

avoiding side reactions in the synthesis of 2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and avoid side reactions in your synthetic route, ensuring a higher yield and purity of your target molecule.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

You've set up your cyclopropanation reaction, but upon workup and analysis, the yield of the desired product is disappointingly low or even non-existent.

Potential Causes and Solutions:

CausePrevention
Inactive Zinc Reagent (Simmons-Smith Reaction) The activity of the zinc-copper couple is crucial for the formation of the organozinc carbenoid.[1] Ensure the zinc-copper couple is freshly prepared and highly active. Consider using ultrasound to enhance the activation of the zinc.[2]
Impure Dihalomethane Impurities in diiodomethane or dibromomethane can inhibit the reaction.[1] Use freshly distilled or high-purity dihalomethane.
Presence of Moisture or Air The Simmons-Smith reaction and many other organometallic reactions are sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Reaction Temperature The optimal temperature for cyclopropanation can vary depending on the specific substrate and reagents. If the reaction is sluggish at lower temperatures, a gradual increase in 5-10 °C increments may improve the rate.[1] However, be aware that higher temperatures can sometimes lead to side reactions.
Inefficient Stirring In heterogeneous reactions involving a zinc-copper couple, inefficient stirring can lead to poor contact between the reagents.[1] Ensure vigorous and efficient stirring throughout the reaction.
Poor Reactivity of Alkene Electron-deficient olefins can be inefficient in Simmons-Smith type reactions due to the electrophilic nature of the zinc carbenoid intermediate.[3] For such substrates, consider alternative methods like transition metal-catalyzed cyclopropanation.[3][4]
Issue 2: Poor Stereoselectivity (Unfavorable cis/trans Isomer Ratio)

Your reaction produces a mixture of cis- and trans-2-methylcyclopropanecarboxylic acid, and the desired isomer is the minor product.

Potential Causes and Solutions:

  • Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity in Simmons-Smith reactions.[1]

  • Steric Hindrance: The Simmons-Smith reaction is sensitive to steric effects and typically proceeds from the less hindered face of the alkene.[1]

  • Directing Groups: The presence of a hydroxyl group on an allylic alcohol can significantly enhance diastereoselectivity by coordinating with the zinc reagent and directing the cyclopropanation to the same face.[1][5]

  • Choice of Reagent: The Furukawa modification (diethylzinc and diiodomethane) can enhance the directing effect of allylic alcohols.[6] For other substrates, different catalyst systems in transition metal-catalyzed cyclopropanations can offer varying levels of stereocontrol.[7][8]

Issue 3: Formation of Ring-Opened Byproducts

You observe the presence of butenoic acid derivatives or other linear byproducts in your reaction mixture.

Potential Causes and Solutions:

  • Acidic Conditions: The cyclopropane ring is susceptible to ring-opening under acidic conditions.[9][10] The byproduct zinc iodide (ZnI₂) formed in the Simmons-Smith reaction is a Lewis acid that can catalyze this side reaction.[1]

    • Mitigation: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1] For particularly acid-sensitive products, adding pyridine during workup can scavenge ZnI₂.[1]

Issue 4: Unwanted Methylation of Other Functional Groups

If your starting material contains other nucleophilic functional groups (e.g., alcohols, phenols), you may observe methylation as a side reaction, especially when using diazomethane.

Potential Causes and Solutions:

  • Reactivity of Diazomethane: Diazomethane is a potent methylating agent for carboxylic acids and phenols.[11][12][13] While it reacts slower with alcohols, methylation can still occur, especially with prolonged reaction times or in the presence of a catalyst.[14]

    • Mitigation: Use a minimal excess of the diazomethane solution and monitor the reaction closely to avoid long reaction times. If methylation of other groups is a persistent issue, consider protecting these functional groups before the cyclopropanation step. Alternatively, safer surrogates for diazomethane, such as imidazotetrazines, can be employed for metal-catalyzed cyclopropanations.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods involve the cyclopropanation of a C4 alkene precursor. The two main approaches are:

  • Simmons-Smith Reaction and its Modifications: This classic method uses a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to react with an alkene like crotyl alcohol or a derivative.[5][17] Modifications such as the Furukawa modification (using diethylzinc) often provide higher yields and reliability.[18]

  • Transition Metal-Catalyzed Cyclopropanation: This approach utilizes a transition metal catalyst (e.g., rhodium, copper, palladium) to decompose a diazo compound (like diazomethane or ethyl diazoacetate) in the presence of an alkene.[7] These methods can offer high efficiency and stereoselectivity.[7]

Q2: How can I safely handle diazomethane for cyclopropanation reactions?

Diazomethane is a highly toxic and explosive gas, requiring special precautions.[12][16]

  • Use in Solution: Always use diazomethane as a dilute solution in a solvent like diethyl ether.

  • Specialized Glassware: Employ flame-polished glassware without ground glass joints to avoid initiation of explosions.[16]

  • Avoid Heat, Light, and Sharp Surfaces: Diazomethane is sensitive to heat, shock, and light.[16]

  • In Situ Generation: Whenever possible, generate diazomethane in situ for immediate consumption.

  • Safer Alternatives: Consider using trimethylsilyldiazomethane (TMS-diazomethane) or imidazotetrazine-based reagents, which are generally safer alternatives.[16]

Q3: Which solvent is optimal for the Simmons-Smith reaction?

Non-coordinating solvents such as dichloromethane (DCM), dichloroethane (DCE), or diethyl ether are generally recommended.[1][17] The use of basic solvents can decrease the reaction rate.[19]

Q4: How can I purify this compound from its cis/trans isomers?

The separation of cis and trans isomers, which are diastereomers, can often be achieved by standard chromatographic techniques due to their different physical and chemical properties.[20]

  • Column Chromatography: Purification by column chromatography on silica gel is a common method.[1] For acid-sensitive products, using deactivated silica gel (e.g., treated with triethylamine) is advisable.

  • Fractional Distillation: If the boiling points of the isomeric esters are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Crystallization: In some cases, selective crystallization of one isomer or a derivative can be employed.[21][22]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Crotyl Alcohol

This protocol describes the synthesis of 2-methylcyclopropylmethanol, a precursor to this compound.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Diiodomethane

  • Crotyl alcohol (cis/trans mixture or a pure isomer)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust and copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: Add diiodomethane to the suspension, followed by the dropwise addition of crotyl alcohol.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methylcyclopropylmethanol can then be purified by column chromatography.

Visualizations

Decision-Making Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield of Product check_reagent Is the Zinc Reagent Active? (Simmons-Smith) start->check_reagent prepare_fresh Prepare Fresh Zinc-Copper Couple Consider Ultrasound Activation check_reagent->prepare_fresh No check_purity Is the Dihalomethane Pure? check_reagent->check_purity Yes prepare_fresh->check_purity distill_reagent Distill Dihalomethane check_purity->distill_reagent No check_conditions Are Reaction Conditions Anhydrous? check_purity->check_conditions Yes distill_reagent->check_conditions dry_glassware Oven-Dry Glassware Use Inert Atmosphere check_conditions->dry_glassware No check_temp Is Reaction Temperature Optimal? check_conditions->check_temp Yes dry_glassware->check_temp optimize_temp Incrementally Increase Temperature (Monitor for Side Reactions) check_temp->optimize_temp No check_stirring Is Stirring Efficient? check_temp->check_stirring Yes optimize_temp->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No consider_alternative Consider Alternative Methods (e.g., Transition Metal Catalysis) check_stirring->consider_alternative Yes increase_stirring->consider_alternative Simmons_Smith_Reaction cluster_reactants Reactants cluster_product Product Alkene Alkene (e.g., Crotyl Alcohol Derivative) Cyclopropane 2-Methylcyclopropane Derivative Alkene->Cyclopropane Reagent Simmons-Smith Reagent (CH₂I₂ + Zn(Cu)) Reagent->Cyclopropane

Caption: Simmons-Smith cyclopropanation reaction overview.

References

  • Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Angewandte Chemie International Edition, 59(5), 1857–1862. [Link]

  • Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC - NIH. [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1970). Studies on the Simmons-Smith Reaction. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Purdue University Research Repository. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • Chemical Reviews. (2012). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. [Link]

  • Purdue University Graduate School. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. [Link]

  • ResearchGate. (n.d.). Catalytic metal carbene cycloadditions a Concerted and stepwise cyclopropanation. ResearchGate. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. ResearchGate. [Link]

  • ResearchGate. (2025). Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • University of Calcutta. (n.d.). Organic Chemistry-4. University of Calcutta. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • PubMed Central. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Google Patents.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]

  • Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl... Pearson. Retrieved from [Link]

  • ResearchGate. (2025). Lewis and Bronsted Acid Mediated Ring-Opening Reactions of Methylenecyclopropanes and Further Transformation of the Ring-Opened Products. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Ethyl-2-methylcyclopropane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|29555-02-0. MOLBASE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]

  • ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • ScienceDirect. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect. Retrieved from [Link]

  • PMC - NIH. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. PMC - NIH. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylcyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are seeking to optimize the diastereoselectivity of their cyclopropanation reactions. We will explore common experimental challenges and provide field-proven solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how do they differ in selectivity?

A1: The two most prevalent methods are the Simmons-Smith (and related) cyclopropanation and the transition-metal-catalyzed decomposition of diazo compounds.

  • Simmons-Smith Reaction: This method involves an organozinc carbenoid (e.g., from diiodomethane and a Zn-Cu couple or diethylzinc) reacting with an alkene.[1][2][3] When applied to substrates like crotyl alcohol or its esters, the presence of a hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.[4][5]

  • Diazo Compound Decomposition: This route typically involves reacting an alkene with a diazoacetate (like ethyl diazoacetate) in the presence of a transition metal catalyst (e.g., rhodium or copper complexes).[6][7][8] The diastereoselectivity is heavily influenced by the catalyst, its ligands, and the geometry of the starting alkene.

Q2: I'm observing a low diastereomeric ratio (d.r.). What are the most likely causes?

A2: A low d.r. can stem from several factors:

  • Ineffective Stereochemical Control: The directing group (if any) may not be positioned correctly, or steric factors may be ambiguous.

  • Suboptimal Reagent/Catalyst: The chosen cyclopropanating agent or catalyst system may have inherently low selectivity for your specific substrate. For instance, the classical Simmons-Smith reagent (Zn-Cu) can give lower diastereoselectivities than the Furukawa modification (Et₂Zn) for certain allylic alcohols.[4][5]

  • Reaction Conditions: Temperature, solvent, and rate of addition can all play a crucial role. Reactions run at lower temperatures often exhibit higher selectivity.

  • Substrate Purity: The geometric purity of your starting alkene (E vs. Z isomer) is critical, as the reaction is often stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product.[1][2]

Q3: How can I accurately determine the diastereomeric ratio of my product mixture?

A3: The most common method is high-field ¹H NMR spectroscopy. The protons on the cyclopropane ring and the methyl group will have distinct chemical shifts and coupling constants for each diastereomer, allowing for integration and ratio determination. For more challenging separations or for absolute configuration determination, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are often employed after converting the carboxylic acid to an ester or amide.

Troubleshooting Guide: Improving Diastereoselectivity

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor syn:anti selectivity in Simmons-Smith cyclopropanation of an allylic alcohol.

Q: My Simmons-Smith reaction on crotyl alcohol is yielding a nearly 1:1 mixture of diastereomers. How can I favor the syn isomer?

A: This is a classic challenge where directing group efficiency is paramount. The key is to enhance the coordination between the substrate's hydroxyl group and the zinc carbenoid, which directs the methylene delivery to the syn face.

Causality & Solutions:

  • Choice of Zinc Reagent: The nature of the zinc carbenoid is critical. The Furukawa reagent (Et₂Zn and CH₂I₂) is often superior to the traditional Zn-Cu couple for achieving high diastereoselectivity with (E)-disubstituted allylic alcohols.[4][5] The greater Lewis acidity of the ethylzinc-derived species leads to stronger coordination with the hydroxyl group.

  • Solvent Effects: The solvent's ability to coordinate with the zinc reagent competes with the substrate's hydroxyl group. Using non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) can enhance the directing effect of the alcohol compared to coordinating solvents like diethyl ether.[5]

  • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases selectivity by favoring the more ordered, lower-energy transition state that leads to the syn product.

  • Stoichiometry: Using a slight excess of the zinc carbenoid reagent can ensure the reaction goes to completion while maintaining the coordinated state.

Data Summary: Reagent Effect on Diastereoselectivity

SubstrateReagent SystemSolventDiastereomeric Ratio (syn:anti)Reference
(E)-Crotyl AlcoholZn-Cu, CH₂I₂EtherLow to Moderate (<2:1)[4][5]
(E)-Crotyl AlcoholEt₂Zn, CH₂I₂DCMHigh to Excellent (>10:1)[4][5]
(Z)-Allylic AlcoholsZn-Cu or Et₂ZnEther/DCMVery High (>50:1)[4][5]
Issue 2: Low diastereoselectivity in a transition-metal-catalyzed reaction with ethyl diazoacetate.

Q: I am reacting propene with ethyl diazoacetate using a rhodium catalyst, but the cis:trans ratio of the resulting ethyl 2-methylcyclopropanecarboxylate is poor. What can I adjust?

A: In these systems, selectivity is governed by the intricate interactions between the substrate, the diazo compound, and the metal carbene intermediate. The steric and electronic properties of the catalyst's ligands are the primary handle for optimization.

Causality & Solutions:

  • Catalyst Choice: Dirhodium(II) carboxylates are workhorse catalysts for this transformation. The ligands on the rhodium center dictate the steric environment of the reactive carbene. Bulky ligands, such as in dirhodium(II) tetrakis(triphenylacetate) (Rh₂(OOC-CPh₃)₄), can create a more sterically demanding pocket, which can improve diastereoselectivity in favor of the less hindered trans product.

  • Chiral Catalysts: While often used for enantioselectivity, chiral catalysts can also significantly enhance diastereoselectivity.[4] For example, pybox-Ru and chiral Schiff base complexes have been shown to improve d.r. in certain cyclopropanations.[4]

  • Rate of Addition: The concentration of the reactive metal carbene should be kept low to prevent side reactions and dimerization. This is achieved by the slow addition of the ethyl diazoacetate solution via a syringe pump over several hours.[9] This ensures the carbene is trapped by the alkene as it is formed.

  • Alkene Concentration: Using the alkene as the limiting reagent or in slight excess can be beneficial, but using a large excess can sometimes be necessary to ensure efficient trapping of the carbene.

Visualization of Optimization Strategy

The following decision tree provides a logical workflow for troubleshooting poor diastereoselectivity in your cyclopropanation experiments.

G start Low Diastereoselectivity Observed method Which Cyclopropanation Method? start->method ss_directing Is a Directing Group Present? method->ss_directing Simmons-Smith diazo_catalyst Screen Metal Catalysts/Ligands (e.g., Rhodium vs. Copper, Chiral Ligands) method->diazo_catalyst Diazo/Metal Catalyst ss_reagent Optimize Zinc Reagent (e.g., Et2Zn vs. Zn-Cu) ss_solvent Change Solvent (e.g., DCM vs. Ether) ss_reagent->ss_solvent ss_temp Lower Reaction Temperature ss_solvent->ss_temp ss_success High d.r. Achieved ss_temp->ss_success ss_directing->ss_reagent Yes ss_directing->ss_success No (Consider adding one) diazo_addition Ensure Slow Addition of Diazo Compound (Syringe Pump) diazo_catalyst->diazo_addition diazo_temp Optimize Temperature diazo_addition->diazo_temp diazo_success High d.r. Achieved diazo_temp->diazo_success

Caption: Troubleshooting workflow for improving diastereoselectivity.

Key Mechanistic Insight: The Role of Hydroxyl Directing Group

In the Simmons-Smith cyclopropanation of allylic alcohols, the hydroxyl group coordinates to the Lewis acidic zinc atom of the carbenoid. This brings the methylene-transfer agent to one face of the molecule, leading to a directed, intramolecular-like delivery. The most stable transition state conformation, which minimizes A(1,3) strain, leads to the formation of the syn cyclopropane.[5]

Sources

Technical Support Center: Resolution of Racemic 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic 2-methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of separating the enantiomers of this important chiral building block.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. The biological activity of these final products often resides in a single enantiomer, making the efficient resolution of the racemic acid a critical step. This guide, compiled by our team of application scientists, provides practical, field-tested insights into the most common resolution techniques.

Section 1: Classical Resolution via Diastereomeric Salt Crystallization

This is the most common and often cost-effective method for resolving carboxylic acids at a larger scale.[1][2] The principle lies in the reaction of the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[3][4][5] These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[1][4]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent for this compound?

A1: The selection of a resolving agent is often empirical and may require screening several options.[1] For carboxylic acids, common choices are commercially available chiral amines. Based on literature for similar structures, promising candidates include:

  • (R)- or (S)-1-phenylethylamine

  • (R)- or (S)-1-(1-naphthyl)ethylamine

  • Brucine (a natural alkaloid)

  • Cinchonidine (a natural alkaloid)[2]

  • For the structurally related 2,2-dimethylcyclopropanecarboxylic acid, 1-(3-methoxyphenyl)-ethylamine has been successfully used.[6]

The ideal resolving agent will form a diastereomeric salt with one enantiomer of your acid that is significantly less soluble than the other in a chosen solvent, leading to a high recovery of a diastereomerically pure salt.

Q2: What are the critical parameters for successful diastereomeric salt crystallization?

A2: Several factors influence the success of the crystallization:

  • Solvent System: The choice of solvent is crucial. It should provide a significant solubility difference between the two diastereomeric salts. Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and their mixtures with water are common starting points.

  • Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher diastereomeric excess in the crystallized product.[4]

  • Temperature and Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Crash cooling can lead to the co-precipitation of both diastereomers.

  • Seeding: Introducing a small crystal of the desired pure diastereomeric salt can induce crystallization and improve the enantiomeric purity of the product.[7]

Q3: How do I liberate the enantiomerically pure acid from the diastereomeric salt?

A3: Once the diastereomerically pure salt is isolated, the chiral resolving agent needs to be removed. This is typically achieved by treating the salt with a strong acid, such as hydrochloric acid or sulfuric acid.[1][5] The protonated chiral amine will remain in the aqueous phase, while the enantiomerically enriched carboxylic acid can be extracted into an organic solvent (e.g., diethyl ether, ethyl acetate).

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
No crystallization occurs. The diastereomeric salts are too soluble in the chosen solvent. The concentration is too low.1. Try a less polar solvent or a solvent mixture. 2. Concentrate the solution. 3. Try cooling to a lower temperature. 4. Add an anti-solvent (a solvent in which the salts are poorly soluble) dropwise.
An oil forms instead of crystals. The melting point of the salt is lower than the boiling point of the solvent. Impurities are present.1. Try a lower boiling point solvent. 2. Attempt to crystallize from a different solvent system. 3. Purify the racemic acid before resolution.
Low enantiomeric excess (ee) of the resolved acid. The solubilities of the diastereomeric salts are too similar. Co-precipitation occurred. The crystallization was too fast.1. Screen other resolving agents. 2. Recrystallize the diastereomeric salt multiple times. 3. Optimize the solvent system. 4. Employ a slower cooling rate. 5. Consider using seeding crystals.[7]
Low yield of the desired enantiomer. The desired diastereomeric salt has significant solubility in the mother liquor.1. Optimize the solvent and temperature to minimize solubility. 2. Recover the resolving agent from the mother liquor and recycle it. 3. Racemize the unwanted enantiomer and recycle it back into the process.
Experimental Workflow: Diastereomeric Salt Resolution

Caption: Workflow for enzymatic kinetic resolution of an ester.

Section 3: Chromatographic Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), offer an analytical and preparative means to separate enantiomers directly. [8]

Frequently Asked Questions (FAQs)

Q1: Can I directly separate the enantiomers of this compound on a chiral column?

A1: Yes, it is often possible to directly separate chiral carboxylic acids on a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point for screening. [9]However, peak shape can be an issue with free carboxylic acids.

Q2: My peaks are broad or tailing. How can I improve the peak shape?

A2: Poor peak shape for acidic compounds is common in chiral HPLC. [9]To improve this:

  • Mobile Phase Modifiers: Add a small amount of a strong acid, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. [9]This suppresses the ionization of the carboxylic acid group, leading to sharper peaks.

  • Derivatization: Convert the carboxylic acid to an ester (e.g., methyl ester) or an amide. These derivatives are less polar and often exhibit better chromatographic behavior.

Q3: What if I don't have access to a wide range of chiral columns?

A3: An alternative strategy is to derivatize the racemic acid with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. [10][11]For example, you can react the acid with a chiral alcohol or amine to form a diastereomeric ester or amide, respectively.

Troubleshooting Guide for Chiral HPLC
Issue Potential Cause(s) Troubleshooting Steps
No separation (co-elution). The CSP is not suitable for the analyte. The mobile phase is not optimal.1. Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). 2. Systematically vary the mobile phase composition (e.g., ratio of hexane/isopropanol in normal phase, or acetonitrile/water in reversed phase). [9]
Poor resolution. Suboptimal mobile phase or flow rate. Temperature fluctuations.1. Optimize the mobile phase composition. 2. Decrease the flow rate; slower flow rates generally improve resolution. [9]3. Use a column thermostat to control the temperature.
Peak inversion or changes in retention time. Change in mobile phase composition. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Equilibrate the column with the mobile phase for a sufficient time (at least 20-30 column volumes) before injection. [12]

Quantitative Data Summary

Resolution Method Key Advantages Common Challenges Typical Yield
Diastereomeric Salt Crystallization Scalable, cost-effective for large quantities. [2]Trial-and-error approach, can be labor-intensive. [7]< 50% per enantiomer (theoretical max is 50%).
Enzymatic Resolution High enantioselectivity, mild reaction conditions, "green" chemistry. [13]Requires esterification/hydrolysis steps, potential for product inhibition.< 50% per enantiomer (theoretical max is 50%).
Chiral Chromatography High purity achievable, applicable for analytical and preparative scales. [8]High cost of CSPs and solvents, lower throughput for large scale.Can be >95% recovery, but depends on scale and overlap of peaks.

References

  • Wikipedia. Chiral resolution. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE[Link]

  • Fodran, E., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 22(34), 5556-5566. [Link]

  • Oketani, R., Shiohara, K., & Hisaki, I. (2021). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • Various Authors. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • US Patent 5,166,417. (1992). Process for resolution of racemates of 2,2-dimethylcyclopropanecarboxylic acid.
  • Various Authors. (2013). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S -(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium. ResearchGate. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Ohtani, I., et al. (2016). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Proceedings of the Japan Academy, Series B, 92(1), 1-13. [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution? [Link]

  • DeTora, M., et al. (2011). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Organic letters, 13(5), 1154-1157. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of pharmaceutical and biomedical analysis, 5(7), 665-673. [Link]

  • The Good Scents Company. (n.d.). (Z+E)-2-methyl cyclopropane carboxylic acid. [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Sub-chapter in a book. (2021). Enantiomers and Their Resolution. MDPI. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of chromatography. A, 906(1-2), 275-299. [Link]

  • Welch, C. J., et al. (2019). Mining Chromatographic Enantioseparation Data Using Matched Molecular Pair Analysis. Molecules, 24(18), 3296. [Link]

  • MOLBASE. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Journal Article. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Journal Article. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

  • NIST. (n.d.). This compound. [Link]

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Technical Support Center: Managing Impurities in the Large-Scale Production of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Methylcyclopropanecarboxylic Acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with managing impurities during the large-scale production of this important chemical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to ensure the robustness and reproducibility of your synthetic processes.

I. Understanding the Synthetic Landscape and Impurity Formation

The large-scale synthesis of this compound, a key building block in various pharmaceuticals, presents unique challenges in controlling impurity profiles.[1][2] The inherent ring strain of the cyclopropane motif and the reactivity of the intermediates can lead to a variety of side reactions and the formation of unwanted byproducts.[3] A scalable and efficient process often involves the cyclopropanation of an appropriate precursor, such as ethyl crotonate, using reagents like dimethylsulfoxonium methylide (Corey's ylide).[4]

Common Synthetic Routes and Associated Impurities

Several synthetic strategies are employed for the production of this compound, each with its own potential impurity profile.[4][5][6] The choice of synthesis route often depends on factors like cost, scalability, and stereochemical requirements.

A widely used method is the Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated ester with a sulfur ylide.[4][7][8] Another common approach is the Simmons-Smith reaction, which utilizes a carbenoid species.[4][7][8]

Potential Impurity Classes:

  • Process-Related Impurities: These arise from the starting materials, intermediates, and reagents used in the synthesis.

  • Stereoisomers: The formation of undesired diastereomers (cis/trans) or enantiomers can be a significant issue, depending on the desired final product.

  • Byproducts of Side Reactions: Competing reaction pathways can lead to the formation of structurally related impurities.

  • Degradation Products: The desired product may degrade under certain process conditions or during storage.

Below is a diagram illustrating a common pathway for impurity formation during the synthesis of this compound via the Corey-Chaykovsky reaction.

G cluster_main Corey-Chaykovsky Reaction Pathway cluster_impurities Potential Impurity Formation Ethyl Crotonate Ethyl Crotonate Intermediate Ester Ethyl 2-Methylcyclopropanecarboxylate Ethyl Crotonate->Intermediate Ester Cyclopropanation Unreacted SM Unreacted Ethyl Crotonate Ethyl Crotonate->Unreacted SM Incomplete Reaction Corey's Ylide Corey's Ylide Corey's Ylide->Intermediate Ester Side Product 1 Michael Addition Product Corey's Ylide->Side Product 1 Side Reaction Product This compound Intermediate Ester->Product Hydrolysis Stereoisomer cis-Isomer Intermediate Ester->Stereoisomer Lack of Stereoselectivity Degradation Product Ring-Opened Products Product->Degradation Product Harsh Conditions

Caption: Impurity Formation Pathways in this compound Synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil, but I expected a solid. What could be the reason?

A1: this compound can exist as a liquid at room temperature, especially if it is not of high purity.[2][9] The presence of residual solvents, unreacted starting materials, or a mixture of cis and trans isomers can significantly depress the melting point.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, leading to a lower melting point. Isomeric mixtures often have lower melting points than the individual pure isomers.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a rotary evaporator followed by high vacuum to remove all traces of extraction solvents.

    • Analyze for Isomeric Purity: Employ analytical techniques like GC-MS or NMR to determine the ratio of cis to trans isomers.

    • Purify the Product: If significant impurities are present, consider purification by fractional distillation under reduced pressure or crystallization.[10]

Q2: I am observing a significant amount of a byproduct with a similar mass in my LC-MS analysis. What could it be?

A2: A common byproduct in cyclopropanation reactions of α,β-unsaturated carbonyl compounds is the Michael addition product. In the case of the Corey-Chaykovsky reaction, the nucleophilic ylide can attack the β-carbon of the ethyl crotonate, leading to the formation of a γ-butyrolactone derivative after subsequent intramolecular cyclization.

  • Mechanistic Insight: The regioselectivity of the ylide attack is sensitive to reaction conditions such as temperature and solvent.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Carefully control the reaction temperature. Lower temperatures generally favor the desired cyclopropanation over the Michael addition. A Design of Experiment (DoE) approach can be beneficial in rapidly identifying optimal temperature ranges.[4]

    • Control Reagent Addition: Slow, controlled addition of the ylide to the solution of ethyl crotonate can minimize localized high concentrations of the ylide, which can favor side reactions.[4]

    • Characterize the Byproduct: Isolate the byproduct and characterize it using spectroscopic methods (NMR, IR, MS) to confirm its structure.

Q3: How can I effectively remove unreacted starting materials, specifically ethyl crotonate?

A3: Unreacted ethyl crotonate can be removed through a combination of extraction and distillation.

  • Protocol:

    • Alkaline Extraction: After the hydrolysis of the intermediate ester, the reaction mixture will contain the desired carboxylic acid as its salt (e.g., potassium salt) and the unreacted ethyl crotonate.[4]

      • Dissolve the crude product in an aqueous alkaline solution (e.g., 1M NaOH or KOH).

      • Extract the aqueous layer with a non-polar organic solvent like diethyl ether or MTBE to remove the neutral ethyl crotonate.[9][10]

    • Acidification and Extraction: Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound.

    • Extraction of Product: Extract the acidified aqueous layer with a suitable organic solvent (e.g., isopropyl acetate, toluene).[4]

    • Fractional Distillation: If residual starting material is still present, fractional distillation under reduced pressure can be effective due to the difference in boiling points.[6][9]

Troubleshooting Workflow

G Start Start Problem Problem Start->Problem Identify Issue Analysis1 Analyze Crude Product (GC-MS, NMR) Problem->Analysis1 Low Purity/Yield Analysis2 Check for Residual Solvents/Isomers Problem->Analysis2 Physical State Issue (Oil vs. Solid) Analysis3 Evaluate Purification Method Problem->Analysis3 Difficult Separation Analysis Analysis Action Action End End Action1 Optimize Reaction Conditions (Temp, Addition Rate) Analysis1->Action1 Identify Major Impurities Action1->End Action2 Action2 Analysis2->Action2 Further Purification (Distillation, Crystallization) Action2->End Action3 Action3 Analysis3->Action3 Implement Alternative Purification (e.g., Extractive Workup) Action3->End

Caption: Troubleshooting Workflow for Impurity Management.

III. Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities.[11][12] The choice of technique depends on the nature of the impurities and the required sensitivity.

Analytical TechniqueApplicationAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities, residual solvents, and isomeric ratios.[11][13]High resolution, excellent for separating isomers, provides structural information.Requires derivatization for non-volatile compounds.[13]
High-Performance Liquid Chromatography (HPLC) Quantification of non-volatile organic impurities and the main product.[11][12]Versatile, wide range of stationary phases available, suitable for quantitative analysis.May have lower resolution for certain isomers compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities and determination of isomeric ratios.[11]Provides detailed structural information, non-destructive.Lower sensitivity compared to MS-based methods.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detection of trace elemental impurities from catalysts or reactors.[11]Extremely high sensitivity for elemental analysis.Not suitable for organic impurities.
Experimental Protocol: GC-MS Analysis for Isomeric Purity

This protocol outlines a general method for determining the cis/trans isomer ratio of this compound.

1. Derivatization (Esterification):

  • To a solution of the sample (approx. 10 mg) in dichloromethane (1 mL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (100 µL).

  • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl ester. This step is crucial to increase the volatility of the carboxylic acid for GC analysis.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

  • Injection: 1 µL of the derivatized sample in splitless mode.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-300.

3. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra.

  • Quantify the relative peak areas to determine the isomeric ratio.

IV. Purification Strategies

Effective purification is key to achieving the desired product quality. The choice of purification method will depend on the nature of the impurities to be removed.

Purification TechniquePrincipleApplication
Fractional Distillation Separation based on differences in boiling points.[6]Removal of volatile and less volatile impurities.
Crystallization Separation based on differences in solubility.Removal of impurities that are more or less soluble than the desired product in a given solvent system.
Extractive Workup Separation based on differential solubility in immiscible liquids.[10]Removal of acidic, basic, or neutral impurities.

V. References

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • CAS No : 10487-86-2 | Product Name : (1R,2R)-2-Methylcyclopropanecarboxylic Acid. Pharmaffiliates. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • This compound | C5H8O2 | CID 99873. PubChem. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.

  • Method for preparing 1-methyl cyclopropane carboxylic acid. Google Patents.

  • "Processes For The Preparation Of Cyclopropanecarboxylic Acid". Quick Company. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA. [Link]

  • (Z+E)-2-methyl cyclopropane carboxylic acid, 29555-02-0. The Good Scents Company. [Link]

  • Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. MDPI. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

Sources

Navigating the Synthesis of 2-Methylcyclopropanecarboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of this synthesis, with a particular focus on the critical roles of temperature and solvent selection. Our aim is to equip you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction conditions for higher yields and desired stereoselectivity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, which is often achieved via the Simmons-Smith cyclopropanation of a C4 precursor like crotyl alcohol (followed by oxidation) or crotonic acid derivatives.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?

A: Low or no yield in a Simmons-Smith-type cyclopropanation is a common issue that can often be traced back to a few key factors related to the reagents and reaction setup.

  • Inactive Zinc Reagent: The activity of the zinc-copper couple or other zinc reagents is paramount for the formation of the active zinc carbenoid species.

    • Solution: Ensure your zinc dust is freshly activated. If using a zinc-copper couple, its preparation is a critical step. For more consistent results, consider using diethylzinc (the Furukawa modification), which is a homogeneous and often more reactive reagent.[1]

  • Reagent Purity: The purity of diiodomethane and the solvent is crucial.

    • Solution: Use freshly distilled diiodomethane and ensure your solvents are anhydrous. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended as basic solvents can decrease the reaction rate.[2][3]

  • Moisture and Air Sensitivity: The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen.

    • Solution: All glassware should be thoroughly oven-dried or flame-dried before use. The reaction must be conducted under an inert atmosphere, such as dry argon or nitrogen.

  • Reaction Temperature: While lower temperatures are often favored for selectivity, an excessively low temperature might hinder the reaction rate.

    • Solution: If the reaction is sluggish, a modest increase in temperature, for instance from 0 °C to room temperature, after the initial addition of reagents can improve the yield. However, be mindful that higher temperatures can sometimes lead to an increase in side reactions.[4]

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Q: The diastereomeric ratio of my this compound is not what I expected. How can I control the stereochemical outcome?

A: Achieving the desired diastereoselectivity (the ratio of cis to trans isomers) is a frequent challenge. The primary factors influencing this are the choice of starting material and the reaction temperature.

  • Directing Group Effect: When using an allylic alcohol like crotyl alcohol as a precursor, the hydroxyl group plays a crucial role in directing the stereochemistry. The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond, which typically results in the syn (or cis) diastereomer.[5][6]

    • Explanation: This coordination pre-organizes the transition state, leading to a highly stereoselective reaction. If you are not observing high syn selectivity, it could be due to competing non-directed pathways.

  • Temperature Control: Lowering the reaction temperature generally enhances diastereoselectivity.[7]

    • Causality: At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable transition state, which leads to the major diastereomer. While specific quantitative data for this compound is sparse in the literature, a general trend of improved diastereomeric ratios at lower temperatures is well-established for Simmons-Smith reactions.

    • Practical Tip: If you are experiencing poor diastereoselectivity, try running the reaction at 0 °C, -10 °C, or even lower temperatures to see if the ratio of the desired isomer improves.

ParameterEffect on DiastereoselectivityRecommended Action
Starting Material Allylic alcohols (e.g., crotyl alcohol) provide high syn (cis) selectivity due to the directing effect of the hydroxyl group.For high cis selectivity, use crotyl alcohol as the precursor followed by oxidation.
Temperature Lower temperatures generally lead to higher diastereoselectivity.Conduct the reaction at 0 °C or below. Experiment with incremental decreases in temperature to optimize the diastereomeric ratio.
Issue 3: Formation of Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

A: Byproduct formation can complicate purification and reduce the overall yield. The nature of the byproducts often depends on the specific starting material and reaction conditions.

  • Methylation of Heteroatoms: The zinc carbenoid is electrophilic and can methylate heteroatoms, particularly if an excess of the reagent is used or the reaction time is prolonged.[5]

    • Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.

  • Side Reactions with α,β-Unsaturated Carboxylic Acids: If you are using crotonic acid directly, the acidic proton of the carboxylic acid can react with the organozinc reagent. This can deactivate the reagent and lead to the formation of zinc carboxylates.

    • Solution: It is often more effective to use an ester of crotonic acid (e.g., ethyl crotonate) as the substrate and then hydrolyze the ester to the carboxylic acid in a subsequent step. This protects the acidic functionality during the cyclopropanation.

  • Polymerization: α,β-Unsaturated systems can sometimes be prone to polymerization under Lewis acidic conditions. The byproduct zinc iodide (ZnI₂) is a Lewis acid that can potentially catalyze such side reactions.[5]

    • Solution: Maintain a low reaction temperature and consider adding an excess of diethylzinc to scavenge the ZnI₂ that is formed, which produces the less acidic EtZnI.[5] Quenching the reaction with pyridine can also help by complexing with the zinc iodide.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: The choice of solvent is critical for the success of the Simmons-Smith reaction. Non-coordinating, anhydrous solvents are strongly preferred.

  • Recommended Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used and recommended solvents.[2][8] They are polar enough to dissolve the reactants but are not basic, which is important because the basicity of the solvent can decrease the reaction rate.[2]

  • Solvents to Avoid: Basic solvents such as tetrahydrofuran (THF) and triethylamine should be avoided as they can coordinate to the zinc reagent, reducing its reactivity towards the alkene and potentially leading to the formation of byproducts.[9] Ethereal solvents can be used but may result in slower reaction rates compared to chlorinated solvents.

SolventPropertiesImpact on Reaction
Dichloromethane (DCM) Non-coordinating, polar aproticHighly Recommended: Generally provides good yields and reaction rates.
1,2-Dichloroethane (DCE) Non-coordinating, polar aproticHighly Recommended: Similar to DCM, often used interchangeably.
Diethyl ether CoordinatingUsable but may be slower: Can be used, but may lead to slower reaction rates due to coordination with the zinc reagent.
Tetrahydrofuran (THF) Basic, coordinatingNot Recommended: Can significantly decrease the reaction rate and lead to byproduct formation.

Q2: What is the effect of temperature on the reaction rate and yield?

A2: Temperature has a dual effect on the synthesis.

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. If a reaction is proceeding very slowly at low temperatures, a moderate increase in temperature can help to drive it to completion.

  • Yield and Purity: While higher temperatures can increase the rate, they can also lead to a decrease in yield and purity due to the formation of byproducts from side reactions. For the Simmons-Smith reaction, a common procedure involves adding the reagents at a low temperature (e.g., -10 °C to 0 °C) and then allowing the reaction to slowly warm to room temperature and stir for several hours.[2] This approach balances the need for a reasonable reaction rate with the desire to minimize side reactions and maximize selectivity.

Q3: Can I use crotonic acid directly as a starting material?

A3: While the Simmons-Smith reaction is compatible with a wide range of functional groups, using an unprotected carboxylic acid like crotonic acid can be problematic. The acidic proton can react with the organozinc reagent, leading to deactivation and the formation of zinc salts. A more reliable approach is to use an ester of crotonic acid (e.g., ethyl crotonate) as the substrate for the cyclopropanation reaction. The resulting 2-methylcyclopropanecarboxylate can then be easily hydrolyzed to the desired carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of cis-2-Methylcyclopropanemethanol from (E)-Crotyl Alcohol (Furukawa Modification)

This protocol is for a precursor to this compound and highlights the diastereoselective nature of the reaction with an allylic alcohol. The resulting alcohol can be oxidized to the carboxylic acid in a subsequent step.

Materials:

  • (E)-Crotyl alcohol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add (E)-crotyl alcohol to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (1.0 M solution in hexanes) to the stirred solution. After stirring for 20 minutes at 0 °C, slowly add diiodomethane.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain cis-2-methylcyclopropanemethanol.

Visualizing the Workflow

Decision-Making for Troubleshooting Low Yield

Caption: A troubleshooting workflow for addressing low product yield.

Stereochemical Control Pathway

Stereocontrol cluster_start Starting Material cluster_reaction Simmons-Smith Reaction cluster_product Product Crotyl_Alcohol Crotyl Alcohol (Allylic Alcohol) Reaction_Conditions Low Temperature (e.g., 0°C or below) Crotyl_Alcohol->Reaction_Conditions OH Directing Group Crotonic_Ester Crotonic Acid Ester (No Directing Group) Crotonic_Ester->Reaction_Conditions Steric Control High_Cis High cis-Selectivity Reaction_Conditions->High_Cis Mixed_Isomers Mixture of cis/trans Isomers Reaction_Conditions->Mixed_Isomers

Caption: The influence of starting material on stereoselectivity.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Quantification of 2-Methylcyclopropanecarboxylic Acid: A Comparative Analysis of GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise and accurate quantification of small molecules is paramount. 2-Methylcyclopropanecarboxylic acid, a valuable building block in the synthesis of various pharmaceutical agents, demands robust analytical methods to ensure quality, characterize pharmacokinetics, and meet stringent regulatory requirements. This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Drawing upon established principles of analytical chemistry and regulatory guidelines, this document will delve into the theoretical underpinnings, practical considerations, and performance characteristics of each method, empowering you to make an informed decision for your specific analytical challenges.

The Analytical Imperative: Why Method Validation Matters

Before we delve into the specifics of each technique, it is crucial to underscore the importance of analytical method validation. A validated method provides documented evidence that the procedure is suitable for its intended purpose.[1] This is not merely a procedural formality but the very foundation of reliable data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines, which emphasize the evaluation of key performance characteristics to ensure data integrity.[4]

At a Glance: Comparing GC-MS and LC-MS/MS for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their interactions with a stationary phase.
Sample Volatility Requires derivatization to increase the volatility of this compound.Directly applicable to the polar, non-volatile nature of this compound.
Sensitivity High, often in the picogram (pg) to femtogram (fg) range, especially with selective derivatizing agents.[2][3]Extremely high, capable of reaching picogram (pg) to femtogram (fg) levels, particularly with triple quadrupole instruments.
Selectivity Good, based on chromatographic retention time and mass-to-charge ratio (m/z) of fragment ions.Excellent, with the use of Multiple Reaction Monitoring (MRM) providing two levels of mass filtering.
Sample Throughput Lower, due to the additional derivatization step.Higher, with direct injection of samples leading to faster analysis times.
Matrix Effects Generally lower, as the high temperatures of the GC inlet can minimize interferences from non-volatile matrix components.Can be significant, requiring careful method development and the use of internal standards to mitigate ion suppression or enhancement.
Instrumentation Cost Generally lower than LC-MS/MS systems.Higher, particularly for high-resolution and triple quadrupole instruments.
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) Low pg/mLSub pg/mL to low pg/mL
Limit of Quantitation (LOQ) Low pg/mLLow to mid pg/mL

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. The core principle involves the separation of analytes in a gaseous mobile phase as they pass through a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, enabling both qualitative and quantitative analysis.

The Critical Step: Derivatization

This compound, with its polar carboxylic acid functional group, is not sufficiently volatile for direct GC-MS analysis. Therefore, a crucial prerequisite is derivatization, a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. This process not only facilitates its passage through the GC column but can also enhance its ionization efficiency and chromatographic peak shape.

Several derivatization reagents are available for carboxylic acids, with silylating agents and alkylating agents being the most common. For this application, we will focus on alkylation using Pentafluorobenzyl bromide (PFBBr), a reagent known to produce stable derivatives with excellent electron-capturing properties, leading to high sensitivity in negative chemical ionization (NCI) mode.

Experimental Workflow: GC-MS

Caption: GC-MS workflow for this compound.

Detailed Protocol: GC-MS Quantification

1. Sample Preparation and Extraction:

  • Rationale: The goal is to isolate the analyte from the complex biological matrix and remove interfering substances. A liquid-liquid extraction (LLE) is a common and effective technique for this purpose.

  • Protocol:

    • To 100 µL of plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Rationale: As discussed, this step is essential to make the analyte suitable for GC-MS analysis. PFBBr is chosen for its high reactivity and the electron-capturing properties of the resulting derivative.

  • Protocol:

    • To the dried extract, add 50 µL of a 1% solution of PFBBr in acetone and 10 µL of a catalyst solution (e.g., 10% diisopropylethylamine in acetone).

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent for injection (e.g., ethyl acetate).

3. GC-MS Analysis:

  • Rationale: The chromatographic conditions are optimized to achieve good separation of the analyte from any remaining matrix components and to ensure a sharp peak shape. The mass spectrometer is operated in NCI mode to take advantage of the high sensitivity afforded by the PFB derivative.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Negative Chemical Ionization (NCI).

    • Reagent Gas: Methane.

    • Selected Ion Monitoring (SIM): Monitor the characteristic ions of the PFB derivative of this compound.

Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity. This technique separates analytes in the liquid phase using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a tandem mass spectrometer.

The Power of Direct Analysis

A significant advantage of LC-MS/MS for the analysis of this compound is that it does not require derivatization. The polar nature of the carboxylic acid group makes it amenable to reversed-phase chromatography, and it can be readily ionized using electrospray ionization (ESI).

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS workflow for this compound.

Detailed Protocol: LC-MS/MS Quantification

1. Sample Preparation:

  • Rationale: A simple protein precipitation step is often sufficient to remove the majority of proteins from the plasma sample, which could otherwise interfere with the analysis and damage the LC column.

  • Protocol:

    • To 50 µL of plasma sample, add an appropriate internal standard.

    • Add 150 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Analysis:

  • Rationale: The chromatographic conditions are optimized for the retention and separation of the polar analyte on a reversed-phase column. The tandem mass spectrometer is operated in negative ESI mode, which is ideal for carboxylic acids, and Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Instrumental Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: The precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion of this compound are monitored.

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of your laboratory and research goals.

  • LC-MS/MS is generally the preferred method for its higher throughput, direct analysis capabilities, and exceptional sensitivity and selectivity, making it ideal for high-throughput screening in drug discovery and for regulated bioanalysis in clinical trials.

  • GC-MS remains a valuable alternative , particularly in laboratories where LC-MS/MS is not available. While the derivatization step adds complexity, a well-validated GC-MS method can provide excellent accuracy and precision.

Regardless of the chosen technique, a thorough method validation in accordance with regulatory guidelines is non-negotiable. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate analytical strategy for the accurate and reliable quantification of this compound, ensuring the integrity and success of their drug development programs.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 99873, this compound. [Link]

  • NIST. (2021). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.

Sources

A Comparative Guide to Cyclopropanation: Simmons-Smith Reaction vs. Corey's Ylide

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane motif, a strained three-membered carbocycle, is a cornerstone in modern organic synthesis, lending unique conformational rigidity and electronic properties to a vast array of molecules, from agrochemicals to pharmaceuticals. Its synthesis, therefore, is a critical transformation in the chemist's toolkit. Among the myriad of methods developed for cyclopropanation, the Simmons-Smith reaction and the Corey's ylide (Corey-Chaykovsky) reaction have emerged as two of the most robust and widely adopted strategies. This guide provides an in-depth comparative analysis of these two powerful methods, offering insights into their mechanisms, substrate scope, stereochemical outcomes, and practical applications to empower researchers in selecting the optimal method for their synthetic challenges.

The Foundational Reactions: An Overview

The Simmons-Smith reaction , first reported by Howard E. Simmons, Jr., and Ronald D. Smith in 1958, utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to an alkene.[1][2] This reaction is renowned for its stereospecificity and broad functional group tolerance.[1][3] A significant advancement, the Furukawa modification , employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, offering enhanced reactivity and reproducibility.[4][5]

The Corey-Chaykovsky reaction , developed by E. J. Corey and Michael Chaykovsky, employs a sulfur ylide, most commonly dimethylsulfoxonium methylide or dimethylsulfonium methylide, to transfer a methylene group.[6] This method is particularly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones and esters.[7]

Mechanistic Underpinnings: A Tale of Two Pathways

The choice between these two methods often hinges on the electronic nature of the substrate and the desired stereochemical outcome, which are direct consequences of their distinct reaction mechanisms.

The Simmons-Smith Reaction: A Concerted Approach

The active species in the Simmons-Smith reaction is a zinc carbenoid, often represented as ICH₂ZnI. The reaction proceeds through a concerted, "butterfly-type" transition state where the methylene group is delivered to the same face of the alkene.[8] This concerted mechanism is the basis for the reaction's high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

A key feature of the Simmons-Smith reaction is its ability to be directed by proximal Lewis basic functional groups, most notably hydroxyl groups. The zinc carbenoid coordinates to the hydroxyl group, leading to the delivery of the methylene group to the syn face of the alkene, often overriding steric considerations.[1][9] This directing effect provides a powerful tool for controlling diastereoselectivity in the synthesis of complex molecules.[10][11]

Caption: A simplified diagram of the concerted Simmons-Smith mechanism.

The Corey-Chaykovsky Reaction: A Stepwise, Nucleophilic Attack

In contrast, the Corey-Chaykovsky reaction proceeds via a stepwise mechanism initiated by the nucleophilic attack of the sulfur ylide on the alkene.[12] For α,β-unsaturated carbonyl compounds, this typically involves a 1,4-conjugate addition of the ylide to the double bond, forming a stabilized enolate intermediate.[7] Subsequent intramolecular nucleophilic attack by the enolate displaces the sulfide or sulfoxide leaving group, closing the three-membered ring.

The choice between dimethylsulfonium methylide and dimethylsulfoxonium methylide can influence the reaction outcome. Dimethylsulfoxonium methylide is generally more stable and less reactive, often favoring the 1,4-addition pathway to afford cyclopropanes.[7][12] The more reactive dimethylsulfonium methylide can sometimes favor 1,2-addition to the carbonyl group, leading to epoxide formation instead of cyclopropanation.[13]

Caption: The stepwise mechanism of the Corey-Chaykovsky cyclopropanation.

Head-to-Head Comparison: Performance and Scope

The distinct mechanisms of the Simmons-Smith and Corey-Chaykovsky reactions translate into significant differences in their substrate scope, functional group tolerance, and stereochemical control.

FeatureSimmons-Smith ReactionCorey-Chaykovsky Reaction
Substrate Scope Electron-rich and unactivated alkenes.[1][2]Electron-deficient alkenes (e.g., enones, enoates).[6]
Stereochemistry Stereospecific (retention of alkene geometry).[1]Generally stereoselective, forming the trans cyclopropane.[14]
Diastereoselectivity Excellent control with directing groups (e.g., -OH).[9][10]Good diastereoselectivity, often influenced by substrate structure.[15]
Functional Group Tolerance Very broad, tolerates alcohols, ethers, esters, amides.[1]Good, but sensitive to acidic protons which can quench the ylide.[16]
Reagent Handling Zinc-copper couple can be heterogeneous; Et₂Zn is pyrophoric.[4][5]Sulfur ylides are typically generated in situ from stable salts.
Key Advantages Excellent for unactivated alkenes; powerful diastereocontrol.Highly effective for electron-poor systems.
Key Limitations Less effective for highly electron-deficient alkenes.Not suitable for electron-rich or unactivated alkenes.

Experimental Protocols: Putting Theory into Practice

To provide a practical context, detailed step-by-step methodologies for both reactions are outlined below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol (Furukawa Modification)

This procedure illustrates the diastereoselective cyclopropanation of an allylic alcohol, leveraging the directing effect of the hydroxyl group.

SS_Protocol start Start reagents Prepare a solution of the allylic alcohol in an anhydrous solvent (e.g., CH₂Cl₂). start->reagents cool Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar). reagents->cool add_et2zn Slowly add diethylzinc (Et₂Zn) to the solution. cool->add_et2zn stir1 Stir for 20-30 minutes at 0 °C. add_et2zn->stir1 add_ch2i2 Add diiodomethane (CH₂I₂) dropwise. stir1->add_ch2i2 warm Allow the reaction to warm to room temperature and stir overnight. add_ch2i2->warm quench Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. warm->quench extract Extract the product with an organic solvent (e.g., CH₂Cl₂ or Et₂O). quench->extract purify Dry, concentrate, and purify the product by column chromatography. extract->purify end End purify->end

Caption: Experimental workflow for a Simmons-Smith cyclopropanation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of diethylzinc (Et₂Zn, 1.1 M in toluene, 2.2 equiv) dropwise via syringe.

  • Alkoxide Formation: Stir the mixture at 0 °C for 20 minutes to allow for the formation of the zinc alkoxide.

  • Carbenoid Generation: Add diiodomethane (CH₂I₂, 2.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone

This procedure details the cyclopropanation of an electron-deficient alkene using dimethylsulfoxonium methylide.

CC_Protocol start Start ylide_prep Prepare dimethylsulfoxonium methylide in situ from trimethylsulfoxonium iodide and a strong base (e.g., NaH) in DMSO. start->ylide_prep add_enone Add a solution of the α,β-unsaturated ketone in an anhydrous solvent (e.g., THF) to the ylide suspension at room temperature. ylide_prep->add_enone stir Stir the reaction mixture at room temperature until the starting material is consumed. add_enone->stir quench Quench the reaction with water. stir->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract purify Dry, concentrate, and purify the product by column chromatography. extract->purify end End purify->end

Sources

Stereoisomers in Drug Design: A Comparative Analysis of Cis- and Trans-2-Methylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, can be the determining factor between a potent therapeutic agent and an inactive or even harmful compound. This guide delves into the critical role of stereoisomerism by comparing the biological activities of cis- and trans-2-methylcyclopropanecarboxylic acid derivatives. We will explore the fundamental principles of how the spatial orientation of substituents on the cyclopropane ring dictates biological function, supported by experimental evidence and detailed protocols.

The Significance of Stereoisomerism in Cyclopropane Scaffolds

The cyclopropane ring, a three-membered carbocycle, is a rigid and strained scaffold that imparts unique conformational constraints on molecules. When substituents are introduced onto the ring, they can exist as cis or trans isomers. In cis isomers, the substituents are on the same face of the ring, while in trans isomers, they are on opposite faces. This seemingly subtle difference in geometry can have profound implications for a molecule's ability to interact with its biological target, such as an enzyme or a receptor. The fixed spatial arrangement of functional groups in cis and trans isomers can lead to significant variations in binding affinity, efficacy, and metabolic stability.

Case Study: Biofilm Dispersal Activity of Cyclopropanated Fatty Acid Analogs

A compelling illustration of the differential biological activity of cis and trans isomers can be found in the study of fatty acid signaling molecules that regulate bacterial biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics. Certain unsaturated fatty acids, such as cis-2-decenoic acid (C2DA), have been shown to disperse and inhibit biofilms. However, the trans isomer of C2DA is significantly less active. The double bond in these molecules is susceptible to isomerization, which can lead to a loss of activity.

To overcome this, researchers have synthesized cyclopropanated analogs, where the double bond is replaced by a cyclopropane ring. This "locks" the molecule in a specific conformation, preventing cis-trans isomerization. A study by Jennings et al. (2021) provides a direct comparison of a cis-like cyclopropanated analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), with cis-2-decenoic acid (C2DA) and trans-2-decenoic acid (T2DA) in their ability to disperse bacterial biofilms.[1]

Comparative Data on Biofilm Dispersion

The experimental data from this study clearly demonstrates the superior activity of the cis and cis-like conformations.

CompoundConcentrationS. aureus Biofilm Dispersal (%)P. aeruginosa Biofilm Dispersal (%)
2-heptylcyclopropane-1-carboxylic acid (2CP) 125 µg/ml~100%~60%
cis-2-decenoic acid (C2DA) 125 µg/ml~25%~40%
trans-2-decenoic acid (T2DA) 125 µg/mlNo significant dispersal~40%

Data summarized from Jennings et al. (2021).[1]

As the data indicates, the cis-like cyclopropanated analog (2CP) was the most effective at dispersing Staphylococcus aureus biofilms, outperforming the natural cis fatty acid (C2DA).[1] Both 2CP and C2DA were significantly more active than the trans isomer (T2DA), which showed negligible activity against S. aureus biofilms at the tested concentration.[1] This provides strong evidence that the cis geometry is crucial for the biofilm dispersal activity of this class of molecules. The rigid, cis-like orientation of the functional groups in 2CP likely facilitates a more favorable interaction with the biological target responsible for biofilm dispersal.

Mechanistic Insights: Why Cis and Trans Isomers Exhibit Different Activities

The differential activity between cis and trans isomers stems from the precise three-dimensional fit required for a ligand to bind to its biological target. Enzymes and receptors have well-defined binding pockets with specific shapes and arrangements of amino acid residues that interact with the ligand through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The spatial arrangement of substituents in cis and trans isomers of 2-methylcyclopropanecarboxylic acid derivatives will dictate how effectively they can fit into a binding pocket and engage with these key interaction points. The incorrect orientation of a functional group, as may occur with a less active isomer, can lead to steric hindrance or prevent the formation of crucial bonds, resulting in reduced binding affinity and biological activity.

Cis vs Trans Isomer Binding cluster_0 Cis Isomer cluster_1 Trans Isomer Cis Ligand Cis Ligand Binding Site A A Cis Ligand->Binding Site A Good Fit Binding Site B B Cis Ligand->Binding Site B Good Fit Receptor Biological Target Trans Ligand Trans Ligand Binding Site A_trans A Trans Ligand->Binding Site A_trans Good Fit Binding Site B_trans B Trans Ligand->Binding Site B_trans Steric Hindrance Synthesis and Separation Workflow Start Starting Materials Cyclopropanation Cyclopropanation Reaction Start->Cyclopropanation Mixture Mixture of Cis and Trans Isomers Cyclopropanation->Mixture Separation Separation Mixture->Separation Cis Isomer Pure Cis Isomer Separation->Cis Isomer e.g., Chromatography Trans Isomer Pure Trans Isomer Separation->Trans Isomer e.g., Fractional Distillation Biological Assays Biological Activity Testing Cis Isomer->Biological Assays Trans Isomer->Biological Assays

Sources

The Unassuming Powerhouse: A Comparative Guide to 2-Methylcyclopropanecarboxylic Acid and Other Cyclopropane-Containing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and enzyme kinetics, the quest for potent and selective enzyme inhibitors is perpetual. Among the vast arsenal of chemical motifs employed to achieve this, the cyclopropane ring stands out for its unique stereochemical and electronic properties. This highly strained three-membered ring, often perceived as a simple hydrocarbon, is a latent powerhouse capable of orchestrating complex enzyme inhibition mechanisms. This guide provides a comprehensive comparison of 2-Methylcyclopropanecarboxylic acid and other notable cyclopropane-containing enzyme inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Allure of the Cyclopropane Ring in Enzyme Inhibition

The inherent ring strain of cyclopropane (approximately 27 kcal/mol) makes it a reactive entity, predisposed to ring-opening reactions that can be exploited in the design of mechanism-based inhibitors.[1] Furthermore, the rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for the target enzyme's active site.[2] This conformational rigidity can also improve metabolic stability by shielding susceptible bonds from enzymatic degradation.[2] These properties have led to the incorporation of the cyclopropane moiety into a diverse range of enzyme inhibitors targeting various enzyme classes.

A Case Study: this compound as an ACC Oxidase Inhibitor

This compound (MCA) serves as an interesting case study in the application of cyclopropane derivatives as enzyme inhibitors. It has been investigated as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase), the enzyme responsible for the final step in the biosynthesis of the plant hormone ethylene.[3] Ethylene plays a crucial role in fruit ripening, senescence, and stress responses, making inhibitors of its biosynthesis valuable tools in agriculture and post-harvest physiology.[4]

Comparative Analysis with Other Cyclopropane-Containing Enzyme Inhibitors

To appreciate the versatility of the cyclopropane scaffold, it is essential to compare its application across different enzyme classes. This section will delve into other notable examples of cyclopropane-containing inhibitors, highlighting their target enzymes, inhibitory potency, and mechanism of action.

Cyclopropane-1,1-dicarboxylic Acid and trans-2-Phenylcyclopropane-1-carboxylic Acid: Potent ACC Oxidase Inhibitors

In the same study that investigated this compound, two other cyclopropane derivatives, cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), were identified as potent inhibitors of apple ACC oxidase.[3] The determined inhibition constants (Ki) for these compounds provide a quantitative measure of their potency.

InhibitorTarget EnzymeKi (mM)
Cyclopropane-1,1-dicarboxylic acid (CDA)Apple ACC Oxidase0.25
trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA)Apple ACC Oxidase0.08

Table 1: Inhibitory potency of cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) against apple ACC oxidase.[3]

The lower Ki value of PCCA indicates a higher binding affinity for the enzyme compared to CDA. The phenyl substitution in PCCA likely contributes to additional binding interactions within the active site of ACC oxidase.

Tranylcypromine: A Clinically Used Cyclopropylamine Inhibitor of Monoamine Oxidase

Tranylcypromine is a well-known antidepressant that functions as a mechanism-based inhibitor of monoamine oxidases (MAOs), enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine.[5] The cyclopropylamine moiety is crucial for its inhibitory activity. The proposed mechanism involves the oxidation of the amine by the FAD cofactor in MAO, leading to the opening of the cyclopropane ring and the formation of a covalent adduct with the enzyme, causing irreversible inhibition.[5]

Cyclopropane-Based Inhibitors of Viral Proteases

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. Several potent inhibitors incorporating a cyclopropane ring have been developed. These compounds often act as peptidomimetics, where the cyclopropane group provides a rigid scaffold to orient functional groups for optimal binding in the enzyme's active site.[6][7]

CompoundTarget EnzymeIC50 (nM)
Compound 5dMERS-CoV 3CLpro70
Compound 11dMERS-CoV 3CLpro70
Compound 5dSARS-CoV-1 3CLpro790
Compound 11dSARS-CoV-1 3CLpro240

Table 2: Inhibitory potency of representative cyclopropane-based inhibitors against coronavirus 3C-like proteases.[6][7]

The low nanomolar IC50 values highlight the high potency of these cyclopropane-containing inhibitors.

Cyclopropane Derivatives as Kinase Inhibitors

The cyclopropane scaffold has also been successfully integrated into the design of kinase inhibitors. For instance, novel cyclopropane derivatives have been developed as highly selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain cancers.[5] The rigid cyclopropane ring helps to position key pharmacophoric elements for optimal interaction with the ALK active site.

CompoundTarget EnzymeIC50 (µM)
Compound 9ALK0.029

Table 3: Inhibitory potency of a representative cyclopropane-based inhibitor against Anaplastic Lymphoma Kinase (ALK).[5]

The sub-micromolar IC50 value demonstrates the effectiveness of this class of inhibitors.

Mechanistic Insights into Cyclopropane-Mediated Enzyme Inhibition

The mechanism by which cyclopropane-containing molecules inhibit enzymes can be broadly categorized into two types:

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme's active site, competing with the natural substrate. The structural rigidity and specific functional groups of the cyclopropane derivative contribute to its binding affinity. The inhibition of ACC oxidase by this compound and its analogs likely falls into this category.[3]

  • Irreversible (Mechanism-Based) Inhibition: The inhibitor acts as a substrate for the enzyme, which processes it to a reactive intermediate. This intermediate then forms a covalent bond with a crucial residue in the enzyme's active site, leading to irreversible inactivation. The inhibition of MAO by tranylcypromine is a classic example of this mechanism.[5]

Inhibition_Mechanisms cluster_0 Reversible Inhibition cluster_1 Irreversible (Mechanism-Based) Inhibition Enzyme_R Enzyme Complex_R Enzyme-Inhibitor Complex Enzyme_R->Complex_R Binds Inhibitor_R Cyclopropane Inhibitor Complex_R->Enzyme_R Dissociates Enzyme_I Enzyme Intermediate Reactive Intermediate Enzyme_I->Intermediate Catalytic Conversion Inhibitor_I Cyclopropane Inhibitor Inhibitor_I->Intermediate Inactive_Enzyme Covalently Modified Inactive Enzyme Intermediate->Inactive_Enzyme Covalent Bond Formation

Figure 1: General mechanisms of enzyme inhibition by cyclopropane-containing compounds.

Experimental Protocols

To facilitate further research in this area, detailed protocols for common enzyme inhibition assays are provided below. These protocols are based on established methodologies and can be adapted for specific cyclopropane-containing inhibitors.

Protocol 1: ACC Oxidase Inhibition Assay

This protocol is adapted from the methods used to study the inhibition of apple ACC oxidase.[3]

Materials:

  • Partially purified ACC oxidase from apple fruit.

  • ACC (1-aminocyclopropane-1-carboxylic acid) solution.

  • Assay buffer (e.g., 100 mM MOPS, pH 7.2, containing 10% glycerol, 30 mM sodium ascorbate, and 0.1 mM FeSO4).

  • Cyclopropane inhibitor stock solution (dissolved in a suitable solvent).

  • Gas chromatograph equipped with a flame ionization detector (FID) for ethylene measurement.

Procedure:

  • Prepare reaction vials containing the assay buffer.

  • Add varying concentrations of the cyclopropane inhibitor to the vials. Include a control with no inhibitor.

  • Add the ACC oxidase enzyme solution to each vial and pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding a saturating concentration of ACC.

  • Seal the vials and incubate for a defined period (e.g., 30 minutes).

  • Take a headspace sample from each vial using a gas-tight syringe.

  • Inject the sample into the gas chromatograph to quantify the amount of ethylene produced.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. For Ki determination, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots).

ACC_Oxidase_Assay Start Prepare Reaction Vials (Assay Buffer) Add_Inhibitor Add Cyclopropane Inhibitor Start->Add_Inhibitor Add_Enzyme Add ACC Oxidase Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate with ACC Pre_Incubate->Add_Substrate Incubate Incubate and Seal Add_Substrate->Incubate Measure_Ethylene Measure Ethylene (GC-FID) Incubate->Measure_Ethylene Analyze Calculate % Inhibition, IC50, and Ki Measure_Ethylene->Analyze

Figure 2: Experimental workflow for the ACC Oxidase inhibition assay.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a general method for determining MAO inhibitory activity.

Materials:

  • Recombinant human MAO-A or MAO-B.

  • MAO substrate (e.g., kynuramine for a spectrophotometric assay, or a specific neurotransmitter for HPLC-based detection).

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Cyclopropylamine inhibitor stock solution.

  • Spectrophotometer or HPLC system.

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add the cyclopropylamine inhibitor at various concentrations.

  • Add the MAO enzyme and pre-incubate for a defined time (e.g., 15 minutes) at 37°C to allow for potential time-dependent inhibition.

  • Initiate the reaction by adding the MAO substrate.

  • Monitor the change in absorbance at a specific wavelength (e.g., 314 nm for the kynuramine assay) over time, or stop the reaction at a specific time point and analyze the product formation by HPLC.

  • Calculate the initial reaction rates.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: 3C-like Protease (3CLpro) Inhibition Assay (FRET-based)

This protocol is based on a fluorescence resonance energy transfer (FRET) assay commonly used for screening protease inhibitors.

Materials:

  • Recombinant 3CLpro.

  • FRET substrate peptide containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA).

  • Cyclopropane inhibitor stock solution.

  • Fluorescence plate reader.

Procedure:

  • Add the assay buffer to the wells of a black 96-well plate.

  • Add the cyclopropane inhibitor at various concentrations.

  • Add the 3CLpro enzyme and incubate for a specified time at room temperature.

  • Initiate the reaction by adding the FRET substrate.

  • Immediately measure the fluorescence intensity over time. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The cyclopropane ring is a remarkably versatile and powerful tool in the design of enzyme inhibitors. As demonstrated by this compound and a diverse array of other cyclopropane-containing compounds, this small carbocycle can be tailored to inhibit a wide range of enzymes through both reversible and irreversible mechanisms. The examples of inhibitors for ACC oxidase, monoamine oxidase, viral proteases, and kinases underscore the broad applicability of this structural motif in drug discovery and chemical biology. The experimental protocols provided in this guide offer a starting point for researchers to explore the inhibitory potential of novel cyclopropane derivatives. As our understanding of enzyme structure and mechanism continues to grow, the unassuming cyclopropane ring is poised to play an increasingly significant role in the development of the next generation of potent and selective enzyme inhibitors.

References

A Comparative Guide to the Structural Elucidation of 2-Methylcyclopropanecarboxylic Acid Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of small molecules is paramount. Stereoisomers, in particular, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of standard spectroscopic techniques for the structural elucidation of the cis and trans isomers of 2-methylcyclopropanecarboxylic acid, a valuable building block in organic synthesis. We will explore the causal relationships behind the experimental choices and provide field-proven insights into the interpretation of the resulting data.

The fundamental challenge in distinguishing cis- and trans-2-methylcyclopropanecarboxylic acid lies in their identical molecular formula (C₅H₈O₂) and mass (100.12 g/mol ), rendering mass spectrometry alone insufficient for definitive identification.[1][2][3] While infrared spectroscopy offers clues, its utility can be limited, especially in the gas phase where reversible isomerization can occur.[4][5] Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the most powerful and definitive tool for unambiguous stereochemical assignment.

The Decisive Power of ¹H NMR: Unraveling Stereochemistry Through Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for differentiating the cis and trans isomers of this compound. The key to this differentiation lies in the vicinal coupling constants (³J) between the protons on the cyclopropane ring. The magnitude of this coupling is dictated by the dihedral angle between the protons, a principle described by the Karplus relationship.

In the constrained three-membered ring of cyclopropane, the dihedral angle between cis protons is approximately 0°, while for trans protons, it is around 120°. This geometric difference leads to a predictable and significant variation in their coupling constants:

  • trans-Isomer: Exhibits a larger vicinal coupling constant (³Jtrans), typically in the range of 4-9 Hz.

  • cis-Isomer: Displays a smaller vicinal coupling constant (³Jcis), generally in the range of 7-12 Hz.

This disparity in coupling constants provides an unequivocal method for assigning the stereochemistry.

¹H NMR Spectral Data Comparison
Proton Assignment cis-2-Methylcyclopropanecarboxylic Acid (Predicted) trans-2-Methylcyclopropanecarboxylic Acid (Experimental Data for (1S,2R)-isomer)[6]
-COOH ~12 ppm (s, 1H)~12 ppm (s, 1H)
CH-COOH ~1.5-1.7 ppm (m, 1H)~1.4 ppm (m, 1H)
CH-CH₃ ~1.2-1.4 ppm (m, 1H)~1.2 ppm (m, 1H)
-CH₃ ~1.1-1.3 ppm (d, 3H)~1.2 ppm (d, 3H)
-CH₂- (ring) ~0.7-1.1 ppm (m, 2H)~0.6-1.0 ppm (m, 2H)
Key Coupling Constant ³Jcis ≈ 7-12 Hz ³Jtrans ≈ 4-9 Hz
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton resonances (typically 0-13 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and measure the coupling constants (J-values) for the cyclopropyl protons.

    • Compare the observed ³J values for the vicinal cyclopropyl protons to the expected ranges for cis and trans isomers.

G cluster_workflow ¹H NMR Workflow for Isomer Elucidation Sample Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) NMR Acquisition Data Acquisition (≥400 MHz Spectrometer) Sample Prep->NMR Acquisition Data Processing Data Processing (FT, Phasing, Baseline Correction) NMR Acquisition->Data Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data Processing->Analysis J_Coupling Measure ³J Coupling Constants of Cyclopropyl Protons Analysis->J_Coupling Comparison Compare ³J to known values (cis vs. trans) J_Coupling->Comparison Structure Assign Stereochemistry Comparison->Structure

Caption: Workflow for ¹H NMR based structural elucidation.

Corroborative Evidence from ¹³C NMR Spectroscopy

While ¹H NMR is definitive, Carbon-13 NMR (¹³C NMR) provides valuable corroborating data. The chemical shifts of the carbon atoms in the cyclopropane ring are influenced by the stereochemistry of the substituents. Steric compression, also known as the gamma-gauche effect, typically causes an upfield shift (to a lower ppm value) for carbons in a more sterically hindered environment.

In cis-2-methylcyclopropanecarboxylic acid, the methyl and carboxylic acid groups are on the same side of the ring, leading to greater steric interaction. This is expected to shield the cyclopropyl carbons, causing them to resonate at a slightly higher field (lower ppm) compared to the trans isomer where these groups are further apart.

¹³C NMR Spectral Data Comparison
Carbon Assignment cis-2-Methylcyclopropanecarboxylic Acid (Predicted) trans-2-Methylcyclopropanecarboxylic Acid (Predicted)
-COOH ~178-180 ppm~180-182 ppm
CH-COOH ~22-24 ppm~24-26 ppm
CH-CH₃ ~18-20 ppm~20-22 ppm
-CH₃ ~15-17 ppm~17-19 ppm
-CH₂- (ring) ~13-15 ppm~15-17 ppm
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: The same NMR spectrometer used for ¹H NMR is suitable.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method and results in each unique carbon appearing as a singlet.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the data similarly to the ¹H NMR spectrum.

    • Compare the chemical shifts of the cyclopropyl carbons between the isomers to identify the upfield shifts indicative of the cis configuration.

Infrared (IR) Spectroscopy: A Supporting Role

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the most prominent features will be the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.[7]

  • C-O Stretch: A medium to strong absorption in the 1200-1300 cm⁻¹ region.

While these bands confirm the presence of the carboxylic acid, differentiating the cis and trans isomers based solely on their solution-phase IR spectra can be challenging as the differences are often subtle. However, minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different overall molecular symmetry and vibrational modes of the two isomers.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the carboxylic acid functional group.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is primarily used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Both cis- and trans-2-methylcyclopropanecarboxylic acid will exhibit the same molecular ion peak (M⁺) at an m/z of 100.

The fragmentation patterns are also expected to be very similar, as they are governed by the underlying covalent structure rather than the stereochemistry. Common fragmentation pathways for carboxylic acids include:

  • Loss of -OH (M-17): Resulting in a peak at m/z 83.

  • Loss of -COOH (M-45): Leading to a peak at m/z 55.

  • Loss of C₂H₅ (M-29): From cleavage of the cyclopropane ring, giving a peak at m/z 71.

Due to the high similarity in the expected mass spectra, MS is not a primary technique for distinguishing these stereoisomers but serves as an essential tool for confirming the molecular weight and the presence of the expected structural motifs.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • For GC-MS analysis, carboxylic acids are often derivatized (e.g., silylation) to increase their volatility and thermal stability.

    • Dissolve a small amount of the sample in a suitable solvent and react with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Data Acquisition:

    • Inject the derivatized sample into the GC, where the isomers may be separated based on their boiling points.

    • The eluting compounds enter the mass spectrometer, are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure.

G cluster_logic Logic Diagram for Isomer Differentiation Isomer_Mixture Mixture of cis/trans This compound H1_NMR ¹H NMR Spectroscopy Isomer_Mixture->H1_NMR C13_NMR ¹³C NMR Spectroscopy Isomer_Mixture->C13_NMR IR_MS IR & Mass Spectrometry Isomer_Mixture->IR_MS J_Coupling Measure ³J Coupling Constant H1_NMR->J_Coupling Chemical_Shifts Compare Carbon Chemical Shifts C13_NMR->Chemical_Shifts Functional_Group_MW Confirm Functional Group & MW IR_MS->Functional_Group_MW Trans_Isomer trans-Isomer (³J ≈ 4-9 Hz) J_Coupling->Trans_Isomer Cis_Isomer cis-Isomer (³J ≈ 7-12 Hz) J_Coupling->Cis_Isomer

Caption: Decision-making workflow for isomer differentiation.

Conclusion

The structural elucidation of the cis and trans isomers of this compound is a clear demonstration of the power and necessity of a multi-technique spectroscopic approach. While IR and mass spectrometry provide essential, albeit non-differentiating, information about the functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive technique . The significant and predictable difference in the vicinal coupling constants (³J) between the cyclopropyl protons of the cis and trans isomers allows for their unambiguous assignment. ¹³C NMR serves as a strong secondary method, with the stereochemistry influencing the chemical shifts of the ring carbons. By integrating the data from these techniques, researchers can confidently and accurately determine the stereostructure of these and similar cyclopropane derivatives, a critical step in any chemical research or drug development pipeline.

References

A Comparative Guide to Establishing the Absolute Configuration of Chiral 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, toxicity, and overall efficacy as a therapeutic agent. 2-Methylcyclopropanecarboxylic acid, a valuable chiral building block in organic synthesis, presents a common challenge in stereochemical assignment. This guide provides an in-depth comparison of the primary analytical techniques for establishing its absolute configuration, offering insights into their principles, experimental workflows, and data interpretation to empower researchers in selecting the most suitable method for their needs.

Method 1: Chiroptical Spectroscopy — Vibrational and Electronic Circular Dichroism (VCD/ECD)

Chiroptical methods are non-destructive techniques that probe the differential interaction of chiral molecules with polarized light.[1][2] Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry.[1][2][3][4] Similarly, Electronic Circular Dichroism (ECD) operates in the UV-visible range.[][6] The power of these techniques lies in the comparison of experimentally obtained spectra with those predicted by quantum chemical calculations for a known enantiomer.[]

Principle

VCD and ECD spectra are exquisitely sensitive to the three-dimensional arrangement of atoms. For a molecule like this compound, the VCD spectrum will show characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The ECD spectrum, while potentially less feature-rich for this specific molecule due to the lack of a strong chromophore, can still provide valuable data. By performing ab initio calculations (e.g., using Density Functional Theory, DFT), the theoretical VCD and ECD spectra for a specific enantiomer, for instance, (1R, 2S)-2-methylcyclopropanecarboxylic acid, can be generated.[2] A match between the experimental spectrum of an unknown sample and the calculated spectrum of the (1R, 2S) enantiomer confirms its absolute configuration.

Experimental Workflow
  • Sample Preparation: Dissolve the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃ for VCD, methanol for ECD). The choice of solvent is critical, as solute-solvent interactions can influence the spectra.[7]

  • Data Acquisition: Record the VCD and/or ECD spectra using a dedicated spectrometer.

  • Computational Modeling: Perform quantum chemical calculations to predict the theoretical spectra for one of the enantiomers.

  • Spectral Comparison: Compare the experimental and theoretical spectra to assign the absolute configuration.

VCD_ECD_Workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample Dissolution Dissolution in Solvent Sample->Dissolution Spectrometer VCD/ECD Spectrometer Dissolution->Spectrometer ExpSpectrum Experimental Spectrum Spectrometer->ExpSpectrum Comparison Spectral Comparison ExpSpectrum->Comparison Structure Assumed Configuration (e.g., 1R, 2S) DFT Quantum Chemical Calculation (DFT) Structure->DFT CalcSpectrum Calculated Spectrum DFT->CalcSpectrum CalcSpectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Figure 1: Workflow for absolute configuration determination using VCD/ECD spectroscopy.
Data Summary

ParameterVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Differential absorption of left and right circularly polarized IR lightDifferential absorption of left and right circularly polarized UV-Vis light
Sample Requirement 1-10 mg0.1-1 mg/mL
Key Advantage Rich structural information from vibrational modesHigh sensitivity for molecules with chromophores
Limitation Requires higher concentrationMay not be informative for molecules lacking a strong chromophore

Method 2: X-ray Crystallography

Single-crystal X-ray crystallography is often considered the "gold standard" for determining the absolute configuration of chiral molecules.[6][8][9][10] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.[10]

Principle

The determination of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion.[10][11] When X-rays interact with electrons, a small phase shift occurs. This effect is particularly pronounced for heavier atoms. By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute structure can be determined. The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms the assignment.[12] For light-atom molecules like this compound, it is often necessary to introduce a heavier atom by forming a salt or derivative.[10][13]

Experimental Workflow
  • Derivatization (if necessary): React the this compound with a chiral amine containing a heavier atom (e.g., bromine) to form a diastereomeric salt.

  • Crystallization: Grow high-quality single crystals of the salt. This is often the most challenging step.

  • Data Collection: Mount a crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure and refine the model to obtain the final atomic coordinates and the Flack parameter.

Xray_Workflow Sample Enantiopure Carboxylic Acid Derivatization Derivatization (e.g., salt formation) Sample->Derivatization Crystallization Single Crystal Growth Derivatization->Crystallization Diffractometer X-ray Data Collection Crystallization->Diffractometer Refinement Structure Solution & Refinement Diffractometer->Refinement Structure 3D Structure & Flack Parameter Refinement->Structure

Figure 2: Workflow for absolute configuration determination using X-ray crystallography.
Data Summary

ParameterValue
Flack Parameter A value close to 0 indicates the correct absolute configuration.
Sample Requirement Micrograms to milligrams, but requires a single, high-quality crystal.
Key Advantage Provides an unambiguous 3D structure.[9][10]
Limitation The difficulty of obtaining suitable crystals can be a significant bottleneck.[8]

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[] For determining absolute configuration, the use of chiral derivatizing agents (CDAs) is a well-established technique.[][6] The most common of these is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[14][15][16]

Principle

The principle of Mosher's method involves converting the enantiomers of this compound into diastereomeric esters by reacting them with the (R)- and (S)-enantiomers of a chiral auxiliary, such as a chiral alcohol.[17] These diastereomers are no longer mirror images and will have distinct NMR spectra.[6] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration can be deduced based on an empirical model of the conformational preferences of the diastereomeric esters.[15]

Experimental Workflow
  • Derivatization: React the enantiopure this compound with both (R)- and (S)-chiral alcohols to form the corresponding diastereomeric esters.

  • Purification: Purify the diastereomeric esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton signals and calculate the Δδ values. Compare the pattern of positive and negative Δδ values to the established Mosher's model to determine the absolute configuration.

Mosher_Workflow Sample Enantiopure Carboxylic Acid Derivatization_R React with (R)-Chiral Alcohol Sample->Derivatization_R Derivatization_S React with (S)-Chiral Alcohol Sample->Derivatization_S Ester_R (R)-Diastereomeric Ester Derivatization_R->Ester_R Ester_S (S)-Diastereomeric Ester Derivatization_S->Ester_S NMR_R ¹H NMR Ester_R->NMR_R NMR_S ¹H NMR Ester_S->NMR_S Analysis Calculate Δδ (δS - δR) & Compare to Model NMR_R->Analysis NMR_S->Analysis Assignment Absolute Configuration Assignment Analysis->Assignment

Figure 3: Workflow for absolute configuration determination using Mosher's method.
Data Summary

ParameterDescription
Δδ (δS - δR) The sign of the chemical shift difference for protons on either side of the stereocenter is used to determine the absolute configuration.
Sample Requirement 1-5 mg per diastereomer.[18]
Key Advantage A versatile method that does not require crystallization.
Limitation Requires a derivatizable functional group and careful interpretation of the NMR data.

Method 4: Chemical Correlation via Enantioselective Synthesis

This method establishes the absolute configuration of a target molecule by synthesizing it through a stereocontrolled reaction from a starting material of known absolute configuration.[]

Principle

If an enantioselective synthesis of this compound is performed using a well-established catalyst or chiral auxiliary with a predictable stereochemical outcome, the absolute configuration of the product can be inferred.[19] The optical rotation of the synthesized product is then compared to literature values for the known enantiomers to confirm the assignment.

Experimental Workflow
  • Reaction Design: Choose a reliable enantioselective synthetic route to this compound.

  • Synthesis: Perform the synthesis under carefully controlled conditions to ensure high enantioselectivity.

  • Purification and Characterization: Purify the product and confirm its structure.

  • Optical Rotation Measurement: Measure the specific rotation of the product using a polarimeter.

  • Literature Comparison: Compare the sign and magnitude of the optical rotation to known values for the enantiomers of this compound.

Figure 4: Workflow for absolute configuration determination via chemical correlation.
Data Summary

ParameterDescription
Specific Rotation ([α]) The sign of the optical rotation is compared to literature values.
Sample Requirement Sufficient material for accurate polarimetry measurements.
Key Advantage Can be a straightforward method if a reliable synthetic route is available.
Limitation Relies on the accuracy of literature data and the stereochemical integrity of the chosen synthetic pathway.

Comparative Summary of Methods

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Chiroptical Methods (VCD/ECD)Chemical Correlation
Sample Phase Solid (Single Crystal)SolutionSolutionSolution
Sample Amount µg to mg scale1-5 mg per diastereomerECD: 0.1-1 mg/mL; VCD: 1-10 mgmg scale
Experimental Time Days to weeks (crystal growth dependent)4-6 hours over 1-2 daysHours to a dayDays
Accuracy High (often considered definitive)High, dependent on clear chemical shift differencesHigh, with reliable computational correlationDependent on the reliability of the synthesis
Key Requirement High-quality single crystalDerivatizable functional groupVCD: IR active modes; ECD: UV-Vis chromophoreA well-established enantioselective synthesis
Primary Output 3D molecular structure, Flack parameterΔδ (δS - δR) values for diastereomersCircular dichroism spectrumSpecific rotation

Conclusion and Recommendations

The choice of method for determining the absolute configuration of this compound depends on several factors, including the availability of the sample, instrumentation, and the desired level of certainty.

  • For unambiguous, definitive assignment , X-ray crystallography is the preferred method, provided that suitable crystals can be obtained.

  • When crystallization is challenging, VCD spectroscopy offers a powerful, non-destructive alternative with high accuracy, especially when coupled with robust computational analysis.

  • Mosher's method using NMR spectroscopy is a practical and widely accessible technique that is particularly useful when only small amounts of the sample are available.

  • Chemical correlation through enantioselective synthesis is a valuable approach when a reliable and well-documented synthetic procedure is known.

Ultimately, a multi-faceted approach, potentially combining two of these methods, can provide the highest level of confidence in the assignment of the absolute configuration of chiral this compound, a critical step in advancing chemical synthesis and drug discovery.

References

A Comparative Guide to Purity Assessment of 2-Methylcyclopropanecarboxylic Acid: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For small molecules like 2-Methylcyclopropanecarboxylic acid, a key building block in various synthetic pathways, establishing an accurate purity profile presents a unique set of analytical challenges. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a particular focus on the definitive advantages offered by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Challenge: Quantifying a Small, Non-Chromophoric Acid

This compound is a saturated carboxylic acid with a molecular weight of 100.12 g/mol .[1] A critical feature of its structure is the lack of a chromophore, a light-absorbing group, which renders it nearly invisible to the most common detector used in High-Performance Liquid Chromatography (HPLC) — the UV-Visible detector.[2][3] This characteristic immediately complicates purity assessment, pushing analysts to consider alternative, and often more complex, methodologies.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical method is a balance of specificity, accuracy, precision, and practicality. Let's dissect the common alternatives and benchmark them against qNMR for the specific case of this compound.

Method Principle Advantages for this compound Disadvantages for this compound
Quantitative NMR (qNMR) Signal intensity is directly proportional to the molar concentration of nuclei.[4]Primary Method: No analyte-specific reference standard needed.[5] Provides structural confirmation. High precision and accuracy.[6]Lower sensitivity compared to MS. Higher initial instrument cost. Requires careful method development.
HPLC with Universal Detectors (e.g., CAD, ELSD) Separation by chromatography, detection by light scattering or charged aerosol.[7]Good for non-volatile compounds. Can be used for gradient elution.Requires analyte-specific reference standards for quantification. Detector response can be non-linear.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase, detection by flame ionization.[7]High sensitivity and resolution.Requires derivatization to make the carboxylic acid volatile. Potential for analyte degradation at high temperatures.
Acid-Base Titration Neutralization of the carboxylic acid with a standardized base.Simple, inexpensive, and established for acid quantification.Non-specific; quantifies total acidity, not the target molecule specifically. Cannot detect or quantify neutral or basic impurities.

The qNMR Advantage: A Primary Ratio Method

Quantitative NMR stands apart as a primary analytical method.[8] This distinction is crucial: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5] This fundamental principle allows for the determination of a substance's purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, without needing a reference standard of the analyte itself.[4]

The purity (Purityₐ) of the analyte can be calculated using the following equation:

Purityₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • I : Integral value of the signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • a : Analyte (this compound)

  • std : Internal Standard

This direct, first-principles approach minimizes sources of error and uncertainty often associated with chromatographic methods that rely on the comparison to a supposedly identical reference material.

Experimental Workflow: qNMR Purity Assessment

The power of qNMR lies in meticulous execution.[9] The process can be broken down into four key stages: method planning, sample preparation, data collection, and data processing.

qNMR_Workflow cluster_0 PART 1: Method Planning & Preparation cluster_1 PART 2: Data Acquisition & Processing cluster_2 PART 3: Calculation & Reporting planning 1. Method Planning - Select Solvent (e.g., DMSO-d6) - Choose Internal Standard (e.g., Maleic Acid) - Define NMR Parameters sample_prep 2. Sample Preparation - Accurately weigh analyte & standard - Dissolve in deuterated solvent - Transfer to high-precision NMR tube planning->sample_prep Materials & Parameters Defined acquisition 3. Data Acquisition - Load sample into spectrometer - Lock, tune, and shim - Acquire FID using quantitative parameters sample_prep->acquisition Prepared Sample processing 4. Data Processing - Apply Fourier Transform - Phase and baseline correction - Integrate signals of interest acquisition->processing Raw FID Data calculation 5. Purity Calculation - Use the qNMR equation - Calculate mean and standard deviation processing->calculation Integrated Spectra reporting 6. Reporting - Report purity value with uncertainty - Document all experimental parameters calculation->reporting Final Purity Value

Step-by-Step Experimental Protocol
  • Method Planning & Internal Standard Selection:

    • Causality: The choice of internal standard is paramount. It must be chemically stable, not react with the analyte, have high purity, and possess signals that are well-resolved from any analyte or impurity signals.[5][10] Maleic acid is an excellent choice for this application as its olefinic proton signal (~6.3 ppm in DMSO-d₆) is in a clear region of the spectrum, away from the aliphatic signals of this compound.[11]

    • Solvent: DMSO-d₆ is a suitable solvent due to its ability to dissolve both the analyte and the internal standard.[10]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic Acid) and 15 mg of this compound into a clean glass vial using a calibrated analytical balance.

    • Record the weights precisely.

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality, clean NMR tube.

  • Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

    • Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' in Bruker terminology) is recommended.[9]

    • Pulse Angle (P1): Calibrate and use a 90° pulse to ensure maximum and uniform excitation.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal being quantified (both analyte and standard). A delay of 30-60 seconds is often a safe starting point to ensure full relaxation, which is critical for accurate integration.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 for signals of interest).

    • Receiver Gain: Set automatically, but check to ensure the FID is not clipped.

  • Data Processing and Calculation:

    • Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz).

    • Perform Fourier Transformation.

    • Manually phase the spectrum carefully to achieve a flat baseline across all signals.

    • Apply a baseline correction algorithm.

    • Integrate the well-resolved signal of the internal standard (Maleic acid, 2H singlet) and a well-resolved signal from the analyte (e.g., the methyl group protons, 3H).

    • Apply the qNMR purity equation using the recorded weights and known molecular weights and proton counts.

Method Validation and Trustworthiness

A qNMR method must be validated to ensure it is suitable for its intended purpose, in line with guidelines such as ICH Q2(R1).[12][13][14] Key validation parameters include:

  • Specificity: Demonstrated by the clear resolution of analyte and standard signals from each other and from any impurities.

  • Linearity: Assessed by preparing samples at multiple concentration levels to confirm the signal response is linear.[15]

  • Accuracy: Determined by analyzing a sample of this compound with a known, independently verified purity.

  • Precision (Repeatability & Intermediate Precision): Evaluated by performing multiple measurements on the same homogenous sample on the same day (repeatability) and on different days with different analysts (intermediate precision).[14]

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., relaxation delay, pulse angle) to ensure they do not significantly impact the results.[14]

Decision_Tree start Analyte: this compound chromophore Does it have a strong UV chromophore? start->chromophore titration Titration (for total acidity only) start->titration For non-specific acidity volatile Is it volatile or easily derivatized? chromophore->volatile No hplc_uv HPLC-UV chromophore->hplc_uv Yes primary_method Is a primary method (no specific standard) required? volatile->primary_method No gc_fid GC-FID (with derivatization) volatile->gc_fid Yes hplc_universal HPLC with Universal Detector (CAD, ELSD) primary_method->hplc_universal No qnmr qNMR primary_method->qnmr Yes

Conclusion

For the purity assessment of this compound, a compound that exemplifies the challenges of analyzing small, non-chromophoric molecules, qNMR emerges as the superior technique. Its status as a primary method obviates the need for difficult-to-source, high-purity analyte-specific reference standards, providing a direct and highly accurate measure of purity. While techniques like GC-FID (with derivatization) and HPLC with universal detectors have their place, they introduce additional complexity and potential sources of error. qNMR provides not only a quantitative result but also structural verification in a single, efficient experiment, making it an indispensable tool for researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved from [Link]

  • Webster, G. K., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • USP. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Siddiqui, F. A., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(7). Retrieved from [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • NMN. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) [Video]. YouTube. [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Natural Products, 75(4), 622-631. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, January 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don’t Have UV Chromophore. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z+E)-2-methyl cyclopropane carboxylic acid. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC-MS for 2-Methylcyclopropanecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Small Carboxylic Acid

2-Methylcyclopropanecarboxylic acid is a small, polar molecule whose accurate quantification is critical in various stages of pharmaceutical development and chemical synthesis. Its structure, featuring a cyclopropane ring and a carboxylic acid functional group, presents unique analytical challenges. As a carboxylic acid, it exhibits low volatility and a tendency for strong intermolecular hydrogen bonding, complicating its analysis.

This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear, data-driven framework to help researchers, scientists, and drug development professionals select the optimal method for their specific analytical needs. The methodologies and validation principles discussed are grounded in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Comparative Overview of Analytical Methodologies

The choice between HPLC and GC-MS is not merely a matter of preference but a critical decision dictated by the analyte's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a polar analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

  • Expertise & Experience: The primary advantage of HPLC for this application is its ability to analyze the carboxylic acid in its native form, circumventing the need for chemical derivatization. However, a key consideration is the pKa of the carboxylic acid group. To ensure good peak shape and reproducible retention, the ionization of the carboxyl group must be suppressed. This is achieved by acidifying the mobile phase (e.g., with formic acid or phosphoric acid), which pushes the equilibrium towards the protonated, less polar form of the analyte, leading to better interaction with the non-polar C18 stationary phase.[4] The molecule lacks a significant chromophore, meaning UV detection will be limited to low wavelengths (e.g., 200-215 nm), where sensitivity may be compromised and interference from other matrix components is more likely.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity, High-Selectivity Approach

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[5] Mass spectrometry provides highly selective and sensitive detection, along with structural information for definitive identification.

  • Expertise & Experience: The direct analysis of this compound by GC is not feasible due to its high polarity and low volatility.[6][7] Therefore, a derivatization step is mandatory . This chemical reaction converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[7][8] Common derivatization strategies include esterification (e.g., with methanolic HCl or BF₃-Methanol) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). While this adds a step to sample preparation, it dramatically improves chromatographic performance and allows for the use of GC-MS's superior sensitivity and selectivity. The mass spectrum of the derivatized analyte provides a unique fragmentation pattern, which is invaluable for unequivocal identification.[9][10]

Experimental Protocols

The following protocols are presented as a robust starting point for method development and validation, adhering to the principles outlined in ICH Q2(R2) guidelines.[1][11][12]

Protocol 1: HPLC-UV Method

This protocol is designed for the direct quantitative analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a target concentration (e.g., 100 µg/mL).

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • System: Standard HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 70% Water (containing 0.1% Phosphoric Acid) and 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Protocol 2: GC-MS Method with Esterification Derivatization

This protocol is optimized for high-sensitivity, confirmatory analysis.

  • Sample Preparation & Derivatization:

    • Prepare a stock solution of the sample in a suitable organic solvent (e.g., Methanol).

    • Pipette 100 µL of the sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of 2M Methanolic HCl.

    • Cap the vial tightly and heat at 60 °C for 30 minutes to form the methyl ester derivative.

    • Cool the vial to room temperature.

    • Neutralize the reaction with a suitable base if necessary and perform a liquid-liquid extraction into a non-polar solvent like hexane or ethyl acetate for injection.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for the methyl ester derivative would be determined from the full scan spectrum.

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is fit for its intended purpose.[12] The validation parameters are defined by regulatory guidelines such as ICH Q2(R1) and the recently updated Q2(R2).[1][13][14][15] The table below summarizes the expected performance characteristics based on these principles.

Validation Parameter HPLC-UV GC-MS (after derivatization) Senior Scientist's Insight
Specificity / Selectivity ModerateHighHPLC-UV may be susceptible to interferences from matrix components that also absorb at 210 nm. GC-MS provides unparalleled selectivity through chromatographic separation and mass-based detection, ensuring confident identification.[2]
Linearity (R²) > 0.998> 0.999Both methods are capable of producing excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~1 µg/mL~10 ng/mLThe sensitivity of GC-MS is typically 1-2 orders of magnitude greater than HPLC-UV, making it the clear choice for trace-level analysis.
Limit of Quantitation (LOQ) ~3 µg/mL~30 ng/mLFor accurate quantification of low-level impurities or metabolites, GC-MS is the superior technique.
Accuracy (% Recovery) 98–102%97–103%With proper development, both methods can achieve high accuracy. The multi-step derivatization in GC-MS can introduce slightly more variability if not well-controlled.
Precision (% RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision due to its simpler, automated workflow. The manual steps in derivatization can increase the relative standard deviation for the GC-MS method.
Throughput HighModerateThe direct injection approach of HPLC allows for higher sample throughput. The derivatization step for GC-MS adds significant time to the overall analysis.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh & Dissolve Sample P2 Filter (0.45 µm) P1->P2 A1 Inject into HPLC P2->A1 A2 C18 Separation A1->A2 A3 UV Detection (210 nm) A2->A3 D1 Integration & Quantification A3->D1

Caption: Experimental workflow for the HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Aliquot Sample P2 Evaporate to Dryness P1->P2 D1 Add Derivatizing Agent P2->D1 D2 Heat (60°C) D1->D2 A1 Inject into GC-MS D2->A1 A2 Capillary Column Separation A1->A2 A3 Mass Spec Detection A2->A3 D4 Spectral ID & Quantification A3->D4

Caption: Experimental workflow for the GC-MS analysis.

Conclusion: Selecting the Fit-for-Purpose Method

Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound, but they serve different purposes. The optimal choice is contingent on the specific requirements of the analysis.

  • Choose HPLC-UV for routine quality control, assays of bulk material, or situations where high sample throughput is necessary and the expected analyte concentrations are well above the µg/mL level. Its simplicity and direct analysis are significant advantages.

  • Choose GC-MS when the analytical objective is trace-level quantification (e.g., impurity analysis, metabolite studies) or when legally defensible, unequivocal identification is required. The superior sensitivity and selectivity of GC-MS justify the additional complexity of the derivatization step.

Ultimately, a comprehensive cross-validation study, analyzing identical sample sets with both validated methods, provides the highest level of confidence in analytical data.[16][17] This dual-method approach ensures data integrity and is a hallmark of robust scientific practice, particularly within a regulated drug development environment.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Acids: Derivatization for GC Analysis Source: ScienceDirect URL: [Link]

  • Title: A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: 2-Methylcyclopropane-1-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: NIH URL: [Link]

  • Title: HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column Source: SIELC Technologies URL: [Link]

  • Title: this compound Source: NIST WebBook URL: [Link]

  • Title: HPLC, LC-MS and GC Method Development and Validation Source: ResearchGate URL: [Link]

  • Title: High-performance liquid chromatography Source: Wikipedia URL: [Link]

  • Title: HPLC Separation of Carboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis Source: National Library of Medicine URL: [Link]

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A Comparative Guide to the Chiral Resolution of 2-Methylcyclopropanecarboxylic Acid: Strategies and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the stereochemical purity of intermediates is paramount. 2-Methylcyclopropanecarboxylic acid, a valuable chiral building block, presents a common challenge: the efficient separation of its enantiomers. This guide provides an in-depth comparison of the primary methods for the chiral resolution of this important substrate, offering experimental insights and data to inform your selection of the most effective resolving agent and methodology.

The Strategic Importance of Chiral Resolution

Classical Resolution via Diastereomeric Salt Formation

The most established method for resolving carboxylic acids involves their reaction with an enantiomerically pure chiral base to form diastereomeric salts.[2] The differential solubility of these salts in a given solvent system allows for the selective crystallization of one diastereomer, from which the desired enantiomer of the acid can be liberated.

Commonly employed chiral amines for this purpose include derivatives of α-phenylethylamine and other naturally occurring or synthetically accessible bases.[3] While specific data for this compound is not extensively published, valuable insights can be drawn from the resolution of the structurally similar 2,2-dimethylcyclopropanecarboxylic acid.

Case Study: Resolving Agents for a Close Analog

For the resolution of the closely related 2,2-dimethylcyclopropanecarboxylic acid, the following resolving agents have been documented:

Resolving AgentYield of EnantiomerReference
L-carnitine oxalate16.7%[4]

This data highlights that while classical resolution is feasible, the yields can be modest, often due to the co-precipitation of the more soluble diastereomer or losses during recrystallization steps. The selection of the optimal chiral amine and solvent system is often empirical and requires screening.

Key Experimental Considerations:
  • Stoichiometry: The molar ratio of the resolving agent to the racemic acid is a critical parameter that influences both the yield and the enantiomeric excess of the product.

  • Solvent Selection: The choice of solvent is paramount, as it directly governs the solubility difference between the diastereomeric salts. A range of solvents, from alcohols to hydrocarbons, should be screened.

  • Temperature Profile: Controlled cooling during crystallization is essential to ensure selective precipitation of the less soluble diastereomer.

Enzymatic Kinetic Resolution: A High-Fidelity Alternative

Enzymatic kinetic resolution offers a highly selective and often more environmentally benign approach to obtaining enantiomerically pure compounds.[5] This method utilizes the stereospecificity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For carboxylic acids, this often involves the enantioselective esterification or hydrolysis of a corresponding ester.

Lipases such as Novozyme 435 (from Candida antarctica) and lipases from Pseudomonas cepacia and Burkholderia cepacia have demonstrated broad substrate specificity and high enantioselectivity for a variety of carboxylic acids, including those with sterically demanding groups.[4][6]

Performance of Enzymatic Resolution:

For the enzymatic resolution of ethyl 3-aryl-2-methylpropanoates, a class of compounds with a similar substitution pattern at the α-carbon, lipases have shown excellent performance:

Substrate ClassBiocatalystEnantiomeric Excess (ee%)Reference
3-aryl-2-methylpropanoic acid estersBurkholderia cepacia lipase93-100%[6]

These results underscore the potential of enzymatic methods to achieve very high levels of enantiopurity.

Comparative Analysis: Classical vs. Enzymatic Resolution

FeatureDiastereomeric Salt FormationEnzymatic Kinetic Resolution
Selectivity Variable, dependent on resolving agent and conditions.Generally very high.
Yield Theoretically limited to 50% for one enantiomer.Theoretically limited to 50% for one enantiomer.
Process Optimization Often requires extensive screening of resolving agents and solvents.Requires screening of enzymes and optimization of reaction conditions (pH, temperature).
Environmental Impact Can involve significant solvent usage.Typically performed in aqueous media or with minimal organic solvents.
Substrate Scope Broadly applicable to acidic and basic compounds.Dependent on enzyme specificity.

Experimental Protocols

Protocol 1: Classical Resolution with a Chiral Amine (Representative)

This protocol is a general guideline for the resolution of a racemic carboxylic acid using a chiral amine and should be optimized for this compound.

  • Salt Formation: In a flask, dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral amine (e.g., (R)-1-phenylethylamine) in the minimum amount of the same hot solvent.

  • Crystallization: Slowly add the hot amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Dissolve the collected salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt.

  • Extraction: Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Analysis: Dry the organic extracts, evaporate the solvent, and determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Enzymatic Kinetic Resolution (Representative)

This protocol provides a general framework for the lipase-catalyzed resolution of a carboxylic acid ester.

  • Esterification: Convert the racemic this compound to its corresponding ester (e.g., methyl or ethyl ester) using standard methods.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer solution (pH ~7.0). Add the selected lipase (e.g., Novozyme 435 or Burkholderia cepacia lipase).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction (to ~50% conversion) by TLC or GC.

  • Separation: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. Acidify the filtrate to pH ~2 with dilute HCl.

  • Extraction: Extract the unreacted, enantiomerically enriched ester with an organic solvent. Then, extract the enantiomerically enriched acid from the aqueous layer with a fresh portion of the organic solvent.

  • Hydrolysis and Analysis: The enriched ester can be hydrolyzed back to the acid. Determine the enantiomeric excess of both the resolved acid and the acid obtained from the hydrolysis of the remaining ester by chiral HPLC or GC.

Visualizing the Workflow

Chiral_Resolution_Workflow cluster_classical Classical Resolution cluster_enzymatic Enzymatic Resolution racemic_acid Racemic 2-Methylcyclo- propanecarboxylic Acid diastereomeric_salts Diastereomeric Salts (in solution) racemic_acid->diastereomeric_salts + chiral_amine Chiral Amine chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt acidification1 Acidification less_soluble_salt->acidification1 enantiomer1 Enriched Enantiomer 1 acidification1->enantiomer1 racemic_ester Racemic Ester hydrolysis Selective Hydrolysis (to 50%) racemic_ester->hydrolysis lipase Lipase lipase->hydrolysis unreacted_ester Enriched Ester Enantiomer hydrolysis->unreacted_ester acid_product Enriched Acid Enantiomer hydrolysis->acid_product hydrolysis2 Hydrolysis unreacted_ester->hydrolysis2 enantiomer2 Enriched Enantiomer 2 hydrolysis2->enantiomer2

Caption: Comparative workflows for chiral resolution.

Conclusion

The choice of a chiral resolving agent for this compound is a critical decision that impacts yield, purity, and process efficiency. While classical diastereomeric salt formation with chiral amines is a robust and widely applicable method, it often requires significant empirical optimization. Enzymatic kinetic resolution, on the other hand, presents a highly selective and efficient alternative, frequently affording products with excellent enantiomeric excess. For researchers and drug development professionals, a parallel screening approach evaluating both a selection of chiral amines and commercially available lipases is recommended to identify the optimal resolution strategy for their specific needs.

References

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chrom
  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem. (n.d.).
  • Strategies for chiral separation: from racem
  • Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI. (n.d.).
  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.).
  • What is the chemical method for the resolution of (+) tartaric acid?. Quora. (2022).
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Enzymatic Resolution and Decarboxylative Functionaliz
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (n.d.).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2023).
  • Chiral resolution. Wikipedia. (n.d.).
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. (2015).
  • Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. (2020).
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Deriv
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. NIH. (n.d.).
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Semantic Scholar. (2020).
  • 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2024).
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. (2024).
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A Comparative Guide to In Silico Modeling and Docking of 2-Methylcyclopropanecarboxylic Acid Derivatives as SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 2-methylcyclopropanecarboxylic acid derivatives and other scaffolds as inhibitors of the SARS-CoV-2 main protease (Mpro). We will delve into the rationale behind their design, supported by experimental data, and provide detailed protocols for in silico evaluation.

The relentless pursuit of effective antiviral therapeutics against SARS-CoV-2 has identified the main protease (Mpro, or 3CLpro) as a prime target.[1][2][3][4] This viral enzyme is essential for the replication of the virus, and its dissimilarity to human proteases makes it an attractive and specific target for drug development.[4] The unique structural and electronic properties of the cyclopropane ring have made it a valuable motif in medicinal chemistry, known to enhance potency and improve metabolic stability in drug candidates.[5] This guide will explore the application of this privileged scaffold in the design of SARS-CoV-2 Mpro inhibitors.

The Rationale for Cyclopropane-Containing Mpro Inhibitors

The design of inhibitors targeting the SARS-CoV-2 Mpro active site often involves peptidomimetic compounds that mimic the natural substrate of the protease. The cyclopropane moiety can be strategically incorporated into these scaffolds to confer conformational rigidity and establish favorable interactions within the enzyme's binding pockets. This can lead to enhanced binding affinity and improved pharmacokinetic profiles.

A series of dipeptidyl inhibitors incorporating a cyclopropane ring have been synthesized and shown to be highly potent against SARS-CoV-2 Mpro.[5] The design of these inhibitors often involves appending a recognition component that mimics the P2-P1 substrate preference of the protease to the cyclopropyl group. This strategic placement allows the cyclopropane to access new chemical space within the hydrophobic S4 subsite of the enzyme, contributing to increased potency.[5]

Comparative Performance of Mpro Inhibitors

To provide a clear comparison, we will examine the performance of cyclopropane-containing inhibitors alongside non-cyclopropane alternatives, including the well-established drug Paxlovid™ (nirmatrelvir).

Compound ClassRepresentative CompoundTargetIC50 (µM)EC50 (µM)Key Structural FeatureReference
Cyclopropane-Based Dipeptidyl Aldehyde 5c SARS-CoV-2 Mpro0.14 - 0.46 (range for series)0.012Cyclopropane at P2[5]
Cyclopropane-Based Dipeptidyl Aldehyde 11c SARS-CoV-2 Mpro0.14 - 0.46 (range for series)0.011Cyclopropane at P2[5]
Non-Cyclopropane Nirmatrelvir (Paxlovid™) SARS-CoV-2 Mpro0.0076 - 0.7485 (range for derivatives)Not specified in this contextPyrrolidone-based[2]
Non-Cyclopropane Boceprevir SARS-CoV-2 Mpro4.131.90α-ketoamide[6]
Non-Cyclopropane GC376 SARS-CoV-2 Mpro0.026 - 0.892.1Aldehyde prodrug[2]
Non-Cyclopropane Ebselen Derivative 58 SARS-CoV-2 Mpro0.07 - 0.38 (range for series)4.08Organoselenium[4]

Table 1: Comparative Inhibitory Activities against SARS-CoV-2 Mpro. This table highlights the potent activity of cyclopropane-based inhibitors, with EC50 values in the low nanomolar range, comparable to or exceeding some non-cyclopropane alternatives.

Experimental Protocols

Synthesis of a Representative Dipeptidyl Cyclopropane-Based Mpro Inhibitor

The following is a representative, multi-step synthesis for a dipeptidyl inhibitor incorporating a cyclopropane moiety, based on established chemical literature.[7]

Scheme 1: Synthesis of P3-Modified Inhibitors

Synthesis_Scheme_1 cluster_reagents reagents1 i) (Boc)2O, NaOH, THF/H2O ii) HATU, DIPEA, NH2OTHP, DMF reagents2 i) 4N HCl in dioxane ii) P3-COOH, HATU, DIPEA, DMF reagents3 i) Dess-Martin periodinane, DCM ii) NaHSO3, H2O start Commercially available amino acid ester intermediate1 Boc-protected amino acid start->intermediate1 Step 1 intermediate2 Dipeptide intermediate intermediate1->intermediate2 Step 2 final_product Final dipeptidyl cyclopropane aldehyde bisulfite adduct intermediate2->final_product Step 3

Caption: Synthetic scheme for P3-modified dipeptidyl cyclopropane inhibitors.

Step 1: Boc Protection and Amide Coupling

  • To a solution of the starting amino acid ester in a mixture of THF and water, add sodium hydroxide followed by di-tert-butyl dicarbonate ((Boc)2O).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture and extract the Boc-protected amino acid with an organic solvent.

  • To a solution of the Boc-protected amino acid in DMF, add HATU, DIPEA, and the desired amine (e.g., O-tetrahydropyranyl-hydroxylamine).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction and purify the product by column chromatography to yield the coupled intermediate.

Step 2: Boc Deprotection and Second Amide Coupling

  • Dissolve the product from Step 1 in a solution of 4N HCl in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Evaporate the solvent and use the resulting amine salt directly in the next step.

  • To a solution of the desired P3 carboxylic acid in DMF, add HATU, DIPEA, and the deprotected amine from the previous step.

  • Stir the reaction at room temperature overnight.

  • Work up and purify by column chromatography to obtain the dipeptide intermediate.

Step 3: Oxidation and Bisulfite Adduct Formation

  • Dissolve the dipeptide alcohol in dichloromethane (DCM).

  • Add Dess-Martin periodinane and stir at room temperature until the oxidation is complete.

  • Quench the reaction and extract the aldehyde.

  • To a solution of the crude aldehyde in a suitable solvent, add an aqueous solution of sodium bisulfite.

  • Stir until the precipitation of the bisulfite adduct is complete.

  • Filter and dry the solid to obtain the final product.

In Silico Modeling and Docking Protocol

This protocol outlines a standard workflow for performing molecular docking studies of this compound derivatives against the SARS-CoV-2 main protease using AutoDock Vina.

Docking_Workflow PDB 1. Protein Preparation (PDB ID: 6LU7) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation (2-Methylcyclopropanecarboxylic acid derivative) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results Docking->Analysis

Caption: A typical workflow for molecular docking studies.

1. Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of the SARS-CoV-2 main protease in complex with an inhibitor from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[6]

  • Prepare the Receptor:

    • Use a molecular modeling software such as UCSF Chimera or CHARMM-GUI to prepare the protein.[8]

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[9]

2. Ligand Preparation

  • Obtain or Draw the Ligand Structure: The 3D structure of the this compound derivative can be obtained from a database like PubChem or drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Convert to PDBQT Format: Convert the optimized ligand structure to the PDBQT format using AutoDockTools. This step also defines the rotatable bonds in the ligand.

3. Grid Box Generation

  • Define the Binding Site: Identify the active site of the Mpro. In PDB ID 6LU7, the active site is well-defined by the bound inhibitor. The catalytic dyad consists of His41 and Cys145.

  • Set the Grid Box: Using AutoDockTools, define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the active site. A typical grid size might be 50 x 55 x 60 Å with a spacing of 1.0 Å.[10]

4. Molecular Docking

  • Run AutoDock Vina: Use the prepared protein and ligand PDBQT files and the grid parameter file as input for AutoDock Vina.

  • Configuration File: Create a configuration file that specifies the input files, the grid parameters, and the number of binding modes to generate. An exhaustiveness parameter of 8 is a common starting point.[11]

  • Execute the Docking: Run the docking simulation from the command line.

5. Analysis of Results

  • Binding Affinity: AutoDock Vina will provide a binding affinity score (in kcal/mol) for each predicted binding pose. The more negative the score, the stronger the predicted binding.

  • Visualization: Visualize the docked poses of the ligand within the protein's active site using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the Mpro active site. Key interacting residues often include His41, Cys145, His163, His164, Glu166, and Gln189.[1]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For the synthesis, monitoring by TLC and characterization by NMR and mass spectrometry at each step ensures the identity and purity of the intermediates and final product. For the in silico modeling, a critical validation step is to re-dock the co-crystallized ligand back into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Conclusion

This guide provides a framework for the comparative analysis of this compound derivatives as potential inhibitors of the SARS-CoV-2 main protease. The inclusion of the cyclopropane moiety presents a promising strategy for developing potent and specific antiviral agents. The provided experimental and computational protocols offer a starting point for researchers to synthesize and evaluate their own novel inhibitor candidates. The continuous interplay between rational design, chemical synthesis, and in silico evaluation will be crucial in the ongoing effort to combat COVID-19 and future coronavirus threats.

References

  • A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - NIH. Available at: [Link]

  • The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022. Available at: [Link]

  • Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development - Frontiers. Available at: [Link]

  • The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC. Available at: [Link]

  • 6LU7: The crystal structure of COVID-19 main protease in complex with an inhibitor N3. Available at: [Link]

  • CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes - PMC - PubMed Central. Available at: [Link]

  • CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Predicting Binding Modes with Precision: CHARMM-GUI Empowers Reliable Ligand Binding Predictions - CBIRT. Available at: [Link]

  • CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes - ResearchGate. Available at: [Link]

  • Binding of inhibitors to the monomeric and dimeric SARS-CoV-2 Mpro - PMC - NIH. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. The integrity of our research is intrinsically linked to the safety of our laboratories and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Methylcyclopropanecarboxylic acid (CAS No. 29555-02-0), ensuring that safety and regulatory compliance are maintained at every step. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Profile and Immediate Safety Precautions

Understanding the intrinsic hazards of a chemical is the foundational step for its safe handling and disposal. This compound is a corrosive compound that demands rigorous adherence to safety protocols. Its primary danger lies in its ability to cause severe skin burns and eye damage upon contact.[1][2]

Table 1: Hazard Profile for this compound

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Skin Corrosion/Irritation Skin Corr. 1BDangerH314: Causes severe skin burns and eye damage.[1][2]
Physical Hazard Combustible LiquidWarningCombustible liquid with a flash point of 87 °C (188.6 °F).
Essential Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and is directly dictated by the chemical's hazard profile.

  • Eye and Face Protection : Due to its severe corrosive properties, standard safety glasses are insufficient. Wear chemical safety goggles that form a seal around the eyes. For operations with a higher risk of splashing, a full faceshield must be worn in addition to goggles.[1]

  • Hand Protection : Use chemical-impermeable gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully to avoid skin contact and disposed of as hazardous waste.[1][3]

  • Body Protection : A chemically resistant lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary to prevent skin contact.[1][3]

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[1][4] If engineering controls are not available or are insufficient, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK) is required.[5]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Based on its GHS classification as causing severe skin burns (H314), any waste containing this compound is categorized as a corrosive hazardous waste .[2][6]

Causality of Segregation: The improper mixing of chemical waste streams can lead to violent reactions, the generation of toxic gases, or fire. Therefore, segregation is a critical safety measure.

  • Do Not Mix : Never mix this compound waste with the following:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide) : A strong exothermic neutralization reaction can occur, causing boiling and splashing.

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates) : These can react violently with organic materials.[6][7]

    • Aqueous Waste Streams : Unless specifically part of a neutralization protocol, do not mix with general aqueous waste.

All waste streams must be kept separate unless a specific procedure dictates otherwise.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3][9] Discharging this chemical into the sewer system or disposing of it in regular trash is strictly prohibited and illegal.[3][4][6]

Step 1: Waste Collection
  • Unused or Excess Chemical : Collect the pure, unadulterated chemical in its original container or a designated, compatible hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads from spill cleanups, must also be collected as solid hazardous waste.[3] These should be placed in a separate, clearly labeled container lined with a robust plastic bag.[10]

Step 2: Containerization
  • Container Choice : Use only containers that are chemically compatible with the acid. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be free from damage and have a secure, leak-proof screw-top cap.[11][12]

  • Headspace : Leave at least 10% of the container volume as headspace to allow for vapor expansion and prevent pressure buildup.

Step 3: Labeling
  • Regulatory Compliance : Proper labeling is a legal requirement and essential for safety. Every waste container must be clearly labeled as soon as the first drop of waste is added.

  • Required Information : The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., "Corrosive , Combustible ")

    • The date of accumulation (when waste was first added).

Step 4: Storage Pending Disposal
  • Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[12]

  • Secondary Containment : The container must be kept in a secondary containment bin or tray that is chemically resistant and capable of holding at least 110% of the volume of the largest container.

  • Segregation : Ensure the stored waste is physically segregated from incompatible materials, particularly bases and oxidizers.[8]

Step 5: Arranging Final Disposal
  • Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup from EHS or the designated safety office.[12] Provide them with all necessary information from the waste label. Do not attempt to transport the waste off-site yourself.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If safe to do so, extinguish all nearby flames and turn off spark-producing equipment, as the material is combustible.[4][6]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Wear the full PPE detailed in Section 1 before attempting cleanup.

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or an acid binder.[1][6] Do not use combustible materials like paper towels or sawdust as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate : Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect this cleaning residue as hazardous waste as well.

  • Report : Report the incident to your supervisor and EHS office, as per your institution's policy.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from this compound.

G start Waste Generated: This compound decision Pure Liquid or Contaminated Debris? start->decision pure_liquid Collect in a designated, compatible, and sealed hazardous waste container. decision->pure_liquid  Pure Liquid debris Collect solids (gloves, wipes) in a separate, sealed, and lined container. decision->debris Contaminated Debris   label_container Label Container Clearly: 'HAZARDOUS WASTE - CORROSIVE' and list all contents. pure_liquid->label_container debris->label_container store_waste Store in designated Satellite Accumulation Area away from incompatibles (bases, oxidizers). label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. store_waste->contact_ehs

Caption: Decision workflow for disposal of this compound.

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Mastering the Safe Handling of 2-Methylcyclopropanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, a deep and practical understanding of chemical safety is not just a regulatory hurdle, but a cornerstone of experimental success and personal well-being. This guide provides essential, immediate safety and logistical information for handling 2-Methylcyclopropanecarboxylic acid, moving beyond mere compliance to instill a culture of safety and confidence in your laboratory operations. Our goal is to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value that extends beyond the product itself.

Understanding the Risks: The Corrosive Nature of this compound

This compound (CAS No. 29555-02-0) is a valuable building block in organic synthesis. However, its utility is matched by its significant hazard potential. According to safety data sheets (SDS), this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] The carboxylic acid functional group imparts acidic properties, and its small molecular structure can facilitate skin absorption. Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity to prevent debilitating injuries.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A risk-based approach is paramount when selecting PPE for handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties and the potential routes of exposure.

PPE Component Specification Rationale for Use with this compound
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber)Nitrile gloves offer good resistance to a range of chemicals, including many acids, and are a suitable choice for incidental contact.[4][5][6] For prolonged handling or in situations with a higher risk of splash, butyl rubber gloves provide superior protection against corrosive substances. Always inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Chemical splash goggles and a face shieldDue to the severe eye damage potential of this compound, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3][7] A face shield should be worn in conjunction with goggles, especially when transferring larger volumes or during any operation with a high splash potential, to protect the entire face.
Body Protection Chemical-resistant lab coat or apron worn over a standard lab coatA fully buttoned, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.[7][8]
Foot Protection Closed-toe shoesTo protect against spills, closed-toe shoes are a fundamental laboratory requirement.[7] These should be made of a non-porous material.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodThis compound has a low vapor pressure, but it is still advisable to handle it in a well-ventilated area to minimize inhalation of any potential aerosols or vapors, especially when heated or agitated. For any procedure that could generate significant aerosols, a certified chemical fume hood is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing the risk of exposure. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.

  • Gather Materials: Before starting, ensure all necessary equipment, including glassware, spatulas, and waste containers, are within easy reach inside the designated area to avoid unnecessary movement and potential for accidents.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.

Donning PPE: The First Line of Defense

The correct sequence for putting on PPE is critical to ensure complete protection and prevent contamination.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash Hands Thoroughly Lab_Coat 1. Don Lab Coat Wash_Hands->Lab_Coat Goggles_Shield 2. Put on Goggles and Face Shield Lab_Coat->Goggles_Shield Gloves 3. Don Gloves (over cuffs) Goggles_Shield->Gloves Doffing_PPE cluster_doffing Doffing Sequence cluster_final Final Step Gloves 1. Remove Gloves Goggles_Shield 2. Remove Goggles and Face Shield Gloves->Goggles_Shield Lab_Coat 3. Remove Lab Coat Goggles_Shield->Lab_Coat Wash_Hands Wash Hands Thoroughly Lab_Coat->Wash_Hands

Figure 2: Doffing Personal Protective Equipment (PPE) Workflow.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Segregation:

    • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container. [9] * Liquid Waste: Unused or waste this compound, as well as solutions containing it, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive"). [10]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks. [10]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [9] By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your groundbreaking research can proceed without compromising safety.

References

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • Henderson, T. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Lab Manager. Retrieved from [Link]

  • Formaspace. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Needle.Tube. (n.d.). Ensuring Safety: OSHA Guidelines for Personal Protective Equipment (PPE) in Laboratory Settings. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance. Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • SafetyCulture Marketplace AU. (2025, March 1). Are Nitrile Gloves Chemical Resistant?. Retrieved from [Link]

  • WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.